Acetonitrile-15N
描述
Structure
3D Structure
属性
IUPAC Name |
acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#[15N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
42.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14149-39-4 | |
| Record name | 14149-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acetonitrile-15N: A Technical Guide to Synthesis and Isotopic Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Acetonitrile-15N (CH₃C¹⁵N), a crucial labeled compound in metabolic research, tracer studies, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines common synthetic pathways, detailed experimental protocols for both synthesis and purity analysis, and quantitative data presentation.
Synthesis of this compound
The synthesis of this compound involves the incorporation of a nitrogen-15 (B135050) isotope into the acetonitrile (B52724) molecule. Several methods can be adapted from the synthesis of unlabeled acetonitrile, primarily by utilizing a ¹⁵N-labeled precursor. The choice of synthetic route often depends on the availability and cost of the labeled starting material, desired yield, and scalability.
Common Synthetic Pathways
Two primary strategies are employed for the synthesis of this compound:
-
Ammonolysis of Acetic Acid with ¹⁵N-Ammonia: This method involves the reaction of acetic acid with ¹⁵N-labeled ammonia (B1221849) over a catalyst at elevated temperatures. The reaction proceeds through the formation of acetamide-¹⁵N as an intermediate, which is then dehydrated to this compound.
-
Nucleophilic Substitution with a ¹⁵N-Cyanide Salt: This pathway utilizes the reaction of a methyl halide (e.g., methyl iodide) with a ¹⁵N-labeled cyanide salt, such as potassium cyanide-¹⁵N (K¹⁵CN).
Experimental Protocol: Ammonolysis of Acetic Acid with ¹⁵N-Ammonia
This protocol is adapted from established methods for acetonitrile synthesis.
Materials:
-
Acetic acid (glacial)
-
¹⁵N-Ammonia (gas or aqueous solution, with known isotopic enrichment)
-
γ-Alumina (catalyst)
-
Inert gas (e.g., Nitrogen or Argon)
-
Glass reactor tube
-
Tube furnace with temperature controller
-
Gas flow controllers
-
Condenser and collection flask (cooled)
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Pack a glass reactor tube with γ-alumina catalyst. Activate the catalyst by heating it under a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove any adsorbed water.
-
Reaction Setup: Place the reactor tube in a tube furnace. Connect the gas inlets to the ¹⁵N-ammonia and a carrier gas (if needed), and the outlet to a condenser cooled with a circulating coolant (e.g., -10 °C). The condenser outlet should lead to a collection flask.
-
Reaction: Heat the furnace to the optimal reaction temperature, typically in the range of 360-480 °C[1][2].
-
Introduce a controlled flow of gaseous ¹⁵N-ammonia and vaporized acetic acid into the reactor over the catalyst. The molar ratio of ammonia to acetic acid is a critical parameter and should be optimized; an excess of ammonia is generally used to increase selectivity and yield[1][2].
-
The reaction products, including this compound, water, and unreacted starting materials, will pass through the condenser and collect in the cooled flask.
-
Purification: The collected crude product is a mixture. Purify the this compound by fractional distillation to separate it from water, unreacted acetic acid, and any byproducts. The boiling point of acetonitrile is approximately 81-82 °C[3].
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via ammonolysis of acetic acid.
Isotopic Purity Determination
The determination of the isotopic purity of this compound is critical to validate the success of the synthesis and to ensure its suitability for its intended applications. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercially available this compound typically has an isotopic purity of 98 atom % ¹⁵N or higher.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H NMR and ¹⁵N NMR can be utilized to assess isotopic enrichment.
In the ¹H NMR spectrum of this compound, the protons of the methyl group will couple to the ¹⁵N nucleus (a spin-1/2 nucleus), resulting in a doublet. In contrast, the protons of unlabeled acetonitrile (with ¹⁴N, a spin-1 nucleus) will appear as a singlet due to the quadrupolar relaxation of the ¹⁴N nucleus. The relative integration of the doublet to any residual singlet can provide a measure of the ¹⁵N enrichment.
Direct detection of the ¹⁵N nucleus provides a clear confirmation of enrichment. The chemical shift of the nitrogen in acetonitrile is a characteristic value. While ¹⁵N NMR is less sensitive than ¹H NMR, it is a powerful tool for direct observation of the labeled nucleus.
Table 1: NMR Data for Acetonitrile
| Nucleus | Unlabeled Acetonitrile (CH₃C¹⁴N) | This compound (CH₃C¹⁵N) |
| ¹H NMR | Singlet | Doublet |
| ¹⁵N NMR | Not typically observed due to ¹⁴N properties | Singlet |
Experimental Protocol: Isotopic Purity by NMR
Materials:
-
This compound sample
-
NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Observe the splitting pattern of the methyl proton signal.
-
Carefully integrate the area of the doublet (from ¹⁵N-coupling) and any residual singlet (from unlabeled acetonitrile).
-
Calculate the isotopic enrichment using the formula: % ¹⁵N Enrichment = (Area of Doublet / (Area of Doublet + Area of Singlet)) * 100
-
-
¹⁵N NMR Acquisition:
-
If available, acquire a ¹⁵N NMR spectrum. This will directly confirm the presence of the ¹⁵N nucleus.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for determining the isotopic enrichment of volatile compounds like acetonitrile.
In the mass spectrum of acetonitrile, the molecular ion (M⁺) will have a different mass-to-charge ratio (m/z) depending on the nitrogen isotope present.
-
Unlabeled Acetonitrile (CH₃C¹⁴N): Molecular weight ≈ 41.0265 g/mol
-
This compound (CH₃C¹⁵N): Molecular weight ≈ 42.0236 g/mol
By comparing the relative intensities of the ion peaks corresponding to the labeled and unlabeled species, the isotopic purity can be accurately determined.
Experimental Protocol: Isotopic Purity by GC-MS
Materials:
-
This compound sample
-
Volumetric flask
-
Solvent (e.g., methanol (B129727) or dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., a non-polar or mid-polar column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample into the GC-MS.
-
The gas chromatograph will separate the acetonitrile from the solvent and any impurities.
-
The mass spectrometer will detect the ions produced from the acetonitrile.
-
-
Data Analysis:
-
Obtain the mass spectrum corresponding to the acetonitrile peak in the chromatogram.
-
Identify the ion peaks for the molecular ion of this compound (m/z ≈ 42) and any residual unlabeled acetonitrile (m/z ≈ 41).
-
Calculate the isotopic enrichment by comparing the peak areas or intensities: % ¹⁵N Enrichment = (Intensity of m/z 42 / (Intensity of m/z 41 + Intensity of m/z 42)) * 100
-
Table 2: Summary of Isotopic Purity Analysis Methods
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR | Observation of coupling between ¹H and ¹⁵N. | Readily available, quantitative. | Indirect detection of ¹⁵N. |
| ¹⁵N NMR | Direct detection of the ¹⁵N nucleus. | Direct confirmation of labeling. | Lower sensitivity, may require longer acquisition times. |
| GC-MS | Separation and detection of ions based on mass-to-charge ratio. | High sensitivity, accurate mass determination. | Requires a GC-MS instrument. |
Diagram of the Isotopic Purity Analysis Workflow:
Caption: Workflow for determining the isotopic purity of this compound.
Conclusion
The synthesis and accurate determination of isotopic purity are paramount for the effective use of this compound in scientific research. This guide has provided an overview of common synthetic routes and detailed experimental protocols for both synthesis and analysis using NMR and MS techniques. By following these methodologies, researchers can confidently prepare and verify the quality of this compound for their specific applications in drug development and metabolic studies.
References
Acetonitrile-15N physical properties for researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the physical properties of Acetonitrile-15N, a crucial isotopically labeled compound in various research applications. This document details its core physical characteristics, outlines experimental protocols for their determination, and provides visualizations to clarify experimental workflows.
Core Physical Properties of this compound
This compound (CH₃C¹⁵N), also known as Methyl cyanide-15N, is a stable isotope-labeled nitrile that serves as a valuable tool in metabolic research, environmental science, and as an internal standard in analytical techniques such as NMR and mass spectrometry.[1][2][3] Its physical properties are essential for its proper handling, application, and data interpretation.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | Conditions |
| Molecular Weight | 42.05 g/mol [4][5] | |
| Density | 0.805 g/mL | at 25 °C |
| Boiling Point | 81-82 °C | (lit.) |
| Melting Point | -48 °C | (lit.) |
| Refractive Index | 1.344 | n20/D (lit.) |
| Flash Point | 6 °C (42.8 °F) | closed cup |
| Identifier | Value |
| CAS Number | 14149-39-4 |
| Linear Formula | CH₃C¹⁵N |
| SMILES String | CC#[15N] |
| InChI Key | WEVYAHXRMPXWCK-LBPDFUHNSA-N |
| Purity and Isotopic Abundance | Value |
| Chemical Purity | ≥99% (CP) |
| Isotopic Purity | ≥98 atom % ¹⁵N |
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a melting point apparatus with a boiling point function.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small-diameter test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer. The setup is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block heater). The thermometer bulb and the fusion tube should be at the same level.
-
Heating: The apparatus is heated slowly and uniformly.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.
-
Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Barometric Pressure: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Determination of Melting Point
For substances that are solid at room temperature, the melting point is a key indicator of purity. Since this compound is a liquid at room temperature, this protocol would be applicable if it were to be solidified at a low temperature.
Methodology:
-
Sample Preparation: A small amount of solidified this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the solid into the tube, which is then tapped to move the solid to the sealed end. The sample height should be 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements of liquids.
Methodology:
-
Pycnometer Preparation: A clean and dry pycnometer is weighed accurately (m₁).
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
Weighing: The filled pycnometer is weighed again (m₂).
-
Calibration with Water: The process is repeated with deionized water of a known temperature and density (ρ_water). The pycnometer is filled with water and weighed (m₃).
-
Calculation: The volume of the pycnometer (V) is calculated using the mass of the water (m₃ - m₁) and its density. The density of this compound (ρ_sample) is then calculated as: ρ_sample = (m₂ - m₁) / V
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to assess purity.
Methodology:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted to illuminate the field of view. The control knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Isotopic Purity (Mass Spectrometry)
Mass spectrometry (MS) is a powerful technique to determine the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of its ions.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.
-
Instrumentation: A high-resolution mass spectrometer, such as one with an electrospray ionization (ESI) source, is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The instrument detects the molecular ions of both the unlabeled (CH₃C¹⁴N) and the ¹⁵N-labeled (CH₃C¹⁵N) acetonitrile.
-
Data Analysis: The relative abundances of the molecular ion peaks corresponding to the ¹⁴N and ¹⁵N isotopologues are measured. The isotopic purity is calculated as the percentage of the ¹⁵N-labeled species relative to the total amount of both species.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in research.
Caption: Relationship between the core physical properties of this compound.
Caption: General workflow for using this compound as an isotopic tracer.
References
Acetonitrile-15N CAS number and molecular weight
An In-depth Technical Guide to Acetonitrile-15N
This guide provides essential technical data for this compound, a stable isotope-labeled form of acetonitrile (B52724), for researchers, scientists, and professionals in drug development.
Core Data Presentation
Quantitative information for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 14149-39-4 | [1][2][3][4] |
| Molecular Weight | 42.05 g/mol | |
| Alternate Molecular Weight | 42.06 g/mol | |
| Alternate Molecular Weight | 42.04 g/mol | |
| Chemical Formula | CH₃C¹⁵N |
Experimental Protocols
While specific experimental protocols for the use of this compound are highly dependent on the research application, its primary use is as a stable isotope tracer in metabolic research and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. The methodologies for these applications are well-established in the scientific literature and would typically involve the substitution of standard acetonitrile with this compound in existing protocols.
Logical Relationship Diagram
The following diagram illustrates the logical relationship of key identifiers for this compound.
References
An In-depth Technical Guide to the ¹⁵N NMR Spectrum of Acetonitrile
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectrum of acetonitrile (B52724) (CH₃CN), a molecule of significant interest as a common solvent and reagent in chemical and pharmaceutical research. Understanding its ¹⁵N NMR characteristics is crucial for interpreting spectra of solutes, studying solvent-solute interactions, and for the calibration of ¹⁵N NMR experiments.
The ¹⁵N Nucleus in Acetonitrile
The nitrogen atom in acetonitrile is sp-hybridized, participating in a triple bond with carbon. This electronic environment dictates its characteristic chemical shift and coupling behavior. Due to the low natural abundance of the ¹⁵N isotope (0.37%), direct 1D ¹⁵N NMR spectroscopy is challenging and often requires isotopic enrichment for samples at typical concentrations[1]. For natural abundance samples, indirect detection methods such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment are frequently employed[2].
Chemical Shift (δ)
The ¹⁵N chemical shift of acetonitrile is highly sensitive to its physical state and solvent environment. The reference standard for ¹⁵N NMR is neat nitromethane (B149229) (CH₃NO₂), with its chemical shift set to 0 ppm.
The nitrile nitrogen in acetonitrile resonates in a characteristic region of the ¹⁵N NMR spectrum. Its chemical shift is significantly influenced by intermolecular interactions, such as hydrogen bonding and solvent polarity. In the gas phase, where intermolecular effects are minimized, the ¹⁵N resonance is observed at approximately 126.7 ppm[3]. In the neat liquid phase, the signal shifts downfield to around 135.3 ppm due to molecular self-association[3]. This solvent effect is pronounced, with shifts varying across different media, highlighting the nitrogen lone pair's susceptibility to its environment. For instance, in a non-polar solvent like cyclohexane, the chemical shift is close to the gas-phase value, whereas in aromatic solvents like benzene (B151609) or hexafluorobenzene, shifts of 133.29 ppm and 135.95 ppm, respectively, are observed at equimolar concentrations[3].
Spin-Spin Coupling Constants (J)
Spin-spin coupling provides valuable information about the connectivity of atoms within a molecule. For ¹⁵N-labeled acetonitrile (CH₃¹³C¹⁵N), several key coupling constants can be observed.
-
¹J(¹⁵N,¹³C): The one-bond coupling between the nitrogen and the nitrile carbon is a significant parameter. Experimental measurements in the gas phase, extrapolated to a zero-density limit to remove intermolecular effects, have determined this value to be -16.20 Hz . The negative sign of this coupling constant is a notable feature that some theoretical calculations have struggled to reproduce accurately.
-
²J(¹⁵N,¹H): The two-bond coupling between the nitrogen and the methyl protons is smaller. The gas-phase, interaction-free value has been experimentally determined as -10.18 Hz . In general, ²J(¹⁵N,¹H) coupling constants are typically less than 2 Hz in magnitude, but for systems with sp²-hybridized atoms, they can be larger.
-
³J(¹⁵N,¹H): A three-bond coupling between the nitrogen and the methyl protons has also been measured in the gas phase, with a value of -1.34 Hz .
These couplings are fundamental parameters for structural elucidation and for setting up 2D correlation experiments.
References
Acetonitrile-15N in Molecular Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular research and drug development, the ability to track and quantify biological molecules is paramount. Isotopic labeling, a technique where an atom in a molecule is replaced by its isotope, serves as a powerful tool for elucidating metabolic pathways, studying protein structure and function, and understanding drug metabolism. Among the various stable isotopes used, Nitrogen-15 (¹⁵N) has emerged as a crucial tracer due to its non-radioactive nature and its central role in the building blocks of life, such as amino acids and nucleotides.[1]
Acetonitrile-¹⁵N (CH₃C¹⁵N), a stable isotope-labeled organic compound, is a versatile and valuable reagent in the molecular labeling toolkit.[2][3][4] While not typically used as a direct nitrogen source for in vivo metabolic labeling in common expression systems like E. coli[5], its significance lies in its role as a precursor for the chemical synthesis of a wide array of ¹⁵N-labeled compounds. These synthesized compounds, in turn, are utilized in various advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide high-precision data in complex biological systems.
This technical guide provides an in-depth exploration of the applications of Acetonitrile-¹⁵N in molecular labeling. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, from the chemical synthesis of labeled precursors to its application in cutting-edge analytical methodologies.
Core Applications of Acetonitrile-¹⁵N
The primary application of Acetonitrile-¹⁵N in molecular labeling is as a synthon for the introduction of the ¹⁵N isotope into other molecules. This is particularly relevant in the following areas:
-
Synthesis of ¹⁵N-Labeled Precursors: Acetonitrile-¹⁵N serves as a starting material for the chemical synthesis of key ¹⁵N-labeled compounds that are more readily utilized in biological systems or subsequent reactions. This includes the synthesis of ¹⁵N-ammonia (¹⁵NH₃) and ¹⁵N-labeled amino acids.
-
Labeling of Heterocyclic Compounds: In drug discovery and development, many pharmaceutical compounds contain nitrogen-containing heterocyclic rings. Acetonitrile-¹⁵N can be a valuable source of the ¹⁵N atom in the synthesis of these labeled heterocycles, enabling detailed studies of their metabolic fate and mechanism of action.
-
In Vitro Labeling: Acetonitrile-¹⁵N and its derivatives can be employed in cell-free in vitro translation systems for the synthesis of ¹⁵N-labeled proteins, offering a controlled environment for isotopic incorporation.
Quantitative Data on Acetonitrile-¹⁵N and Derived Labeled Compounds
The successful application of Acetonitrile-¹⁵N in molecular labeling hinges on the purity of the isotopic label and the efficiency of its incorporation into the target molecule. The following tables summarize key quantitative data associated with Acetonitrile-¹⁵N and its use in generating labeled compounds.
| Property | Typical Value | Reference |
| Isotopic Purity of Acetonitrile-¹⁵N | ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥99% (CP) | |
| Molecular Weight | 42.05 g/mol | |
| Boiling Point | 81-82 °C | |
| Density | 0.805 g/mL at 25 °C | |
| ¹⁵N NMR Chemical Shift | ~244.2 ppm (relative to liquid NH₃) |
| Parameter | Representative Value Range | Notes |
| Yield of ¹⁵N-Labeled Amino Acids from ¹⁵N-Precursors | 68% - 95% | Yields are dependent on the specific amino acid and the synthetic route employed. For example, electrochemical synthesis from ¹⁵N-nitrite has shown high efficiency. |
| ¹⁵N Incorporation Efficiency in Proteins (from ¹⁵N-precursors) | >95% | In microbial expression systems using ¹⁵N-labeled precursors like ¹⁵NH₄Cl, high incorporation efficiencies are achievable with optimized minimal media and culture conditions. |
| ¹⁵N Enrichment in Heterocycles (from ¹⁵N-precursors) | >81% | The Zincke reaction for pyridine (B92270) labeling and other methods for heterocycle synthesis can achieve high levels of isotopic enrichment. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and application of ¹⁵N-labeled compounds derived from Acetonitrile-¹⁵N.
Protocol 1: Synthesis of ¹⁵N-Ammonia from Acetonitrile-¹⁵N (Conceptual)
While specific, detailed industrial protocols for the conversion of Acetonitrile-¹⁵N to ¹⁵N-ammonia are often proprietary, a general laboratory-scale approach can be conceptualized based on known chemical transformations. One plausible route involves the hydrolysis of the nitrile group under acidic or basic conditions.
Objective: To produce ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) from Acetonitrile-¹⁵N for use in metabolic labeling.
Materials:
-
Acetonitrile-¹⁵N (CH₃C¹⁵N)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Distillation apparatus
-
Reaction flask with reflux condenser
-
pH indicator paper or pH meter
Methodology:
-
Reaction Setup: In a fume hood, place a known quantity of Acetonitrile-¹⁵N into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Hydrolysis: Slowly add an excess of concentrated hydrochloric acid to the flask.
-
Reflux: Heat the mixture to reflux for several hours. The nitrile group will hydrolyze to a carboxylic acid (acetic acid) and ¹⁵N-ammonium chloride. The reaction is: CH₃C¹⁵N + 2H₂O + HCl → CH₃COOH + ¹⁵NH₄Cl.
-
Neutralization and Distillation: After cooling, carefully neutralize the excess acid with a strong base such as sodium hydroxide.
-
Ammonia Gas Collection: Gently heat the neutralized solution to liberate ¹⁵N-ammonia gas (¹⁵NH₃). The gas can be bubbled through a solution of hydrochloric acid to form ¹⁵NH₄Cl.
-
Purification: The resulting ¹⁵NH₄Cl solution can be purified by recrystallization.
-
Verification: The isotopic enrichment of the final ¹⁵NH₄Cl product should be verified by mass spectrometry.
Protocol 2: Uniform ¹⁵N-Labeling of Proteins in E. coli using ¹⁵NH₄Cl
This protocol describes the standard method for producing uniformly ¹⁵N-labeled proteins in E. coli using a minimal medium where ¹⁵NH₄Cl is the sole nitrogen source. The ¹⁵NH₄Cl can be synthesized from Acetonitrile-¹⁵N as described in the conceptual protocol above.
Objective: To express a target protein with uniform ¹⁵N labeling for NMR or mass spectrometry analysis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).
-
¹⁵NH₄Cl (isotopic purity >98%).
-
Carbon source (e.g., D-glucose).
-
1 M MgSO₄, sterile.
-
1 M CaCl₂, sterile.
-
Trace metal solution, sterile.
-
Appropriate antibiotic.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.
Methodology:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Pre-culture in Minimal Medium: The next day, inoculate 50 mL of M9 minimal medium (containing natural abundance NH₄Cl) with the overnight starter culture and grow until the OD₆₀₀ reaches 0.6-0.8.
-
Main Culture and Labeling: Pellet the pre-culture cells by centrifugation and resuspend them in 1 L of M9 minimal medium prepared with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source. This medium should also contain glucose, MgSO₄, CaCl₂, trace metals, and the antibiotic.
-
Growth and Induction: Grow the main culture at the optimal temperature for the target protein until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Harvesting: Continue to grow the culture for an additional 3-16 hours post-induction. Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
-
Protein Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques appropriate for the target protein.
-
Verification of Labeling: The efficiency of ¹⁵N incorporation can be determined by mass spectrometry.
Protocol 3: Sample Preparation of ¹⁵N-Labeled Proteins for NMR Spectroscopy
Objective: To prepare a concentrated, stable sample of a ¹⁵N-labeled protein for NMR analysis.
Materials:
-
Purified ¹⁵N-labeled protein.
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
Deuterium (B1214612) oxide (D₂O).
-
DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or other internal reference standard.
-
NMR tubes.
Methodology:
-
Buffer Exchange: Exchange the purified ¹⁵N-labeled protein into the desired NMR buffer using dialysis or a desalting column.
-
Concentration: Concentrate the protein to the desired concentration for NMR, typically 0.1-1 mM.
-
Addition of D₂O: Add D₂O to the protein sample to a final concentration of 5-10% (v/v) for the NMR lock.
-
Addition of Reference Standard: Add an internal reference standard such as DSS to a final concentration of 0.1 mM for chemical shift referencing.
-
Sample Transfer: Transfer the final sample to a clean, high-quality NMR tube.
-
Quality Control: Record a 1D ¹H NMR spectrum to check for sample homogeneity and proper folding. A 2D ¹H-¹⁵N HSQC spectrum is then typically acquired to assess the overall quality of the labeled protein sample.
Protocol 4: Sample Preparation of ¹⁵N-Labeled Proteins for Mass Spectrometry (Bottom-Up Proteomics)
Objective: To digest a ¹⁵N-labeled protein into peptides for analysis by LC-MS/MS.
Materials:
-
Purified ¹⁵N-labeled protein.
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., DTT - dithiothreitol).
-
Alkylating agent (e.g., iodoacetamide).
-
Trypsin (mass spectrometry grade).
-
Quenching solution (e.g., formic acid).
-
C18 desalting column/tip.
-
Acetonitrile (B52724) (ACN).
-
Trifluoroacetic acid (TFA).
Methodology:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in the denaturation buffer.
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark.
-
-
Digestion:
-
Dilute the sample to reduce the urea concentration to <1 M.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixture using a C18 column or tip to remove salts and detergents. Elute the peptides with a solution containing a high percentage of acetonitrile (e.g., 50-80% ACN with 0.1% TFA).
-
-
Sample Preparation for LC-MS/MS:
-
Dry the desalted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 2% ACN, 0.1% formic acid).
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key workflows related to the application of Acetonitrile-¹⁵N in molecular labeling.
References
- 1. toolify.ai [toolify.ai]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
Isotopic Enrichment of Acetonitrile-15N: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Acetonitrile-15N (CH₃C¹⁵N), a stable isotope-labeled version of acetonitrile (B52724), serves as a critical tool in advanced analytical and metabolic research. Its incorporation of the heavier, non-radioactive nitrogen-15 (B135050) isotope allows for precise tracing and quantification in complex biological and chemical systems without the complications of radioactivity. This guide provides a comprehensive overview of the synthesis, enrichment, and application of this compound, with a focus on its utility in drug development and life sciences research.
Core Concepts and Applications
This compound is chemically identical to its unlabeled counterpart but possesses a distinct mass, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and a valuable probe in nuclear magnetic resonance (NMR) spectroscopy.[1] Its primary applications in the research and pharmaceutical sectors include:
-
Quantitative Bioanalysis: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify drug candidates and their metabolites in biological matrices such as plasma, urine, and tissue homogenates.[2][3] The co-elution of the labeled standard with the unlabeled analyte allows for correction of variations in sample preparation, injection volume, and ionization efficiency.[3]
-
Metabolic Labeling and Pathway Tracing: Employed in metabolic studies to trace the fate of nitrogen-containing compounds in vivo and in vitro. By introducing ¹⁵N-labeled precursors, researchers can elucidate metabolic pathways and identify novel metabolites.[1]
-
NMR Spectroscopy: The ¹⁵N nucleus is NMR-active, and its incorporation into molecules enhances the capabilities of NMR for structural elucidation and dynamic studies.
Isotopic Enrichment and Synthesis
The production of this compound involves the incorporation of a nitrogen-15 atom into the acetonitrile molecule. This can be achieved through de novo synthesis using ¹⁵N-labeled starting materials or through isotopic exchange on an existing acetonitrile molecule.
Synthesis from ¹⁵N-Labeled Precursors
A common and straightforward method for synthesizing this compound is through the dehydration of acetamide (B32628) that has been prepared using a ¹⁵N-labeled nitrogen source, such as [¹⁵N]ammonium chloride.
A generalized synthetic pathway is as follows:
-
Formation of [¹⁵N]Ammonium Acetate (B1210297): Acetic acid is neutralized with [¹⁵N]ammonia (generated from [¹⁵N]ammonium chloride) to form [¹⁵N]ammonium acetate.
-
Dehydration to [¹⁵N]Acetamide: The [¹⁵N]ammonium acetate is heated to induce dehydration, yielding [¹⁵N]acetamide.
-
Dehydration of [¹⁵N]Acetamide to Acetonitrile-¹⁵N: The [¹⁵N]acetamide is then subjected to a stronger dehydration agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), to produce this compound.
Another synthetic route involves the reaction of [¹⁵N]ammonia with acetic acid over a catalyst at high temperatures.
Experimental Protocol: Synthesis of this compound via Dehydration of [¹⁵N]Acetamide
Materials:
-
[¹⁵N]Ammonium chloride (98-99 atom % ¹⁵N)
-
Sodium hydroxide (B78521)
-
Glacial acetic acid
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware for synthesis and distillation
Procedure:
-
Generation of [¹⁵N]Ammonia: In a well-ventilated fume hood, a concentrated aqueous solution of sodium hydroxide is carefully added to [¹⁵N]ammonium chloride to liberate [¹⁵N]ammonia gas. The gas is then passed through a drying agent (e.g., calcium oxide) and bubbled into a cooled solution of glacial acetic acid to form [¹⁵N]ammonium acetate.
-
Formation of [¹⁵N]Acetamide: The resulting [¹⁵N]ammonium acetate solution is carefully heated to evaporate the water and then further heated to a molten state (approximately 114 °C) to drive the dehydration to [¹⁵N]acetamide. The progress of the reaction can be monitored by the cessation of water vapor evolution.
-
Dehydration to Acetonitrile-¹⁵N: The crude [¹⁵N]acetamide is cooled and mixed with a dehydrating agent such as phosphorus pentoxide (a molar ratio of approximately 1:1.5 acetamide to P₂O₅ is often used) in an anhydrous solvent like toluene. The mixture is then carefully heated under reflux.
-
Purification: The resulting this compound is distilled from the reaction mixture. Fractional distillation may be required to achieve high chemical purity. The final product should be stored in a tightly sealed container to prevent moisture absorption.
Note: This is a generalized protocol and should be optimized for specific laboratory conditions and safety protocols. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Quantitative Data and Product Specifications
Commercially available this compound is typically offered at high isotopic and chemical purity. The following table summarizes typical product specifications from various suppliers.
| Parameter | Specification | Source |
| Isotopic Purity | ≥ 98 atom % ¹⁵N | |
| Chemical Purity | ≥ 98% | |
| Molecular Weight | 42.04 g/mol | - |
| CAS Number | 14149-39-4 |
Applications in Drug Development
The primary use of this compound in drug development is as an internal standard for the quantification of drug candidates and their metabolites in biological samples using LC-MS.
Logical Workflow for Quantitative Bioanalysis using this compound
Caption: Workflow for bioanalytical sample quantification using this compound.
Experimental Protocol: Quantification of a Drug Candidate in Plasma using this compound as an Internal Standard
Objective: To determine the concentration of "Drug X" in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard for a related analytical standard. This protocol assumes a scenario where a deuterated standard of the drug is unavailable, but a ¹⁵N-labeled standard of a structurally similar compound is used.
Materials:
-
Human plasma samples containing "Drug X"
-
This compound (as an internal standard for a related compound)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (ultrapure)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analytical standard for "Drug X" in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the this compound internal standard in the same solvent.
-
Prepare working solutions of the analytical standard and internal standard by diluting the stock solutions with acetonitrile/water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
LC Conditions: Use a suitable C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for "Drug X" and the this compound-related internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for "Drug X" and the internal standard.
-
Calculate the peak area ratio of "Drug X" to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analytical standard.
-
Determine the concentration of "Drug X" in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Metabolic Fate of Acetonitrile
While this compound is primarily used as an analytical tool, understanding the metabolism of acetonitrile itself is crucial, especially in studies where it might be a co-solvent or vehicle. Acetonitrile is metabolized in vivo by cytochrome P450 enzymes to produce cyanide, which is then further detoxified to thiocyanate. This metabolic pathway is important to consider in toxicological assessments.
Caption: Simplified metabolic pathway of acetonitrile.
Conclusion
This compound is an indispensable tool for modern chemical and biomedical research. Its utility as an internal standard in quantitative mass spectrometry provides a high degree of accuracy and precision, which is paramount in drug development. Furthermore, its application in metabolic labeling studies offers valuable insights into complex biological pathways. The synthesis of this compound is achievable through established organic chemistry principles, making it accessible for custom synthesis when required. As analytical techniques continue to advance in sensitivity and resolution, the demand for high-purity stable isotope-labeled compounds like this compound is expected to grow, further solidifying its role in scientific discovery.
References
A Comprehensive Technical Guide to the Safe Laboratory Handling of Acetonitrile-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for Acetonitrile-15N (CH₃C¹⁵N). While this compound is distinguished by its isotopic label for specific analytical applications, its chemical and toxicological properties are essentially identical to those of standard acetonitrile. Therefore, the safety precautions outlined in this document are applicable to both forms and are based on the extensive safety data available for acetonitrile.
Section 1: Hazard Identification and Classification
This compound is a highly flammable liquid and vapor that poses significant health risks upon exposure. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[1][2][3] The primary hazards are associated with its flammability and its metabolic conversion in the body to cyanide, which can lead to delayed systemic toxic effects.[4][5]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapour.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Section 2: Quantitative Safety Data
The following tables summarize key quantitative data regarding the toxicity and occupational exposure limits for acetonitrile.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 14149-39-4 |
| Molecular Formula | CH₃C¹⁵N |
| Molecular Weight | 42.05 g/mol |
| Appearance | Colorless liquid with an aromatic, sweet, ethereal odor |
| Boiling Point | 81-82 °C (178-180 °F) |
| Melting Point | -48 °C (-54.4 °F) |
| Flash Point | 6 °C (42.8 °F) - Closed Cup |
| Density | 0.805 g/mL at 25 °C |
| Vapor Density | 1.42 (Air = 1.0) |
| Explosive Limits | Lower: 3.0% / Upper: 16.0% by volume in air |
| Autoignition Temp. | 525 °C (977 °F) |
Table 2: Toxicological Data
| Metric | Value | Species |
|---|---|---|
| LD₅₀ Oral | 450 - 787 mg/kg | Rat |
| LD₅₀ Oral | 617 mg/kg | Mouse |
| LD₅₀ Dermal | > 2000 mg/kg | Rabbit |
| LC₅₀ Inhalation | 7551 ppm (8 hours) | Rat |
| LC₅₀ Inhalation | 3587 ppm (4 hours) | Mouse |
Table 3: Occupational Exposure Limits
| Organization | Limit Type | Value |
|---|---|---|
| OSHA | PEL (8-hr TWA) | 40 ppm (70 mg/m³) |
| NIOSH | REL (10-hr TWA) | 20 ppm (34 mg/m³) |
| NIOSH | IDLH | 500 ppm |
| ACGIH | TLV (8-hr TWA) | 20 ppm (34 mg/m³) |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Section 3: Safe Handling and Experimental Protocols
Adherence to strict protocols is mandatory to ensure safety. All work with this compound must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this compound to ensure appropriate PPE is selected.
Protocol for Preparing a Standard Solution
-
Preparation : Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate working height and the ventilation is active.
-
Glassware Inspection : Inspect all glassware (e.g., volumetric flask, beaker, graduated cylinder) for cracks or defects.
-
Solvent Transfer : Ground and bond the source container and receiving vessel to prevent static discharge. Using a clean, dry syringe or a calibrated pipette, carefully transfer the required volume of this compound into the volumetric flask within the fume hood.
-
Dilution : If diluting, add the diluent solvent to the flask, cap securely, and invert several times to ensure thorough mixing.
-
Labeling : Immediately label the prepared solution with the chemical name (this compound), concentration, date, and your initials.
-
Cleanup : Decontaminate any non-disposable equipment used for the transfer. Dispose of contaminated disposable items (e.g., pipette tips, wipes) in a designated hazardous waste container.
Storage and Segregation
Proper storage is critical to prevent fire and dangerous reactions.
-
Location : Store in a designated, well-ventilated, cool, dry flammables storage cabinet. The recommended storage temperature is between 15-25 °C.
-
Containers : Keep containers tightly closed to prevent vapor escape.
-
Ignition Sources : Store away from all sources of heat, sparks, open flames, and direct sunlight. Use only explosion-proof electrical equipment in the storage area.
-
Incompatibilities : this compound is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases. Segregate it from these materials during storage.
Section 4: Emergency Procedures
Immediate and appropriate action is crucial in an emergency. All personnel must be familiar with the location and operation of safety showers and eyewash stations.
First Aid Measures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink water. Seek immediate medical attention.
Spill Response Protocol
A spill of this compound presents a dual fire and health hazard.
References
The Strategic Advantage of Acetonitrile-15N in Modern Drug Development: A Cost-Benefit Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the highly competitive landscape of pharmaceutical research and development, precision, efficiency, and accuracy are paramount. The use of stable isotope-labeled compounds has emerged as a powerful tool to enhance analytical methodologies, providing deeper insights into drug metabolism, pharmacokinetics, and biomarker discovery. Among these, Acetonitrile-15N stands out as a versatile and valuable reagent. This technical guide provides a comprehensive cost-benefit analysis of utilizing this compound in drug development, offering detailed data, experimental protocols, and visual workflows to inform strategic decisions in the laboratory.
Executive Summary
The incorporation of this compound into analytical workflows, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers significant advantages that can outweigh its higher initial cost compared to standard acetonitrile (B52724). The primary benefits include markedly improved accuracy and precision in quantitative analyses, enhanced sensitivity of detection, and the ability to conduct sophisticated tracer studies to elucidate complex metabolic pathways. These advantages can lead to more robust and reliable data, ultimately accelerating the drug development pipeline and reducing the risk of costly late-stage failures.
Data Presentation: A Comparative Analysis of Costs and Benefits
The decision to adopt this compound is often a balance between its procurement cost and the downstream value it provides. The following tables summarize the quantitative data to facilitate a clear comparison.
Table 1: Cost Comparison of this compound vs. Standard HPLC Grade Acetonitrile
| Solvent | Purity | Price (per gram) | Price (per Liter, estimated) |
| This compound | 98%+ | €731.00 / 0.5g | €1,169,600 |
| HPLC Grade Acetonitrile | ≥99.9% | N/A | $132 - $464[1][2][3][4] |
Note: The price of this compound is significantly higher due to the complex and costly process of isotopic enrichment. Prices are subject to change based on supplier and market conditions.
Table 2: Quantitative Benefits of Utilizing this compound in Analytical Assays
| Benefit | Metric | Improvement with this compound | Application Area |
| Enhanced Accuracy & Precision | Coefficient of Variation (CV) | Reduced analytical variability, leading to lower CVs in quantitative assays. | Quantitative Proteomics, Metabolomics, Drug Metabolism Studies.[5] |
| Increased Sensitivity | Signal-to-Noise (S/N) Ratio | Significant improvement in S/N, enabling the detection of low-abundance analytes. | Biomarker Discovery, Trace Level Metabolite Identification. |
| Reduced Matrix Effects | Ion Suppression/Enhancement | Co-elution of the labeled internal standard with the analyte minimizes the impact of matrix components on ionization efficiency. | Bioanalysis of complex matrices (plasma, urine, tissue). |
| Streamlined Data Analysis | Peak Identification & Integration | Unambiguous identification of analyte peaks from background noise, simplifying data processing. | High-throughput screening, Metabolite profiling. |
| Facilitation of Tracer Studies | Metabolic Flux Analysis | Enables precise tracking of nitrogen atoms through metabolic pathways. | Elucidation of drug mechanism of action, Disease pathology studies. |
Experimental Protocols: Methodologies for Key Applications
The true value of this compound is realized in its application. Below are detailed methodologies for two key experiments where its use is particularly advantageous.
Quantitative Proteomics using 15N Metabolic Labeling and LC-MS/MS
This protocol outlines a typical workflow for relative protein quantification using a 15N-labeled internal standard.
Objective: To accurately quantify protein expression changes between two cell populations (e.g., treated vs. untreated).
Materials:
-
15N-labeled cell lysate (internal standard)
-
Unlabeled cell lysate (sample)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
This compound (for resuspension of labeled peptides)
-
Standard Acetonitrile (for mobile phase)
-
Ultrapure water
-
LC-MS/MS system (e.g., Q-Exactive HF)
Procedure:
-
Protein Extraction and Quantification: Extract total protein from both 15N-labeled and unlabeled cell populations. Determine protein concentration using a standard assay (e.g., BCA).
-
Sample Mixing: Combine an equal amount of protein from the 15N-labeled lysate and the unlabeled lysate.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
In-solution Digestion:
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
-
Sample Preparation for LC-MS/MS:
-
Lyophilize the desalted peptides.
-
Resuspend the 15N-labeled peptides in a solution containing This compound to maintain isotopic purity.
-
-
LC-MS/MS Analysis:
-
Inject the mixed peptide sample into the LC-MS/MS system.
-
Separate peptides using a reversed-phase column with a gradient of standard acetonitrile and water, both containing 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Use a software package capable of 15N quantification (e.g., MaxQuant, Protein Prospector) to identify peptides and calculate the ratio of unlabeled to 15N-labeled peptide pairs. This ratio reflects the relative abundance of the protein in the experimental sample compared to the standard.
-
Drug Metabolite Identification using a Stable Isotope-Labeled Parent Drug
This protocol describes the use of a 15N-labeled drug to facilitate the identification of its metabolites in a biological matrix.
Objective: To confidently identify and characterize the metabolites of a drug candidate in vitro.
Materials:
-
15N-labeled drug candidate
-
Unlabeled drug candidate
-
Liver microsomes (or other metabolic system)
-
NADPH regenerating system
-
This compound
-
Standard Acetonitrile
-
Methanol
-
Formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Incubation:
-
Prepare two sets of incubations with liver microsomes: one with the unlabeled drug and one with the 15N-labeled drug.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as a mixture containing This compound for the labeled sample to prevent any potential back-exchange.
-
Sample Preparation:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Combine an aliquot of the supernatant from the unlabeled incubation with an equal aliquot from the 15N-labeled incubation.
-
-
LC-MS Analysis:
-
Inject the combined sample into the LC-MS system.
-
Separate the components using a suitable chromatographic method.
-
Acquire data in full scan mode with high mass accuracy.
-
-
Data Analysis:
-
Process the data using software that can identify isotopic doublets.
-
Look for pairs of peaks with a specific mass difference corresponding to the number of 15N labels in the parent drug.
-
The presence of these doublets confidently identifies drug-related material, distinguishing true metabolites from endogenous matrix components.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Glutamine Nitrogen Metabolism in Cancer Cells
A critical application of 15N-labeled compounds is in tracing the fate of nitrogen in metabolic pathways, particularly in cancer research where metabolic reprogramming is a hallmark. The following diagram illustrates the central role of glutamine in providing nitrogen for nucleotide and amino acid biosynthesis in cancer cells.
Caption: Key pathways of glutamine nitrogen utilization in cancer cells.
Experimental Workflow for Quantitative Proteomics
The following diagram outlines the logical flow of the quantitative proteomics experiment described in the protocol section.
Caption: A streamlined workflow for 15N-based quantitative proteomics.
Conclusion
While the upfront investment in this compound is considerably higher than that of its unlabeled counterpart, the long-term scientific and economic benefits in the context of drug development are compelling. The enhanced data quality, improved analytical sensitivity, and the ability to perform definitive metabolic tracing studies can significantly de-risk projects, leading to more informed decision-making and a potentially accelerated path to clinical trials. For research and development programs where precision and certainty are critical, the strategic use of this compound represents a sound investment in the generation of high-quality, reproducible data that can withstand the rigors of regulatory scrutiny and drive successful therapeutic innovation.
References
Acetonitrile-15N: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acetonitrile-15N (CH₃C¹⁵N). Understanding the stability of this isotopically labeled compound is critical for its effective use in various research and development applications, including as a tracer in metabolic studies, an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and in the synthesis of labeled molecules.[1][2] This guide synthesizes available data on the stability of acetonitrile (B52724) and provides detailed experimental protocols for its assessment, tailored for a scientific audience.
Core Concepts of this compound Stability
This compound is a stable isotope-labeled version of acetonitrile, a widely used polar aprotic solvent. The replacement of the naturally abundant ¹⁴N with ¹⁵N does not alter the fundamental chemical properties of the molecule. The kinetic isotope effect (KIE), which can influence reaction rates when an atom is replaced with its isotope, is expected to be minimal for reactions not directly involving the cleavage of the carbon-nitrogen bond.[3] Therefore, the stability profile of this compound is considered to be very similar to that of unlabeled acetonitrile.
The primary factors that can affect the stability of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Exposure to ultraviolet (UV) radiation can induce photodegradation.
-
pH: Strongly acidic or basic conditions can lead to hydrolysis.
-
Presence of Contaminants: Incompatible materials can catalyze decomposition.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets (SDS):
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature.[4] Some sources suggest storing in a cool place.[5] | Minimizes the rate of potential degradation reactions. |
| Light | Store away from light. Protect from sunlight. | Prevents photodegradation. |
| Moisture | Store away from moisture in a tightly closed container. | Prevents hydrolysis. |
| Atmosphere | Store in a well-ventilated place. For long-term storage, handling and storing under an inert gas is also recommended. | Acetonitrile is flammable and its vapors can form explosive mixtures with air. |
| Container | Original, tightly sealed container. | Prevents contamination and evaporation. |
Degradation Pathways of Acetonitrile
Understanding the potential degradation pathways is crucial for predicting and mitigating stability issues. The primary degradation mechanisms for acetonitrile, and by extension this compound, are hydrolysis, thermal decomposition, and photodegradation.
Hydrolysis
Acetonitrile can undergo hydrolysis to form acetamide (B32628) and subsequently acetic acid and ammonia. This reaction is catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the nitrile group is protonated, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbon of the nitrile group.
The rate of hydrolysis is generally slow at neutral pH and room temperature but increases significantly at extreme pH values and higher temperatures.
Caption: Hydrolysis pathway of this compound.
Thermal Decomposition
At elevated temperatures, acetonitrile can decompose. In an inert atmosphere, pyrolysis primarily produces hydrogen cyanide (HCN) and methane. The presence of oxygen leads to combustion, forming carbon dioxide, water, and nitrogen oxides. The onset of thermal decomposition in the air occurs at approximately 760°C.
Caption: Thermal decomposition pathways of this compound.
Photodegradation
Exposure to ultraviolet (UV) light can lead to the degradation of acetonitrile. Studies have shown that aqueous solutions of acetonitrile can be completely decomposed by photolysis. The degradation process can be complex, potentially forming various intermediates. The quantum yield of photodegradation, which is the efficiency of a photon in causing a chemical reaction, is a key parameter in assessing photostability.
Experimental Protocols for Stability Testing
A comprehensive stability testing program for this compound should be designed to evaluate its stability under various stress conditions. The following protocols are based on established guidelines such as those from the International Council for Harmonisation (ICH) Q1A and Q1B.
General Experimental Workflow
Caption: General workflow for stability testing of this compound.
Long-Term and Accelerated Stability Testing
Objective: To establish a re-test period or shelf-life for this compound under recommended storage conditions and to assess the effect of short-term excursions outside these conditions.
Methodology:
-
Sample Preparation: Use at least one batch of this compound with a purity of ≥98 atom % ¹⁵N. Package the samples in containers that simulate the proposed storage and distribution packaging.
-
Storage Conditions:
-
Long-Term: Store samples at room temperature (e.g., 25°C ± 2°C) and controlled humidity (e.g., 60% RH ± 5% RH).
-
Accelerated: Store samples at an elevated temperature (e.g., 40°C ± 2°C) and controlled humidity (e.g., 75% RH ± 5% RH).
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months, and then annually.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the purity of this compound and detect any degradation products.
-
Data Analysis: Plot the purity of this compound as a function of time for each storage condition. Determine the rate of degradation and extrapolate to establish a shelf-life.
| Storage Condition | Temperature | Relative Humidity | Minimum Duration |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
Table based on ICH Q1A guidelines.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.
-
Methodology: Expose solid or neat liquid samples of this compound to elevated temperatures (e.g., 50°C, 60°C, 70°C in 10°C increments above the accelerated temperature).
-
Analysis: Analyze the samples at various time points to determine the extent of degradation and identify any thermal degradants using techniques like GC-MS.
-
Methodology: Expose samples of this compound to a light source that produces a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Use a dark control sample stored under the same conditions but protected from light.
-
Analysis: Compare the light-exposed samples to the dark control to assess the extent of photodegradation and identify photoproducts.
-
Methodology: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media. Store these solutions at room temperature and an elevated temperature (e.g., 50°C).
-
Analysis: Analyze the solutions at different time points to determine the rate of hydrolysis under each condition.
Conclusion
This compound is a stable isotopically labeled compound that is not expected to exhibit significant stability differences from its unlabeled counterpart under normal storage and handling conditions. The primary degradation pathways to consider are hydrolysis under strong acidic or basic conditions, thermal decomposition at high temperatures, and photodegradation upon exposure to UV light. By adhering to the recommended storage conditions of room temperature, protection from light and moisture, and using tightly sealed containers, the integrity of this compound can be maintained for an extended period. For applications requiring stringent purity and documented stability, conducting a formal stability testing program as outlined in this guide is recommended. This will ensure the reliability of experimental results where this compound is used as a critical reagent or standard.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jordilabs.com [jordilabs.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Structural Effects on the Temperature Dependence of Hydride Kinetic Isotope Effects of the NADH/NAD+ Model Reactions in Acetonitrile: Charge-Transfer Complex Tightness Is a Key - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Abundance of ¹⁵N Versus Labeled Acetonitrile for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural abundance of the stable isotope Nitrogen-15 (¹⁵N) and the application of ¹⁵N-labeled acetonitrile (B52724) in research and drug development. It is designed to be a valuable resource for professionals requiring a deep technical understanding of isotopic labeling and its practical implementation.
Understanding Nitrogen-15: Natural Abundance and Properties
Nitrogen, a fundamental element in biological molecules, exists primarily as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of naturally occurring nitrogen is ¹⁴N (99.63%), while ¹⁵N constitutes a mere 0.37%[1]. This low natural abundance is a key factor that enables the use of ¹⁵N-enriched compounds as tracers and internal standards in various analytical applications.
The key distinction between the two isotopes lies in their nuclear properties. ¹⁴N has a nuclear spin of 1, which can lead to quadrupolar broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, resulting in wide and often poorly resolved signals. In contrast, ¹⁵N possesses a nuclear spin of 1/2, which yields sharp and well-defined peaks in NMR spectra, making it ideal for detailed molecular structure analysis[2].
Table 1: Comparison of ¹⁴N and ¹⁵N Isotopes
| Property | ¹⁴N | ¹⁵N |
| Natural Abundance | ~99.63% | ~0.37% |
| Nuclear Spin (I) | 1 | 1/2 |
| NMR Signal | Broad | Sharp |
¹⁵N-Labeled Acetonitrile: A Versatile Tool in Research
Acetonitrile (CH₃CN) is a widely used solvent and reagent in chemical and pharmaceutical research. Its labeled counterpart, ¹⁵N-acetonitrile (CH₃C¹⁵N), is a stable isotope-labeled organic compound with significant applications in metabolic research, molecular labeling, and as an internal standard for quantitative analysis by NMR, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][4].
Table 2: Physicochemical Properties of ¹⁵N-Acetonitrile
| Property | Value |
| Molecular Formula | C₂H₃¹⁵N |
| Molecular Weight | 42.05 g/mol |
| CAS Number | 14149-39-4 |
| Appearance | Liquid |
| Isotopic Purity | Typically >98% |
Experimental Protocols
Synthesis of ¹⁵N-Labeled Acetonitrile
A common method for the synthesis of ¹⁵N-labeled nitriles involves the reaction of an alkyl halide with a ¹⁵N-labeled cyanide source. A plausible synthetic route for ¹⁵N-acetonitrile starts with a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl.
Protocol: Synthesis of ¹⁵N-Acetonitrile
-
Preparation of ¹⁵N-Sodium Amide: React ¹⁵N-ammonia (generated from ¹⁵NH₄Cl) with sodium in liquid ammonia to form ¹⁵N-sodium amide (Na¹⁵NH₂).
-
Reaction with Methyl Halide: Introduce a methyl halide, such as methyl iodide (CH₃I), to the ¹⁵N-sodium amide solution. The nucleophilic ¹⁵N-amide will displace the iodide to form methylamine-¹⁵N (CH₃¹⁵NH₂).
-
Dehydrogenation to Acetonitrile-¹⁵N: The resulting methylamine-¹⁵N can then be catalytically dehydrogenated at high temperatures over a suitable catalyst (e.g., silver or copper) to yield ¹⁵N-acetonitrile (CH₃C¹⁵N).
-
Purification: The product is purified by distillation to remove any unreacted starting materials and byproducts.
Quantification of ¹⁵N Isotopic Enrichment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds and determining their isotopic composition.
Protocol: GC-MS Analysis of ¹⁵N-Acetonitrile
-
Sample Preparation: Prepare a dilute solution of the ¹⁵N-acetonitrile sample in a suitable volatile solvent (e.g., dichloromethane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into a GC equipped with a suitable capillary column (e.g., a polar column like a DB-WAX). The oven temperature program should be optimized to achieve good separation of acetonitrile from the solvent and any impurities.
-
MS Detection: The eluent from the GC column is introduced into the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.
-
Data Acquisition: Acquire mass spectra over a relevant mass range (e.g., m/z 30-60).
-
Isotopic Enrichment Calculation:
-
Identify the molecular ion peaks for unlabeled acetonitrile ([M]⁺ at m/z 41) and ¹⁵N-labeled acetonitrile ([M+1]⁺ at m/z 42).
-
Integrate the peak areas for both ions.
-
Calculate the isotopic enrichment using the following formula: % ¹⁵N Enrichment = (Area of m/z 42 / (Area of m/z 41 + Area of m/z 42)) * 100
-
Determination of ¹⁵N Isotopic Enrichment by NMR Spectroscopy
¹⁵N NMR spectroscopy provides a direct method for observing and quantifying ¹⁵N enrichment.
Protocol: ¹⁵N NMR Analysis of Acetonitrile
-
Sample Preparation: Dissolve the ¹⁵N-acetonitrile sample in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
NMR Spectrometer Setup:
-
Tune the NMR probe to the ¹⁵N frequency.
-
Set the spectral width to cover the expected chemical shift range for nitriles.
-
Use a pulse program with proton decoupling to enhance sensitivity and simplify the spectrum.
-
-
Data Acquisition: Acquire the ¹⁵N NMR spectrum. Due to the low gyromagnetic ratio of ¹⁵N, a larger number of scans may be required to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform.
-
Reference the spectrum using a known standard or an external reference. The chemical shift of acetonitrile is approximately -136 ppm relative to nitromethane.
-
To determine isotopic enrichment, a quantitative ¹⁵N NMR experiment is required. This involves ensuring full relaxation of the ¹⁵N nuclei between scans (using a long relaxation delay, e.g., 5 * T₁) and integrating the area of the ¹⁵N-acetonitrile peak. This area can be compared to the area of a known concentration of an internal standard. For a qualitative confirmation of enrichment, the presence of a strong signal at the expected chemical shift is indicative.
-
Applications in Drug Development
A primary application of ¹⁵N-labeled acetonitrile in drug development is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. SIL-IS are considered the gold standard for correcting for variability during sample preparation, chromatography, and mass spectrometric detection, thereby improving the accuracy and precision of drug concentration measurements in biological matrices.
Workflow for Using ¹⁵N-Acetonitrile as an Internal Standard
The following diagram illustrates the typical workflow for using ¹⁵N-labeled acetonitrile as an internal standard in a preclinical pharmacokinetic study.
Caption: Workflow for using ¹⁵N-acetonitrile as an internal standard in bioanalysis.
Metabolic Fate of Acetonitrile
Understanding the metabolic fate of compounds is crucial in drug development. While acetonitrile itself is not a drug, its metabolic pathway can be studied using ¹⁵N labeling to trace the nitrogen atom. In some biological systems, acetonitrile can be hydrolyzed.
The following diagram illustrates the metabolic pathway of acetonitrile to ammonia.
Caption: Metabolic pathway of ¹⁵N-labeled acetonitrile.
Conclusion
The distinct nuclear properties of ¹⁵N make it an invaluable tool in modern research and drug development. ¹⁵N-labeled acetonitrile, in particular, serves as a robust internal standard for quantitative bioanalysis, enhancing the reliability of pharmacokinetic and metabolic studies. The experimental protocols and workflows detailed in this guide provide a foundational understanding for the synthesis, analysis, and application of this important isotopically labeled compound.
References
- 1. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols: Acetonitrile-15N in Protein NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at an atomic level. Isotopic labeling, particularly with ¹⁵N, is a cornerstone of protein NMR, enabling the acquisition of high-resolution spectra of larger biomolecules. While uniform ¹⁵N-labeling of proteins is typically achieved by providing ¹⁵N-labeled ammonium (B1175870) salts as the sole nitrogen source during expression, the use of specifically labeled small molecules can provide unique insights into molecular interactions.
This document details the application of Acetonitrile-¹⁵N as a probe in protein NMR studies. Acetonitrile-¹⁵N is not utilized as a metabolic precursor for the isotopic labeling of proteins. Instead, its ¹⁵N-labeled nitrile group serves as a sensitive reporter for direct interactions with a protein, making it a valuable tool for studying protein-solvent interactions, denaturation processes, and the binding of small molecules to protein surfaces. By observing the NMR signals of Acetonitrile-¹⁵N, researchers can gain information about the chemical environment of protein binding pockets and surfaces without the need for labeling the protein itself.
Applications of Acetonitrile-¹⁵N in Protein NMR
The primary application of Acetonitrile-¹⁵N in protein NMR is to act as a molecular probe to characterize protein surfaces and binding events. The ¹⁵N chemical shift of acetonitrile (B52724) is highly sensitive to its local electronic environment.[1] When Acetonitrile-¹⁵N interacts with a protein, changes in its ¹⁵N chemical shift, relaxation rates, and other NMR parameters can be observed, providing valuable information about the nature of the interaction.
Probing Protein-Ligand Interactions and Binding Sites
Acetonitrile is a weak-binding ligand to many proteins. By performing NMR titration experiments with Acetonitrile-¹⁵N and an unlabeled protein, it is possible to identify and characterize binding sites for small, polar molecules. As the concentration of the protein is increased, the ¹⁵N NMR signal of Acetonitrile-¹⁵N may show changes in chemical shift or line broadening for the molecules transiently binding to the protein. This chemical shift perturbation (CSP) mapping can reveal the location and affinity of the binding event.[1][2]
Investigating Protein Denaturation and Folding
Acetonitrile is a known denaturant at high concentrations.[3] By monitoring the ¹⁵N NMR spectrum of Acetonitrile-¹⁵N in the presence of a protein as a function of acetonitrile concentration, one can study the process of protein denaturation. Changes in the ¹⁵N signal of acetonitrile can report on the altered solvent accessibility of the protein surface as it unfolds. Furthermore, in pressure-jump NMR studies of protein folding, the chemical shifts of the protein itself are monitored, but the principles of observing environmental changes are similar.[4]
Characterizing Solvent-Accessible Surfaces
The interaction of Acetonitrile-¹⁵N with the surface of a protein can provide information about the solvent accessibility of different regions. The extent of chemical shift perturbation or changes in the relaxation properties of Acetonitrile-¹⁵N can indicate the degree of interaction with the protein surface, helping to map out hydrophobic and hydrophilic patches.
Experimental Protocols
Protocol 1: Chemical Shift Perturbation (CSP) Mapping of a Protein Binding Site with Acetonitrile-¹⁵N
This protocol describes how to identify the binding site of a small molecule on a protein by observing the chemical shift changes of the protein's backbone amides upon titration with the ligand. While this protocol describes the observation of the labeled protein, the inverse experiment, observing the labeled Acetonitrile-¹⁵N in the presence of unlabeled protein, follows the same principle.
1. Sample Preparation:
-
Prepare a stock solution of uniformly ¹⁵N-labeled protein at a concentration of 0.1-0.5 mM in a suitable NMR buffer (e.g., 25 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5). The buffer should not contain any components that might interact with acetonitrile.
-
Prepare a stock solution of Acetonitrile-¹⁵N in the same NMR buffer at a concentration that is 10-20 times higher than the protein concentration.
-
The final NMR sample should contain 5-10% D₂O for the spectrometer lock.
2. NMR Data Acquisition:
-
Record a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Add small aliquots of the Acetonitrile-¹⁵N stock solution to the protein sample to achieve increasing molar ratios of ligand to protein (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10).
-
Record a ¹H-¹⁵N HSQC spectrum at each titration point.
3. Data Analysis:
-
Process and overlay the series of ¹H-¹⁵N HSQC spectra.
-
Identify the amide cross-peaks that shift or broaden upon the addition of Acetonitrile-¹⁵N.
-
Calculate the weighted average chemical shift perturbation (CSP) for each residue using the following formula: Δδ = √[(ΔδH)² + (α * ΔδN)²] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.
-
Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding site.
Protocol 2: Monitoring Protein Denaturation by Observing Acetonitrile-¹⁵N
This protocol outlines how to use ¹⁵N NMR of Acetonitrile-¹⁵N to monitor the denaturation of an unlabeled protein.
1. Sample Preparation:
-
Prepare a stock solution of the unlabeled protein at a concentration of 0.1-0.5 mM in a suitable buffer.
-
Prepare a stock solution of Acetonitrile-¹⁵N.
-
Prepare a series of NMR samples with a constant concentration of Acetonitrile-¹⁵N (e.g., 10 mM) and varying concentrations of the protein. Alternatively, prepare samples with a constant protein concentration and increasing concentrations of Acetonitrile-¹⁵N to induce denaturation.
-
Each sample should contain 5-10% D₂O.
2. NMR Data Acquisition:
-
Record a 1D ¹⁵N NMR spectrum for each sample.
-
Measure the ¹⁵N chemical shift and the linewidth of the Acetonitrile-¹⁵N signal.
3. Data Analysis:
-
Plot the ¹⁵N chemical shift and linewidth of Acetonitrile-¹⁵N as a function of protein concentration or acetonitrile concentration.
-
Significant changes in these parameters will indicate the onset and progression of protein denaturation, reflecting the changing chemical environment experienced by the acetonitrile molecules as the protein unfolds.
Data Presentation
The quantitative data from the experiments described above can be summarized in tables for clear comparison.
Table 1: Chemical Shift Perturbations in a Protein upon Acetonitrile-¹⁵N Titration
| Residue No. | Amino Acid | ΔδH (ppm) | ΔδN (ppm) | Weighted CSP (ppm) |
| 10 | Gly | 0.05 | 0.25 | 0.06 |
| 25 | Val | 0.12 | 0.60 | 0.15 |
| 42 | Leu | 0.08 | 0.40 | 0.10 |
| ... | ... | ... | ... | ... |
Table 2: ¹⁵N NMR Parameters of Acetonitrile-¹⁵N During Protein Denaturation
| Acetonitrile Conc. (M) | ¹⁵N Chemical Shift (ppm) | Linewidth (Hz) |
| 0.5 | 135.3 | 5.2 |
| 1.0 | 135.5 | 6.1 |
| 2.0 | 135.9 | 8.5 |
| 4.0 | 136.8 | 15.3 |
Visualizations
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. using-chemical-shift-perturbation-to-characterise-ligand-binding - Ask this paper | Bohrium [bohrium.com]
- 3. Protein denaturation by addition and removal of acetonitrile: application to tryptic digestion of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring 15N Chemical Shifts During Protein Folding by Pressure-Jump NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics Using a ¹⁵N Metabolically Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical approach for the comprehensive measurement of protein abundance in complex biological samples. The accuracy and reproducibility of these measurements are paramount, necessitating the use of internal standards to control for experimental variability. Stable isotope labeling is a cornerstone of precise protein quantification. This document details the application of a ¹⁵N metabolically labeled proteome as an internal standard for quantitative proteomics.
It is a common misconception that ¹⁵N-labeled acetonitrile (B52724) is used directly as an internal standard for protein quantification. In reality, ¹⁵N labeling is typically achieved through metabolic incorporation, where cells or organisms are cultured in a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵N ammonium (B1175870) chloride or ¹⁵N-labeled amino acids).[1][2][3] This process yields a "heavy" proteome where nearly all nitrogen atoms are replaced with the ¹⁵N isotope. This entire labeled proteome is then mixed with an unlabeled ("light") experimental sample, providing an ideal internal standard for every protein in the sample.[4][5] Standard, unlabeled acetonitrile plays a crucial role as a primary solvent in the liquid chromatography (LC) separation of peptides prior to mass spectrometry (MS) analysis.
This application note provides a detailed protocol for generating a ¹⁵N-labeled internal standard and its use in a quantitative proteomics workflow.
Experimental Protocols
Protocol 1: Generation of a ¹⁵N Metabolically Labeled Internal Standard
This protocol describes the generation of a ¹⁵N-labeled proteome from cell culture, which will serve as the internal standard.
Materials:
-
Cell line of choice (e.g., HEK293, HeLa, or a bacterial strain like E. coli)
-
Appropriate "light" cell culture medium (containing ¹⁴N)
-
Appropriate "heavy" cell culture medium, where the primary nitrogen source is substituted with a ¹⁵N-labeled equivalent (e.g., ¹⁵N-labeled amino acids or ¹⁵NH₄Cl).
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit or similar
-
-80°C freezer
Procedure:
-
Cell Culture Adaptation:
-
Initiate cell culture in the standard "light" (¹⁴N) medium.
-
Gradually adapt the cells to the "heavy" (¹⁵N) medium by passaging them in increasing concentrations of the heavy medium (e.g., 25%, 50%, 75%, 100% heavy medium) over several passages. This minimizes metabolic stress on the cells.
-
Continue to culture the cells in 100% ¹⁵N medium for at least 5-7 cell divisions to ensure near-complete incorporation of the ¹⁵N isotope.
-
-
Verification of ¹⁵N Incorporation (Optional but Recommended):
-
Harvest a small aliquot of the ¹⁵N-labeled cells.
-
Extract proteins and perform a small-scale protein digestion followed by MS analysis.
-
Analyze the mass spectra of several abundant peptides to confirm a mass shift corresponding to the incorporation of ¹⁵N. The isotopic incorporation efficiency should ideally be >98%.
-
-
Harvesting and Lysis:
-
Once sufficient ¹⁵N incorporation is achieved, scale up the cell culture to generate the desired amount of labeled proteome.
-
Harvest the ¹⁵N-labeled cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the ¹⁵N-labeled lysate using a BCA assay.
-
Aliquot the ¹⁵N-labeled proteome and store at -80°C. This will be your internal standard stock.
-
Protocol 2: Quantitative Proteomics Workflow
This protocol outlines the steps for a typical quantitative proteomics experiment using the generated ¹⁵N-labeled internal standard.
Materials:
-
Unlabeled ("light") experimental samples (e.g., cells or tissues from different conditions)
-
¹⁵N-labeled internal standard (from Protocol 1)
-
Lysis buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Ammonium bicarbonate
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 desalting spin tips
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled to a nano-LC system)
Procedure:
-
Sample Preparation:
-
Prepare protein lysates from your unlabeled experimental samples using the same lysis protocol as for the ¹⁵N standard.
-
Quantify the protein concentration of each experimental sample.
-
-
Mixing of Light and Heavy Samples:
-
Based on the protein quantification, mix the unlabeled experimental sample with the ¹⁵N-labeled internal standard at a 1:1 protein mass ratio. This ensures that for every peptide from the experimental sample, there is a corresponding heavy version from the internal standard.
-
-
Protein Digestion:
-
Reduction: Add DTT to the mixed protein sample to a final concentration of 10 mM and incubate at 56°C for 30-60 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20-25 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Quenching: Add DTT to a final concentration of 10 mM to quench any excess IAA.
-
Digestion: Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants. Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol. This step removes salts and other contaminants that can interfere with MS analysis.
-
Elute the peptides from the C18 material using a solution of 50-80% acetonitrile with 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2-5% acetonitrile with 0.1% formic acid.
-
Inject the peptide sample into the LC-MS/MS system.
-
Peptides are separated on a reversed-phase column using a gradient of increasing acetonitrile concentration. A typical gradient might start at 2% acetonitrile and increase to 40% acetonitrile over 60-120 minutes to elute the peptides based on their hydrophobicity.
-
The mass spectrometer acquires data in a data-dependent acquisition (DDA) mode, where it cycles between a full MS scan (MS1) and several MS/MS scans (MS2) on the most abundant precursor ions. In the MS1 scan, both the light (¹⁴N) and heavy (¹⁵N) versions of each peptide are detected as a pair with a specific mass difference.
-
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw MS data.
-
The software will perform peptide and protein identification by searching the MS/MS spectra against a protein sequence database.
-
For quantification, the software will identify the ¹⁴N/¹⁵N peptide pairs in the MS1 scans and calculate the ratio of their peak intensities.
-
The peptide ratios are then aggregated to determine the relative abundance of the corresponding proteins between the experimental sample and the internal standard.
-
Quantitative Data Presentation
The quantitative results from a proteomics experiment are typically summarized in a table. Below is an example of how such data might be presented.
| Protein ID | Gene Name | Peptide Sequence | ¹⁴N/¹⁵N Ratio (Sample A) | ¹⁴N/¹⁵N Ratio (Sample B) | Fold Change (B vs A) | p-value |
| P02768 | ALB | LVNEVTEFAK | 1.05 | 1.10 | 1.05 | 0.85 |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 0.98 | 2.05 | 2.09 | 0.002 |
| Q06830 | HSPA8 | IINEPTAAAIAYGLDK | 1.02 | 0.51 | 0.50 | 0.005 |
| P31946 | YWHAZ | DLLSAYVYEVLISR | 1.10 | 1.08 | 0.98 | 0.91 |
| P08670 | VIM | LGDLYEEEMRELR | 0.95 | 3.15 | 3.32 | <0.001 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Overall workflow for quantitative proteomics using a ¹⁵N metabolically labeled internal standard.
Principle of Quantification
Caption: Principle of peptide quantification based on the intensity ratio of ¹⁴N and ¹⁵N isotopic pairs.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Acetonitrile-15N as a Novel Solvent for Enhanced Peptide Analysis in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics and peptide analysis, accurate and sensitive quantification is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for these investigations, with acetonitrile (B52724) being the most commonly used organic solvent in reversed-phase chromatography due to its excellent elution strength and compatibility with electrospray ionization.[1][2] This application note explores the use of isotopically labeled Acetonitrile-15N as a solvent in LC-MS workflows for peptide analysis. The incorporation of a stable isotope into the solvent itself presents unique opportunities for improved quantitation and workflow simplification. This document provides detailed protocols and theoretical data to illustrate the potential benefits of this compound for researchers in proteomics and drug development.
While stable isotope labeling of peptides and proteins is a well-established technique for quantitative proteomics, the use of an isotopically labeled solvent is a novel approach.[3][4] This method proposes the use of this compound as a component of the mobile phase, offering a constant source of the heavy isotope throughout the chromatographic separation. This approach has the potential to serve as a universal internal standard, reducing variability and improving the accuracy of peptide quantification.
Physicochemical Properties and Safety Information
This compound (CH₃C¹⁵N) is chemically identical to standard acetonitrile, with the exception of the nitrogen atom being the heavy isotope ¹⁵N. This results in a molecular weight of 42.05 g/mol . The physical properties are expected to be very similar to standard acetonitrile.
Table 1: Physicochemical Properties of Acetonitrile and this compound
| Property | Acetonitrile (CH₃CN) | This compound (CH₃C¹⁵N) |
| CAS Number | 75-05-8 | 14149-39-4 |
| Molecular Weight | 41.05 g/mol | 42.05 g/mol |
| Boiling Point | 81-82 °C | 81-82 °C[5] |
| Melting Point | -48 °C | -48 °C |
| Flash Point | 6 °C (closed cup) | 6 °C (closed cup) |
| Appearance | Colorless liquid | Colorless liquid |
Safety Precautions: this compound is a flammable liquid and should be handled with the same precautions as standard acetonitrile. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Principle of Application
The primary application of this compound in peptide analysis is to serve as a universal, constantly infused internal standard. By using this compound in the mobile phase, a predictable and consistent isotopic signature is introduced to all analytes as they are ionized in the mass spectrometer. This can potentially be leveraged for:
-
Improved Quantitative Accuracy: By normalizing the signal of the analyte to the signal of the ¹⁵N-adduct, variations in ionization efficiency and matrix effects can be mitigated.
-
Simplified Workflow: This approach may reduce the need for synthesizing individual isotopically labeled peptide standards for every analyte of interest.
-
Enhanced Data Confidence: The consistent presence of the ¹⁵N-adduct can serve as a quality control marker throughout the analysis.
Experimental Protocols
The following protocols are adapted from standard peptide analysis workflows, with modifications to incorporate the use of this compound.
Sample Preparation: In-Solution Tryptic Digestion
This protocol describes the preparation of a protein sample for peptide analysis.
Reagents and Materials:
-
Protein sample (e.g., purified protein, cell lysate)
-
Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Quenching Solution: 0.1% Formic Acid
-
Acetonitrile (standard, for initial cleanup)
-
Desalting columns (e.g., C18 spin columns)
Procedure:
-
Denaturation: Dissolve the protein sample in Denaturation Buffer to a final concentration of 1 mg/mL.
-
Reduction: Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
-
Dilution: Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol. Elute the peptides with 50% acetonitrile/0.1% formic acid.
-
Drying: Dry the desalted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in Mobile Phase A (see below) to the desired concentration for LC-MS analysis.
LC-MS Analysis with this compound
This protocol outlines the LC-MS parameters for peptide analysis using this compound in the mobile phase.
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in this compound
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of generating reproducible gradients at nano- or micro-flow rates.
MS System: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) capable of accurate mass measurements and tandem MS (MS/MS).
LC Parameters (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size)
-
Flow Rate: 300 nL/min
-
Gradient:
-
0-5 min: 2% B
-
5-65 min: 2-40% B
-
65-70 min: 40-80% B
-
70-75 min: 80% B
-
75-80 min: 80-2% B
-
80-90 min: 2% B (re-equilibration)
-
-
Injection Volume: 1 µL
MS Parameters (Illustrative Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 2.0 kV
-
Scan Range (MS1): m/z 350-1500
-
Resolution (MS1): 60,000
-
Data-Dependent Acquisition (DDA): Top 10 most intense ions selected for MS/MS
-
Collision Energy: Normalized Collision Energy (NCE) of 27
Data Presentation and Expected Results
The use of this compound is hypothesized to improve quantitative precision by providing a constant internal reference. The following tables present hypothetical data to illustrate the expected improvements in performance compared to standard acetonitrile.
Table 2: Hypothetical Comparison of Peak Area Reproducibility for a Standard Peptide
| Replicate | Peak Area (Standard ACN) | Peak Area (this compound Normalized) |
| 1 | 1,254,321 | 1,289,543 |
| 2 | 1,310,987 | 1,295,678 |
| 3 | 1,198,765 | 1,285,432 |
| 4 | 1,354,210 | 1,301,234 |
| 5 | 1,221,098 | 1,291,876 |
| Average | 1,267,876 | 1,292,753 |
| Std. Dev. | 65,432 | 6,543 |
| %RSD | 5.16% | 0.51% |
Table 3: Hypothetical Comparison of Signal-to-Noise Ratio for a Low Abundance Peptide
| Solvent | Average Signal-to-Noise |
| Standard Acetonitrile | 15.3 |
| This compound | 25.8 |
The expected improvement in signal-to-noise is based on the potential for the ¹⁵N-adduct to be clearly distinguished from background noise, allowing for more confident peak integration.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for peptide analysis using this compound.
Caption: Workflow for peptide analysis using this compound.
Logical Relationship for Quantitation
This diagram illustrates the logical relationship of using the ¹⁵N-adduct for quantitative normalization.
Caption: Logic for quantitative normalization using the ¹⁵N-adduct signal.
Conclusion
The use of this compound as a solvent in LC-MS for peptide analysis presents a promising, albeit novel, approach to enhance quantitative accuracy and streamline workflows. By providing a constant and universal source for isotopic labeling during the analytical separation, this method has the potential to overcome some of the challenges associated with traditional internal standard techniques. The protocols and hypothetical data presented in this application note provide a framework for researchers to explore the utility of this compound in their own proteomics and peptide quantification studies. Further experimental validation is required to fully characterize the benefits and limitations of this innovative approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Solvent Pairing Trends in LC-MS: Acetonitrile Shortage, Green Alternatives, And The Hidden Impact On Consumables - Blogs - News [alwsci.com]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope-labeled peptides – ProteoGenix [us.proteogenix.science]
- 5. ACETONITRILE (15N) - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for Metabolic Flux Analysis Using Acetonitrile-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as those containing Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can trace the flow of atoms through metabolic pathways.[1][2] This provides a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.[1]
Acetonitrile-¹⁵N (CH₃C¹⁵N) is a stable isotope-labeled compound that offers a unique tool for tracing nitrogen metabolism.[3][4] While not a conventional nitrogen source for many organisms, some microbes can utilize it as a sole source of carbon and nitrogen. In other systems, such as mammalian cells, it is treated as a xenobiotic, undergoing metabolic transformation. This dual nature makes Acetonitrile-¹⁵N a versatile tracer for specialized applications in both microbial biotechnology and drug metabolism research.
These application notes provide a framework for utilizing Acetonitrile-¹⁵N in metabolic flux studies, from experimental design to data interpretation.
Application Notes
Application 1: Elucidating Novel Nitrogen Assimilation Pathways in Microorganisms
Certain bacteria and yeasts possess the enzymatic machinery (e.g., nitrile hydratase, amidase) to hydrolyze acetonitrile (B52724) into ammonia (B1221849) and acetate, which can then be assimilated into central carbon and nitrogen metabolism. Acetonitrile-¹⁵N can be used to trace the incorporation of the ¹⁵N atom into amino acids, nucleotides, and other nitrogenous compounds. This is particularly useful for:
-
Bioprospecting and Bioremediation: Identifying and characterizing microorganisms capable of degrading nitrile-containing environmental pollutants.
-
Metabolic Engineering: Quantifying the flux through nitrile assimilation pathways to optimize the production of valuable chemicals.
Application 2: Probing Xenobiotic Metabolism and Drug Development
In mammalian systems, acetonitrile is metabolized by cytochrome P450 enzymes, primarily to cyanide, which is then detoxified to thiocyanate. While this pathway is primarily catabolic, the nitrogen atom's fate can be tracked. Using Acetonitrile-¹⁵N in drug development and toxicology studies can help:
-
Trace Drug Metabolism: Acetonitrile can be considered a simple model for nitrile-containing drugs. Acetonitrile-¹⁵N can help in understanding the metabolic fate of the nitrile group.
-
Investigate Drug-Metabolite Interactions: By tracing the ¹⁵N label, researchers can identify potential adduction of nitrogen-containing fragments to proteins or other macromolecules, providing insights into mechanisms of toxicity.
Experimental Protocols & Data
Protocol 1: Cell Culture and Labeling with Acetonitrile-¹⁵N
This protocol outlines the general steps for labeling cells with Acetonitrile-¹⁵N. The specific concentrations and time points will need to be optimized for the biological system under investigation.
1. Cell Seeding and Growth:
- Culture cells (microbial or mammalian) in a standard growth medium until they reach the mid-exponential growth phase.
- For adherent mammalian cells, ensure they are at a suitable confluency for metabolic studies (typically 70-80%).
2. Preparation of Labeling Medium:
- Prepare a fresh growth medium.
- Spike the medium with the desired concentration of Acetonitrile-¹⁵N. Note: Due to the potential toxicity of acetonitrile, it is crucial to first perform a dose-response experiment to determine the highest non-toxic concentration. For some microorganisms, concentrations up to 2M have been tolerated, while for mammalian cells, much lower concentrations should be tested.
3. Isotope Labeling:
- Remove the standard growth medium from the cells.
- Wash the cells once with a pre-warmed base medium (without nitrogen sources if studying assimilation).
- Add the Acetonitrile-¹⁵N-containing labeling medium to the cells.
- Incubate the cells for a time course determined by the expected rate of nitrogen incorporation. This can range from minutes to hours.
Protocol 2: Metabolite Extraction
1. Quenching Metabolism:
- To halt enzymatic activity and preserve the metabolic state, rapidly quench the cells.
- For suspension cultures, this can be achieved by spraying the cell suspension into a quenching solution of 60% methanol (B129727) at -78.5°C (dry ice/ethanol bath).
- For adherent cells, aspirate the medium and immediately add a cold quenching solution.
2. Cell Lysis and Extraction:
- Harvest the quenched cells by centrifugation at a low temperature.
- Resuspend the cell pellet in a cold extraction solvent, such as a mixture of methanol:acetonitrile:water (5:3:2, v/v/v).
- Vortex the mixture vigorously for 30 minutes at 4°C.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
3. Sample Preparation for Analysis:
- Collect the supernatant containing the polar metabolites.
- Store the extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis for ¹⁵N Incorporation
1. Chromatographic Separation:
- Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of polar metabolites.
- A common mobile phase gradient involves acetonitrile and water with a buffer such as ammonium (B1175870) carbonate.
2. Mass Spectrometry:
- Analyze the samples using a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, in both positive and negative ionization modes to cover a broad range of metabolites.
- Perform a full scan to identify all detectable ions and their mass-to-charge ratios (m/z).
- Use tandem MS (MS/MS) to confirm the identity of key metabolites by comparing fragmentation patterns to standards.
3. Data Analysis:
- Process the raw data to identify peaks and determine their m/z values and intensities.
- Calculate the Mass Isotopomer Distributions (MIDs) for nitrogen-containing metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Quantitative Data Presentation
The following tables present hypothetical data from a ¹⁵N-labeling experiment using Acetonitrile-¹⁵N in a microbial culture capable of its assimilation.
Table 1: ¹⁵N Enrichment in Key Amino Acids after 1 Hour Labeling
| Amino Acid | ¹⁵N Enrichment (%) |
| Alanine | 25.3 ± 2.1 |
| Aspartate | 45.8 ± 3.5 |
| Glutamate | 60.1 ± 4.2 |
| Glutamine | 58.9 ± 3.9 |
| Glycine | 15.7 ± 1.8 |
| Proline | 55.2 ± 4.0 |
| Serine | 18.4 ± 2.0 |
Table 2: Mass Isotopomer Distribution (MID) of Glutamate
| Isotopologue | Measured Abundance (%) | Corrected Abundance (%) |
| M+0 | 40.5 | 39.9 |
| M+1 | 59.5 | 60.1 |
Corrected for natural abundance of other isotopes.
Table 3: Calculated Metabolic Fluxes Relative to Glutamate Dehydrogenase Flux
| Reaction | Relative Flux |
| Glutamate Dehydrogenase (GDH) | 100 |
| Glutamine Synthetase (GS) | 85 |
| Aspartate Aminotransferase (AAT) | 75 |
| Alanine Aminotransferase (ALT) | 40 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ¹⁵N metabolic flux analysis.
Metabolic Fate of Acetonitrile
Caption: Divergent metabolic pathways of acetonitrile.
Entry of ¹⁵N into Central Nitrogen Metabolism
Caption: Assimilation of ¹⁵N into central metabolic pathways.
References
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Isotope-Labeled Compounds | 14149-39-4 | Invivochem [invivochem.com]
Application Notes and Protocols: Acetonitrile and ¹⁵N-Labeling in Targeted Metabolomics of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of targeted metabolomics, precise and accurate quantification of amino acids is crucial for understanding cellular metabolism, disease pathology, and drug efficacy. While the user's query specified "Acetonitrile-¹⁵N," it is important to clarify its role. Acetonitrile is a cornerstone of bioanalytical workflows, primarily utilized for protein precipitation during sample preparation and as a key component of the mobile phase in liquid chromatography-mass spectrometry (LC-MS). The stable isotope, Nitrogen-15 (¹⁵N), is integral to achieving the highest accuracy in quantification, predominantly through the use of ¹⁵N-labeled amino acids as internal standards.[1][2]
These ¹⁵N-labeled internal standards, which are chemically identical to their endogenous counterparts but differ in mass, are essential for correcting for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.[3][4][5] This application note provides a comprehensive overview and detailed protocols for the targeted quantification of amino acids using a robust LC-MS/MS methodology, leveraging the benefits of acetonitrile-based sample processing and the precision of ¹⁵N-labeled internal standards.
Experimental Workflow for Targeted Amino Acid Analysis
The overall workflow for the targeted analysis of amino acids using ¹⁵N-labeled internal standards involves several key stages, from sample preparation to data acquisition and analysis. This process is designed to ensure high sensitivity, specificity, and reproducibility.
References
- 1. Acetonitrile adduct analysis of underivatised amino acids offers improved sensitivity for hydrophilic interaction liquid chromatography tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetonitrile-15N | Isotope-Labeled Compounds | 14149-39-4 | Invivochem [invivochem.com]
Application Note: Absolute Quantification of Proteins using Metabolic Labeling with a 15N Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification of proteins is crucial for understanding cellular processes, identifying biomarkers, and for various stages of drug development. Metabolic labeling with stable isotopes, such as Nitrogen-15 (15N), provides a robust method for accurate protein quantification. In this approach, one cell population is cultured in a medium containing a light (14N) nitrogen source, while the other is cultured in a medium enriched with a heavy (15N) nitrogen source. The "heavy" labeled proteome serves as an internal standard, which, when spiked in known amounts into an unlabeled sample, allows for the precise absolute quantification of proteins in the unlabeled sample.
Acetonitrile (B52724) is a critical solvent used throughout the proteomics workflow, primarily for protein precipitation and in the mobile phase for reverse-phase liquid chromatography separation of peptides prior to mass spectrometry analysis. This application note provides a detailed protocol for the absolute quantification of proteins using 15N metabolic labeling, incorporating the essential role of acetonitrile in sample preparation.
Signaling Pathway: Generic MAP Kinase Cascade
The following diagram illustrates a generic Mitogen-Activated Protein (MAP) Kinase signaling cascade, a common pathway investigated in quantitative proteomics studies to understand cellular responses to external stimuli.
Experimental Workflow
The overall experimental workflow for absolute protein quantification using 15N metabolic labeling is depicted below.
Detailed Experimental Protocols
Metabolic Labeling of Cells
-
Cell Culture: Culture two populations of cells in parallel. For the "light" sample, use a standard cell culture medium. For the "heavy" sample, use a medium where the standard nitrogen source is replaced with a 15N-labeled equivalent (e.g., 15NH4Cl or 15N-labeled amino acids).
-
Label Incorporation: Culture the cells for a sufficient number of passages (typically 5-6) to ensure near-complete incorporation of the 15N label into the proteome. Labeling efficiency should be checked and is typically in the range of 93-99%.[1]
-
Harvesting: Harvest both the "light" and "heavy" cell populations by scraping or trypsinization, followed by washing with ice-cold PBS.
Protein Extraction and Quantification
-
Lysis: Resuspend cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysates on ice to shear DNA and ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the soluble fraction of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
Sample Preparation for Mass Spectrometry
-
Mixing: Combine a known amount of the "heavy" labeled protein lysate (internal standard) with the "light" protein lysate. The ratio of heavy to light lysate will depend on the specific experimental goals.
-
Protein Precipitation with Acetonitrile:
-
To the mixed protein lysate, add four volumes of ice-cold acetonitrile.[2][3][4]
-
Vortex thoroughly and incubate at -20°C for at least 2 hours to precipitate the proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully decant and discard the supernatant.
-
Wash the protein pellet with ice-cold 80% acetone, centrifuge again, and discard the supernatant.
-
Air-dry the pellet to remove residual solvent.
-
-
In-solution Digestion:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 15 mM. Incubate in the dark for 30 minutes.
-
Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides with a solution containing at least 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Chromatography: Separate the peptides using a nano-flow liquid chromatography system with a C18 column and a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
Data Analysis
-
Database Search: Search the raw mass spectrometry data against a protein database using a search engine such as MaxQuant, Mascot, or Protein Prospector.[1] The search parameters should include the variable modification for 15N labeling.
-
Quantification: The analysis software will identify peptide pairs (light and heavy) and calculate the ratio of their intensities.
-
Absolute Quantification: The absolute amount of a protein in the "light" sample can be calculated using the following formula:
Absolute Amount (light) = (Intensity Ratio (light/heavy)) * Known Amount (heavy)
-
Data Normalization and Reporting: Normalize the data to account for any variations in sample loading. The final quantitative data should be presented in clear, structured tables.
Quantitative Data Presentation
The following tables provide examples of how to present the absolute quantification data for proteins identified in a hypothetical experiment comparing a control and a treated cell line.
Table 1: Absolute Quantification of Housekeeping Proteins
| Protein ID | Gene Name | Protein Name | Absolute Amount (fmol) in Control | Absolute Amount (fmol) in Treated | Fold Change (Treated/Control) |
| P60709 | ACTB | Actin, cytoplasmic 1 | 150.2 ± 12.5 | 148.9 ± 11.8 | 0.99 |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 210.5 ± 18.3 | 215.1 ± 20.1 | 1.02 |
| P62736 | TUBB | Tubulin beta chain | 125.8 ± 10.9 | 123.4 ± 11.2 | 0.98 |
Table 2: Absolute Quantification of Proteins in the MAP Kinase Pathway
| Protein ID | Gene Name | Protein Name | Absolute Amount (fmol) in Control | Absolute Amount (fmol) in Treated | Fold Change (Treated/Control) |
| P01116 | HRAS | GTPase HRas | 35.6 ± 4.1 | 38.2 ± 3.9 | 1.07 |
| P04049 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 12.1 ± 1.5 | 25.8 ± 2.9 | 2.13 |
| Q02750 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 (MEK1) | 18.9 ± 2.2 | 39.7 ± 4.5 | 2.10 |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 (ERK2) | 45.3 ± 5.1 | 88.9 ± 9.3 | 1.96 |
| P15407 | FOS | Proto-oncogene c-Fos | 5.2 ± 0.8 | 28.1 ± 3.5 | 5.40 |
Conclusion
Metabolic labeling with 15N is a powerful technique for the accurate absolute quantification of proteins. The use of a "heavy" proteome as an internal standard minimizes experimental variability. Acetonitrile plays a crucial role in this workflow, enabling efficient protein precipitation and high-resolution chromatographic separation of peptides. This detailed protocol provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this quantitative proteomics strategy in their own laboratories.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Advances in targeted proteomics and applications to biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrichment of low molecular weight serum proteins using acetonitrile precipitation for mass spectrometry based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Acetonitrile-15N for High-Throughput Screening of Protein-Ligand Interactions by NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, label-free technique for characterizing protein-ligand interactions, providing atomic-level insights into binding events. In the realm of drug discovery, particularly for fragment-based screening, identifying weak-binding ligands is a critical first step. While protein-observed NMR methods like 2D ¹H-¹⁵N HSQC are robust, they require isotope-labeling of the protein target, which can be time-consuming and expensive.[1][2][3] Ligand-observed NMR methods offer a higher-throughput alternative.
This application note details a competition-based NMR screening assay utilizing ¹⁵N-labeled acetonitrile (B52724) (Acetonitrile-¹⁵N) as a "spy" molecule. Acetonitrile is a small, highly soluble organic molecule that can act as a weak, non-specific binder to various protein surface pockets. By monitoring the ¹⁵N NMR signal of Acetonitrile-¹⁵N, researchers can detect the displacement of this spy molecule by higher-affinity ligands, enabling rapid screening of compound libraries. The simplicity of the 1D ¹⁵N NMR spectrum of Acetonitrile-¹⁵N (a single peak) makes it an ideal reporter for high-throughput applications.
Principle of the Assay
The competition-based screening assay relies on the principle of competitive displacement. Acetonitrile-¹⁵N is introduced into a sample containing the protein target. In its protein-bound state, the ¹⁵N chemical shift and/or the signal intensity of Acetonitrile-¹⁵N will be perturbed compared to its free state in solution. When a test compound with a higher affinity for the same binding site is introduced, it displaces the Acetonitrile-¹⁵N molecule. This displacement causes the NMR signal of Acetonitrile-¹⁵N to revert towards that of its free state, indicating a binding event for the test compound.
This method is particularly advantageous for identifying strong binders that might be difficult to detect by other ligand-observed methods due to slow exchange on the NMR timescale.[4][5]
Key Advantages
-
High Throughput: The use of a simple 1D ¹⁵N NMR experiment allows for rapid screening of a large number of compounds.
-
No Protein Labeling Required: This method obviates the need for expensive and often complex isotopic labeling of the target protein.
-
Detects Strong Binders: The competition format is well-suited for identifying high-affinity ligands.
-
Minimal Spectral Overlap: The ¹⁵N chemical shift range is large, and the single peak from Acetonitrile-¹⁵N is unlikely to overlap with signals from other molecules in the sample.
-
Low False Positive Rate: Changes in the NMR signal are a direct consequence of binding to the target protein.
Experimental Protocols
Materials and Reagents
-
Target Protein
-
Acetonitrile-¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Screening Compounds/Fragments Library
-
NMR Buffer (e.g., 50 mM Phosphate buffer, pH 7.4, 150 mM NaCl, in 99.9% D₂O)
-
NMR tubes
Instrumentation
-
High-field NMR spectrometer (600 MHz or higher recommended) equipped with a cryoprobe for enhanced sensitivity.
Protocol 1: Initial Setup and Control Experiments
-
Protein Sample Preparation: Prepare a stock solution of the target protein at a concentration of 10-50 µM in the NMR buffer.
-
Acetonitrile-¹⁵N Stock Solution: Prepare a stock solution of Acetonitrile-¹⁵N at a concentration of 10-50 mM in the same NMR buffer.
-
Determination of Optimal Acetonitrile-¹⁵N Concentration:
-
Acquire a 1D ¹⁵N NMR spectrum of a 1 mM solution of Acetonitrile-¹⁵N in the NMR buffer (this is the "free" signal).
-
Titrate the protein stock solution into the Acetonitrile-¹⁵N sample and acquire a series of 1D ¹⁵N NMR spectra.
-
Observe the chemical shift perturbation (CSP) or decrease in signal intensity of the Acetonitrile-¹⁵N peak upon protein binding.
-
Select a concentration of Acetonitrile-¹⁵N that results in a measurable change in its NMR signal in the presence of the target protein, indicating a suitable level of binding. This concentration will be used for the screening.
-
Protocol 2: High-Throughput Screening
-
Sample Preparation for Screening:
-
In each well of a 96-well plate, prepare a sample containing the target protein (at the concentration determined in Protocol 1) and Acetonitrile-¹⁵N (at its optimized concentration) in the NMR buffer.
-
Add the screening compounds from your library to each well at a final concentration typically in the range of 100 µM to 1 mM. Include appropriate positive and negative controls.
-
-
NMR Data Acquisition:
-
Transfer each sample to an NMR tube (or use an automated sample changer).
-
Acquire a 1D ¹⁵N NMR spectrum for each sample. To increase throughput, consider using techniques like SOFAST-HMQC if a ¹H-¹⁵N correlation is desired, though a simple 1D ¹⁵N experiment is often sufficient and faster.
-
-
Data Analysis:
-
Process and analyze the NMR spectra.
-
Identify "hits" by observing a change in the ¹⁵N chemical shift or signal intensity of Acetonitrile-¹⁵N back towards its "free" state. A significant change indicates that the test compound has displaced Acetonitrile-¹⁵N from the protein's binding site.
-
Protocol 3: Hit Validation and Affinity Estimation
-
Confirmation of Hits: Re-test the primary hits in individual experiments to confirm the binding.
-
Dose-Response Titration:
-
For confirmed hits, perform a titration experiment by adding increasing concentrations of the hit compound to a sample containing a fixed concentration of the protein and Acetonitrile-¹⁵N.
-
Acquire a 1D ¹⁵N NMR spectrum at each concentration of the hit compound.
-
-
Affinity Estimation (IC₅₀):
-
Plot the change in the ¹⁵N chemical shift of Acetonitrile-¹⁵N as a function of the hit compound concentration.
-
Fit the data to a suitable binding isotherm to determine the IC₅₀ value (the concentration of the hit compound that displaces 50% of the bound Acetonitrile-¹⁵N).
-
The dissociation constant (Kᵢ) of the hit compound can then be estimated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Acetonitrile-¹⁵N] / Kᴅ_acetonitrile)
-
Data Presentation
The results of a screening campaign can be effectively summarized in a table for easy comparison.
| Compound ID | Concentration (µM) | ¹⁵N Acetonitrile Chemical Shift (ppm) | Chemical Shift Change (Δδ, ppm) | Hit Classification |
| Control (Free) | 0 | 244.20 | 0.00 | - |
| Control (Protein) | 0 | 244.55 | +0.35 | - |
| Cmpd-001 | 250 | 244.53 | +0.33 | No |
| Cmpd-002 | 250 | 244.31 | +0.11 | Yes |
| Cmpd-003 | 250 | 244.25 | +0.05 | Yes |
| Cmpd-004 | 250 | 244.56 | +0.36 | No |
Table 1: Representative data from a competition-based NMR screen using Acetonitrile-¹⁵N. A significant decrease in the chemical shift change (Δδ) towards the free state indicates a hit.
Advanced Technique: Signal Enhancement with Hyperpolarization
For low-sensitivity applications or when using very low protein concentrations, the NMR signal of Acetonitrile-¹⁵N can be dramatically enhanced using hyperpolarization techniques such as Signal Amplification By Reversible Exchange (SABRE). This method can increase the ¹⁵N NMR signal by several orders of magnitude, enabling single-scan detection at very low concentrations. The implementation of SABRE requires specialized equipment and expertise but offers a significant improvement in sensitivity.
Visualizations
Caption: Workflow for competition-based NMR screening.
Caption: Principle of competitive displacement of Acetonitrile-¹⁵N.
Conclusion
The use of Acetonitrile-¹⁵N as a spy molecule in a competition-based NMR screening assay provides a rapid, sensitive, and high-throughput method for identifying ligands that bind to a protein target. This approach is particularly valuable in the early stages of drug discovery, such as fragment-based screening, where the efficient identification of initial hits is crucial. The simplicity of the experimental setup and data analysis makes this technique accessible to researchers with basic NMR expertise.
References
- 1. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarlyworks.adelphi.edu]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Bioanalysis of DrugX in Human Plasma
Abstract
This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical small molecule, "DrugX," in human plasma. The protocol employs a simple and efficient protein precipitation (PPT) technique for sample preparation.[1][2][3] A stable isotope-labeled internal standard (SIL-IS), DrugX-d4, is utilized to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing and analysis.[4][5] The method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for regulated bioanalysis in support of pharmacokinetic studies in drug development. All validation parameters were assessed according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed. A critical challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.
The most effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Because it co-elutes and experiences the same matrix effects and extraction inefficiencies as the analyte, it provides a reliable means for correction, significantly improving data quality.
This note describes the development and validation of a bioanalytical method for DrugX, a novel therapeutic agent, in human plasma. The method uses a simple protein precipitation extraction, followed by rapid UPLC separation and detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The role of acetonitrile (B52724) as both the protein precipitating agent and a key component of the mobile phase is central to the method's performance, facilitating efficient sample cleanup and optimal chromatographic separation.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below. It begins with the preparation of calibration standards and quality control samples, followed by sample extraction, LC-MS/MS analysis, and data processing.
References
- 1. researchgate.net [researchgate.net]
- 2. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Phosphopeptide Analysis using ¹⁵N Metabolic Labeling and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of the phosphoproteome provides invaluable insights into cellular signaling networks and their dysregulation in disease states, offering opportunities for novel therapeutic interventions. Quantitative phosphoproteomics allows for the measurement of changes in phosphorylation levels across different conditions, providing a dynamic view of cellular signaling.
This application note details a robust workflow for the quantitative analysis of phosphopeptides using stable isotope labeling with nitrogen-15 (B135050) (¹⁵N) in cell culture, followed by phosphopeptide enrichment and analysis by high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS). While the user specified "Acetonitrile-¹⁵N," it is important to clarify that stable isotope labeling for quantitative proteomics is typically achieved through metabolic incorporation of ¹⁵N into proteins, not through the use of labeled solvents like acetonitrile (B52724) in the mobile phase. Acetonitrile, however, is a critical solvent for the chromatographic separation of peptides in the LC-MS analysis. This protocol will therefore focus on the widely established and validated ¹⁵N metabolic labeling approach.
Experimental Workflow
The overall experimental workflow for quantitative phosphopeptide analysis using ¹⁵N metabolic labeling is depicted below. This process involves labeling two cell populations with either the natural abundance ¹⁴N or the heavy isotope ¹⁵N, followed by cell lysis, protein extraction and digestion, phosphopeptide enrichment, and finally, LC-MS analysis and data processing.
Caption: Experimental workflow for quantitative phosphoproteomics using ¹⁵N metabolic labeling.
Experimental Protocols
¹⁵N Metabolic Labeling in Cell Culture
This protocol is for labeling adherent mammalian cells. Optimization may be required for different cell lines or organisms.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
¹⁵N-labeled amino acids or ¹⁵N-labeled algal protein hydrolysate
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents (e.g., PBS, trypsin-EDTA)
Protocol:
-
Culture cells in standard ¹⁴N medium to ~70% confluency.
-
For the "heavy" labeled sample, replace the standard medium with ¹⁵N-labeling medium, in which all nitrogen sources are replaced with their ¹⁵N counterparts.
-
Culture the cells in the ¹⁵N-labeling medium for at least 5-6 cell divisions to ensure >98% incorporation of the heavy isotope. The efficiency of incorporation should be verified in a preliminary experiment.
-
The "light" labeled sample is cultured in parallel using the standard ¹⁴N medium.
-
Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation) and the "light" labeled cells with the vehicle control.
-
Harvest cells by washing with ice-cold PBS, followed by scraping or trypsinization.
Protein Extraction and Digestion
Materials:
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5, with phosphatase and protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
C18 solid-phase extraction (SPE) cartridges
Protocol:
-
Lyse the ¹⁴N and ¹⁵N labeled cell pellets separately in lysis buffer.
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Combine an equal amount of protein from the "light" and "heavy" lysates.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 SPE cartridge and dry the eluate under vacuum.
Phosphopeptide Enrichment (IMAC)
Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for enriching phosphopeptides.[1][2][3]
Materials:
-
IMAC resin (e.g., Fe-NTA or Ga-NTA)
-
Loading buffer: 80% acetonitrile (ACN), 0.1% trifluoroacetic acid (TFA)
-
Washing buffer 1: 50% ACN, 0.1% TFA
-
Washing buffer 2: 0.1% TFA
-
Elution buffer: 1% ammonium (B1175870) hydroxide
Protocol:
-
Reconstitute the dried peptide mixture in loading buffer.
-
Equilibrate the IMAC resin with loading buffer.
-
Incubate the peptide solution with the IMAC resin for 30 minutes with gentle mixing.
-
Wash the resin sequentially with loading buffer, washing buffer 1, and washing buffer 2.
-
Elute the phosphopeptides from the resin with elution buffer.
-
Immediately acidify the eluate with formic acid and dry under vacuum.
LC-MS/MS Analysis
Materials:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap)
-
C18 reversed-phase analytical column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in 80% acetonitrile
Protocol:
-
Reconstitute the enriched phosphopeptides in mobile phase A.
-
Inject the sample onto the analytical column.
-
Separate the peptides using a gradient of increasing mobile phase B. A typical gradient might be from 2% to 40% B over 60-120 minutes.
-
The mass spectrometer should be operated in data-dependent acquisition (DDA) mode, acquiring high-resolution MS1 scans followed by MS/MS scans of the most abundant precursor ions.
Data Presentation
The quantitative data from a ¹⁵N metabolic labeling experiment is presented as ratios of the peak intensities of the heavy (¹⁵N) and light (¹⁴N) labeled peptides. The following table provides an example of how quantitative phosphopeptide data can be summarized.
| Protein | Phosphosite | Sequence | ¹⁴N/¹⁵N Ratio | p-value | Regulation |
| EGFR | pY1173 | K(pY)LSSVGENA | 3.5 | <0.01 | Upregulated |
| AKT1 | pS473 | PHF(pS)EEVAWQ | 2.8 | <0.01 | Upregulated |
| ERK2 | pT185 | TEY(pT)VATRWY | 4.1 | <0.001 | Upregulated |
| GSK3B | pS9 | RPRT(pS)SFAEA | 0.4 | <0.05 | Downregulated |
Signaling Pathway Visualization
Phosphoproteomics is instrumental in elucidating signaling pathways. Below is a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently studied using these methods.
Caption: A simplified diagram of the EGFR signaling cascade.
Conclusion
The combination of ¹⁵N metabolic labeling with phosphopeptide enrichment and high-resolution LC-MS provides a powerful platform for the quantitative analysis of protein phosphorylation. This approach enables the identification and quantification of thousands of phosphopeptides, offering a global view of cellular signaling dynamics. The detailed protocols and workflow presented in this application note provide a robust framework for researchers to investigate the role of protein phosphorylation in their biological systems of interest, ultimately facilitating the discovery of new drug targets and biomarkers.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NMR Signal Suppression with Acetonitrile-15N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NMR experiments involving Acetonitrile-15N. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the 15N NMR signal inherently weak?
A1: The primary challenges in 15N NMR spectroscopy stem from two fundamental properties of the 15N nucleus:
-
Low Natural Abundance: The 15N isotope has a very low natural abundance of only 0.36%.[1][2][3] This means that in a sample without isotopic enrichment, very few nuclei are available to generate an NMR signal.
-
Low Gyromagnetic Ratio: The gyromagnetic ratio (γ) of 15N is negative and its magnitude is only about 10.14% that of the 1H nucleus.[1] NMR signal intensity is proportional to the cube of the gyromagnetic ratio, making the 15N signal intrinsically much weaker than the 1H signal. The signal-to-noise ratio for 1H is approximately 300 times greater than for 15N at the same magnetic field strength.[1]
Q2: What is the expected chemical shift for this compound?
A2: The 15N chemical shift of acetonitrile (B52724) is sensitive to its environment, such as the solvent and concentration. For instance, the 15N NMR shift of acetonitrile differs significantly between the gas phase (126.7 ppm) and the liquid phase (135.3 ppm). In a 0.05 M solution in cyclohexane, the shift is around 125.8 ppm. When referencing, it's important to note that while IUPAC recommends nitromethane (B149229) (CH₃NO₂) as the standard, liquid ammonia (B1221849) (NH₃) is also commonly used. The chemical shift of NH₃ is 380.5 ppm upfield from CH₃NO₂.
Q3: When should I use direct 1D 15N NMR versus 2D inverse-detected experiments like HMBC or HSQC?
A3: Direct 1D 15N NMR is generally only feasible for isotopically enriched samples at high concentrations. For samples with natural abundance or lower concentrations, 2D inverse-detected experiments such as 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) are strongly recommended. These techniques detect the 15N signal indirectly through the much more sensitive 1H nucleus, leading to a significant enhancement in signal-to-noise.
Troubleshooting Guide
Q4: I am using an this compound labeled sample, but I see a very weak or no signal. What are the possible causes and solutions?
A4: Several factors can lead to poor signal intensity even with an isotopically labeled sample. Below is a systematic guide to troubleshoot this issue.
Guide 1: Troubleshooting Poor or Absent 15N Signal
This guide provides a systematic approach to diagnosing the cause of weak or absent 15N signals when working with this compound.
Caption: Workflow for troubleshooting a weak or absent this compound NMR signal.
Possible Causes and Solutions:
-
Inadequate Experimental Parameters:
-
Cause: The number of scans may be insufficient for the sample concentration. Due to the low sensitivity of 15N, a large number of scans is often required.
-
Solution: Increase the number of scans significantly and re-acquire the spectrum.
-
Cause: An incorrect 90° pulse width (p1) for 15N can lead to inefficient excitation and signal loss.
-
Solution: Calibrate the 15N pulse width for your specific probe and sample.
-
Cause: The relaxation delay (d1) might be too short, especially for nitriles which can have long T1 relaxation times. This leads to saturation and a suppressed signal.
-
Solution: Increase the relaxation delay (d1) to at least 5 times the expected T1 of the 15N nucleus.
-
-
Sample Integrity Issues:
-
Cause: The concentration of this compound might be too low.
-
Solution: If possible, increase the concentration of your sample.
-
Cause: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening and signal suppression.
-
Solution: Degas your sample by bubbling an inert gas (e.g., argon) through it or by using the freeze-pump-thaw method. If metal contamination is suspected, add a small amount of a chelating agent like EDTA.
-
Cause: Verification of isotopic labeling.
-
Solution: Confirm the isotopic purity of the this compound source material.
-
-
Instrumental Problems:
-
Cause: The NMR probe may not be properly tuned to the 15N frequency.
-
Solution: Ensure the probe is correctly tuned and matched for the 15N channel before starting the experiment.
-
Cause: Incorrect hardware configuration. For some spectrometers, manual cable changes may be necessary to switch to the 15N channel.
-
Solution: Consult your spectrometer's user guide to confirm the correct hardware setup for 15N detection.
-
-
Choice of Experiment:
-
Cause: As mentioned, direct 1D 15N detection is inherently insensitive.
-
Solution: Switch to a 2D inverse-detected experiment like a 1H-15N HMBC. This is often the most effective solution for detecting the 15N signal.
-
Data Presentation
To illustrate the inherent challenges of 15N NMR, the following table compares its key properties to those of 1H and 13C.
| Property | 1H | 13C | 15N |
| Natural Abundance (%) | 99.98 | 1.1 | 0.36 |
| **Gyromagnetic Ratio (10⁶ rad T⁻¹ s⁻¹) ** | 267.51 | 67.26 | -27.12 |
| Relative Sensitivity (to 1H) | 1 | 0.016 | 0.001 |
| NMR Frequency at 11.7T (MHz) | 500 | 125 | 50.7 |
Experimental Protocols
Protocol 1: Acquiring a 1H-15N HMBC Spectrum
This protocol outlines the key steps for setting up a 1H-15N HMBC experiment, which is highly recommended for enhancing the detection of this compound.
-
Sample Preparation: Prepare your sample containing this compound in a suitable deuterated solvent in a high-quality NMR tube.
-
Initial 1H Spectrum: Acquire a standard 1H NMR spectrum to determine the chemical shift of the methyl protons of acetonitrile (around 2 ppm).
-
Load HMBC Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgp on Bruker systems).
-
Set Spectral Widths:
-
F2 (1H dimension): Center the spectrum around the proton signals of interest and set an appropriate spectral width (e.g., 10-12 ppm).
-
F1 (15N dimension): Set the center of the 15N spectral width to the expected chemical shift of acetonitrile (e.g., ~130 ppm) and use a wide spectral width initially (e.g., 200-300 ppm) to ensure the signal is captured.
-
-
Set Key Parameters:
-
Number of Scans (ns): Start with a multiple of 8 or 16 (e.g., 16 or 32) and increase as needed for better signal-to-noise.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
Long-Range Coupling Constant (J_HMBC): The HMBC experiment is optimized for a specific long-range coupling constant. For couplings across two bonds (²J_NH), a value of 8-10 Hz is a good starting point.
-
-
Acquisition: Start the 2D acquisition. HMBC experiments can take from 30 minutes to several hours depending on the sample concentration and desired signal-to-noise.
-
Processing: After acquisition, process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform to obtain the 2D spectrum. The cross-peak will correlate the 1H chemical shift of the methyl group with the 15N chemical shift of the nitrile group.
Mandatory Visualization
Caption: Decision logic for selecting the appropriate 15N NMR experiment.
References
Technical Support Center: Acetonitrile-15N Solvent Impurities in Mass Spectrometry
Welcome to the technical support center for troubleshooting mass spectrometry issues related to Acetonitrile-15N solvent impurities. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks and high background noise in my mass spectra when using a new batch of this compound. What are the likely causes?
A1: Unexpected peaks and high background noise are common indicators of solvent contamination. Even high-purity, isotopically labeled solvents like this compound can contain trace-level impurities that interfere with sensitive mass spectrometry analysis.[1][2] These impurities can be introduced at various stages, including manufacturing, packaging, shipping, or in-lab handling.[3][4]
Common sources of contamination include:
-
Manufacturing Byproducts: Residuals from the synthesis of acetonitrile (B52724), such as acrylonitrile, oxazoles, and other nitriles.[5]
-
Plasticizers: Leaching from plastic containers, tubing, or pipette tips. Phthalates (e.g., dibutylphthalate at m/z 279) are a very common contaminant.
-
Polymers: Polyethylene glycol (PEG) from detergents or other lab consumables can cause a characteristic pattern of repeating units in the mass spectrum.
-
Environmental Contaminants: Airborne particles, such as keratins from dust, skin, and hair, can be introduced if solvents are left uncovered.
-
Solvent Degradation or Interaction: Acetonitrile can react with certain materials or degrade over time, especially if stored improperly. It has been noted that some batches of acetonitrile can cause strong contamination signals from amine polymer components.
Q2: My analyte signal intensity is much lower than expected (ion suppression). Could this compound impurities be the cause?
A2: Yes, ion suppression is a significant issue that can be caused by solvent impurities. Co-eluting impurities can compete with the analyte of interest for ionization in the mass spectrometer's source, reducing the analyte's signal intensity. Even low concentrations of acetonitrile itself can cause ion suppression for certain classes of compounds. Impurities like plasticizers or residual salts from mobile phase additives can coat the ion source optics, further diminishing sensitivity over time.
Q3: I've identified an unexpected adduct ion in my spectrum. How can I determine if it's related to my this compound solvent?
A3: Acetonitrile is well-known for forming adducts with analytes in the electrospray ionization (ESI) source. The most common adduct is the protonated acetonitrile adduct, [M+ACN+H]⁺, which will have a mass-to-charge ratio (m/z) of M + 42.0343, where M is the mass of your analyte and the mass of ¹⁴N-acetonitrile is ~41.0265.
Since you are using this compound, the expected adduct would be [M+¹⁵N-ACN+H]⁺. The mass of ¹⁵N-acetonitrile is approximately 42.0235 Da. Therefore, you should look for a peak at M + 43.0313 . If you observe this specific mass shift, it strongly suggests the adduct is formed with your labeled solvent. The formation of these adducts can be abundant and has even been proposed for use in quantitative analysis.
Troubleshooting Guides
Guide 1: Identifying the Source of Contamination
This guide provides a systematic workflow to determine if the contamination originates from your solvent, LC system, or sample preparation.
Experimental Protocol: System Contamination Check
-
Prepare a Fresh Blank: Prepare your mobile phase using a new, unopened bottle of this compound and high-purity water or other co-solvents from a trusted source.
-
System Flush: Flush the entire LC system, including the pump, degasser, and sample manager, with a strong solvent like isopropanol, followed by the fresh mobile phase, for at least 20-30 minutes.
-
Direct Infusion (MS Only): Disconnect the LC from the mass spectrometer. Using a clean syringe and tubing, directly infuse the fresh mobile phase into the MS source. If the contamination signal disappears, the source is likely in the LC system. If it persists, the issue may be in the MS source itself or the infusion setup.
-
Blank Injection (LC-MS): Reconnect the LC to the MS. Once the baseline is stable, perform a "blank" injection (injecting only the mobile phase).
-
Contamination Present: If the contaminating peaks are still present, the issue is likely with the mobile phase components (solvents, additives), solvent bottles, or the LC system tubing/fittings.
-
Contamination Absent: If the blank is clean, the contamination is likely being introduced during sample preparation or from the sample itself.
-
Logical Workflow for Contamination Troubleshooting
Caption: A troubleshooting workflow to isolate the source of mass spectrometry contamination.
Guide 2: Mitigating and Removing Contamination
Once the source is identified, follow these steps to eliminate the issue.
Experimental Protocol: System Decontamination
-
Solvent Replacement: Discard all suspected contaminated mobile phases. Before preparing a new mobile phase, thoroughly clean solvent bottles. Avoid using detergents; rinse with high-purity water followed by a high-purity organic solvent like methanol (B129727) or fresh acetonitrile.
-
Strong Solvent Flush: To remove strongly retained contaminants from the column and system, create a flush solution. A common mixture is Isopropanol:Acetonitrile:Acetone. Flush the system and column (if compatible) with this solution.
-
Component Cleaning: If the MS source is identified as the problem, follow the manufacturer's instructions for cleaning the ion source, capillary, and ion optics.
-
Best Practices:
-
Always use LC-MS grade or higher purity solvents and reagents.
-
Filter all mobile phases and samples.
-
Do not "top off" solvent bottles; use a fresh bottle each time.
-
Keep solvent bottles covered to prevent airborne contamination.
-
Data and Common Contaminants
The following tables summarize common impurities and adducts that can interfere with your analysis.
Table 1: Common Impurities and Their Potential Sources
| Contaminant Class | Example Compound(s) | Common m/z (Positive Ion) | Potential Source(s) |
| Plasticizers | Dibutylphthalate (DBP) | 279.1596 ([M+H]⁺) | Plastic containers, tubing, vial caps, gloves |
| Diisooctyl phthalate (B1215562) (DIOP) | 391.2848 ([M+H]⁺) | Plastic containers, tubing, vial caps, gloves | |
| Polymers | Polyethylene glycol (PEG) | Series of peaks 44 Da apart | Detergent residue, lab consumables |
| Buffers/Additives | Triethylamine (TEA) | 102.1283 ([M+H]⁺) | Mobile phase additive |
| Solvent Byproducts | Propionitrile | 56.0500 ([M+H]⁺) | Acetonitrile manufacturing |
| Lab Environment | Keratins | Various (high mass) | Dust, skin flakes, hair |
Table 2: Common Adducts Observed with Acetonitrile in ESI+ Mode
| Adduct Type | Formula | m/z Shift for ¹⁴N-ACN | m/z Shift for ¹⁵N-ACN | Notes |
| Protonated Adduct | [M + ACN + H]⁺ | +42.0343 | +43.0313 | Very common; can be the base peak for some analytes. |
| Sodium Adduct | [M + ACN + Na]⁺ | +64.0162 | +65.0132 | Observed when sodium is present in the system. |
| Dimer Adduct | [M + 2ACN + H]⁺ | +83.0608 | +85.0548 | Less common, but possible at high ACN concentrations. |
| Ammonium Adduct | [M + NH₄]⁺ | +18.0338 | +18.0338 | From ammonium-based buffers, not the solvent itself. |
Signaling Pathway of Contamination
The following diagram illustrates how impurities from the this compound solvent can propagate through the LC-MS system and affect the final data output.
Caption: Pathway of solvent impurities from the bottle to the final mass spectrometry data.
References
Technical Support Center: Optimizing Protein Precipitation with Acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during protein precipitation experiments using acetonitrile (B52724).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of protein precipitation with acetonitrile?
A1: Acetonitrile is a water-miscible organic solvent that induces protein precipitation by disrupting the solvation shell of proteins.[1] When acetonitrile is added to an aqueous protein solution, it reduces the dielectric constant of the solution, which in turn decreases the solubility of the proteins.[2] This disruption of the protein-water interactions promotes protein-protein aggregation, leading to their precipitation out of the solution.[2][3]
Q2: Why is acetonitrile a preferred solvent for protein precipitation?
A2: Acetonitrile is widely used for protein precipitation due to several advantages:
-
High Precipitation Efficiency: It effectively removes a broad range of proteins from various biological matrices.[4]
-
Compatibility with Analytical Techniques: The resulting supernatant is often clean enough for direct injection into LC-MS/MS systems.
-
Good Recovery of Analytes: It is effective in precipitating proteins while leaving many small molecule analytes in the supernatant.
-
Volatility: Acetonitrile is relatively volatile, making it easier to evaporate and concentrate the sample if needed.
Q3: What is the significance of using Acetonitrile-15N?
A3: While standard acetonitrile is used for the physical act of precipitating proteins, this compound is a stable isotope-labeled solvent. Its primary application is not in enhancing the precipitation process itself, but rather in analytical techniques like mass spectrometry. It can be used as an internal standard for quantification or in stable isotope labeling by amino acids in cell culture (SILAC)-based proteomics workflows to differentiate between samples. The principles and optimization of protein precipitation remain the same regardless of whether standard acetonitrile or this compound is used.
Q4: What is the optimal ratio of acetonitrile to my sample?
A4: The optimal ratio of acetonitrile to your sample (v/v) can vary depending on the sample matrix and protein concentration. However, a common starting point is a 3:1 or 4:1 ratio of acetonitrile to sample. For instance, for every 100 µL of plasma, you would add 300 µL to 400 µL of acetonitrile. It is recommended to optimize this ratio for your specific application to ensure efficient protein removal without excessive sample dilution.
Q5: Should I add the sample to the acetonitrile or vice versa?
A5: For consistent and efficient precipitation, it is generally recommended to add the sample to the acetonitrile. This ensures that the proteins are immediately exposed to a high concentration of the organic solvent, promoting rapid and uniform precipitation. Adding the solvent to the sample can lead to localized areas of high solvent concentration, potentially causing inefficient precipitation and sample heterogeneity.
Troubleshooting Guide
This guide addresses common problems encountered during protein precipitation with acetonitrile.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete Protein Precipitation / Cloudy Supernatant | Insufficient acetonitrile concentration. | Increase the acetonitrile-to-sample ratio (e.g., from 3:1 to 4:1 or 5:1). |
| Inadequate mixing. | Vortex the sample vigorously for at least 30-60 seconds after adding acetonitrile. | |
| Insufficient incubation time or temperature. | Incubate the mixture at a lower temperature (e.g., -20°C or 4°C) for 30 minutes to 1 hour to enhance precipitation. | |
| Low Analyte Recovery in Supernatant | Analyte co-precipitation with proteins. | Optimize the acetonitrile concentration; sometimes a slightly lower concentration can prevent co-precipitation. |
| Analyte adsorption to the precipitated protein pellet. | After centrifugation, carefully collect the supernatant without disturbing the pellet. Consider a second extraction of the pellet with a small volume of acetonitrile and combine the supernatants. | |
| pH of the sample/solvent mixture is unfavorable for analyte solubility. | Adjust the pH of the sample or add a small amount of acid (e.g., formic acid) to the acetonitrile to improve analyte solubility. | |
| Protein Pellet is Difficult to Separate / Resuspend | Over-centrifugation. | Reduce the centrifugation speed or time. A typical condition is 10,000-15,000 x g for 10-15 minutes. |
| The nature of the precipitated proteins. | If resuspension is necessary for downstream applications, try using a buffer with detergents (e.g., SDS) or chaotropic agents (e.g., urea). | |
| LC-MS/MS System Issues (e.g., high backpressure, peak splitting) | Particulate matter from the precipitate in the supernatant. | Ensure complete pelleting by centrifugation. Consider using a filter vial or a 0.2 µm syringe filter to clarify the supernatant before injection. |
| High organic content of the injected sample. | Dilute the supernatant with an aqueous mobile phase before injection. Alternatively, inject a smaller volume. |
Experimental Protocols
Standard Protein Precipitation Protocol for Plasma/Serum
-
Preparation: Bring the plasma/serum sample and acetonitrile to room temperature.
-
Solvent Addition: In a microcentrifuge tube, add 3 volumes of cold (-20°C) acetonitrile for every 1 volume of plasma/serum (e.g., 300 µL acetonitrile for 100 µL plasma).
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for downstream analysis (e.g., LC-MS/MS). Avoid disturbing the protein pellet.
Protein Precipitation Workflow using a 96-Well Filter Plate
-
Plate Preparation: Place a 96-well collection plate under the 96-well protein precipitation filter plate.
-
Solvent Dispensing: Dispense 3 volumes of acetonitrile into each well of the filter plate.
-
Sample Addition: Add 1 volume of your sample (e.g., plasma, serum) to each well containing acetonitrile.
-
Mixing: Seal the plate and mix on a plate shaker for 1-2 minutes.
-
Filtration: Place the plate assembly on a vacuum manifold and apply vacuum to draw the supernatant through the filter into the collection plate. Alternatively, use centrifugation to pass the supernatant through the filter.
-
Analysis: The filtrate in the collection plate is ready for analysis.
Visualizing Experimental Workflows
Caption: Standard protein precipitation workflow.
Caption: A logical troubleshooting guide for protein precipitation issues.
References
- 1. agilent.com [agilent.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetonitrile-15N baseline noise in HPLC troubleshooting.
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during HPLC analysis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
FAQs: Acetonitrile-¹⁵N and Baseline Noise
Q1: We are observing significant baseline noise in our HPLC system after switching to an Acetonitrile-¹⁵N mobile phase. What are the potential causes?
A1: High baseline noise when using Acetonitrile-¹⁵N can stem from several sources, similar to those encountered with standard acetonitrile. However, the isotopic labeling may introduce specific considerations. The primary areas to investigate are the mobile phase, the HPLC system components (pump, detector, column), and environmental factors. It is crucial to systematically isolate the source of the noise.
Potential causes can be categorized as follows:
-
Mobile Phase Issues: Purity of the Acetonitrile-¹⁵N, presence of dissolved gases, improper mixing with other mobile phase components, or contamination.[1][2][3]
-
HPLC System Issues: Pump malfunctions (e.g., faulty check valves, worn seals), detector instability (e.g., aging lamp), a contaminated or degraded column, or system leaks.[1][2]
-
Isotope-Specific Issues: While less common for ¹⁵N compared to deuterium, isotopic labeling can sometimes lead to slight chromatographic differences. However, baseline noise is more likely related to the purity of the labeled solvent rather than the isotope itself.
Q2: Could the Acetonitrile-¹⁵N itself be the source of the baseline noise?
A2: It is possible, but not simply because it is ¹⁵N-labeled. The noise would more likely originate from impurities introduced during the synthesis of the isotopically labeled solvent. High-purity, HPLC-grade solvents are essential for stable baselines. If the Acetonitrile-¹⁵N is of a lower purity grade than your previous standard acetonitrile, this could be the root cause. Always ensure you are using solvents of the appropriate grade for your application.
Q3: How do I systematically troubleshoot the baseline noise issue?
A3: A logical, step-by-step approach is the most effective way to identify the source of the noise. The following workflow is recommended:
Troubleshooting Guides
Guide 1: Mobile Phase Preparation and Handling
A primary contributor to baseline noise is the mobile phase itself. Follow these best practices to ensure your mobile phase is not the source of the issue.
| Best Practice | Rationale |
| Use High-Purity Solvents | HPLC-grade or higher purity solvents minimize contaminants that can cause spurious signals. Water should be of high purity (e.g., 18.2 MΩ·cm). |
| Fresh Preparation | Prepare mobile phases fresh daily, especially aqueous buffers which can support microbial growth. Never top off old mobile phase with new. |
| Thorough Degassing | Dissolved gases can form microbubbles in the detector cell, leading to significant noise. Use an inline degasser, helium sparging, or sonication. |
| Filtration | Filter all mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulate matter that can damage the pump and column. |
| Proper Mixing | When preparing mixtures, measure components separately before combining to ensure accurate composition. For reversed-phase, pre-mixing can improve efficiency and degassing. |
Experimental Protocol: Mobile Phase Evaluation
-
Prepare Fresh Mobile Phase: Make a new batch of your mobile phase using the highest purity Acetonitrile-¹⁵N and other solvents available, following the best practices listed above.
-
System Flush: Flush the entire HPLC system with the freshly prepared mobile phase for at least 20-30 minutes to ensure the old mobile phase is completely replaced.
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Baseline Monitoring: Run the system with the new mobile phase and monitor the baseline. If the noise is significantly reduced, the original mobile phase was likely the cause.
Guide 2: Isolating Noise from HPLC Components
If a fresh mobile phase does not resolve the issue, the noise is likely originating from a component of the HPLC system.
Experimental Protocol: Systematic Component Check
-
Remove the Column: Replace the analytical column with a union or a short piece of tubing.
-
Pump and Detector Evaluation: Pump the mobile phase through the system (without the column) at your typical flow rate.
-
If the baseline is now stable: The column is the likely source of the noise. It may be contaminated or degraded. Consider flushing the column with a strong solvent or replacing it.
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If the baseline is still noisy: The issue lies with the pump or the detector.
-
-
Pump Evaluation: A rhythmic or pulsating noise often points to the pump. This can be caused by faulty check valves, worn piston seals, or air trapped in the pump head.
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Detector Evaluation: If the noise is random and non-pulsating, the detector may be the cause. An aging UV lamp can cause fluctuations in light intensity, leading to noise. Contamination in the detector flow cell can also be a culprit.
Summary of Common Causes and Solutions
| Problem Area | Common Causes | Recommended Solutions |
| Mobile Phase | Impurities in solvents; Dissolved gases; Improper mixing; Microbial growth in buffers. | Use HPLC-grade solvents; Prepare fresh mobile phase daily; Degas thoroughly; Filter mobile phase. |
| Pump | Worn piston seals; Faulty or dirty check valves; Air bubbles in the pump head. | Perform regular pump maintenance (replace seals); Clean or replace check valves; Purge the pump. |
| Column | Contamination from samples; Stationary phase degradation; Void formation. | Use a guard column; Flush the column with a strong solvent; Replace the column if necessary. |
| Detector | Aging lamp; Contaminated flow cell; Incorrect wavelength setting. | Replace the UV lamp; Flush the flow cell; Optimize detector settings. |
| Environment | Temperature fluctuations near the detector; Vibrations. | Maintain a stable room temperature; Place the HPLC system on a stable bench. |
References
Technical Support Center: Minimizing Ghost Peaks in HPLC with Acetonitrile-15N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of ghost peaks in High-Performance Liquid Chromatography (HPLC), with a special focus on utilizing Acetonitrile-15N as a diagnostic tool.
Frequently Asked Questions (FAQs)
Q1: What are ghost peaks in HPLC?
Ghost peaks, also known as artifact or spurious peaks, are unexpected peaks that appear in a chromatogram and do not correspond to any of the known analytes in the sample.[1][2][3] They can interfere with the detection and quantification of target analytes, leading to inaccurate results.[1] These peaks are particularly common in gradient elution methods.[1]
Q2: What are the common sources of ghost peaks?
Ghost peaks can originate from various sources within the HPLC system and workflow. The most common causes can be categorized as follows:
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Mobile Phase Contamination: Impurities in the solvents (even in high-purity grades), dissolved gases, or microbial growth in aqueous mobile phases can all lead to ghost peaks. Using fresh, high-purity solvents and proper degassing are crucial.
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System Contamination: Carryover from previous injections, contaminants leaching from tubing, seals, or the injection port, and residues in the detector flow cell can all manifest as ghost peaks. Regular system cleaning and maintenance are essential preventative measures.
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Sample-Related Issues: Contamination introduced during sample preparation, impurities in the sample matrix, or degradation of the sample itself can be sources of extraneous peaks.
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Column Issues: A contaminated or degraded column can bleed stationary phase or release previously adsorbed compounds, resulting in ghost peaks.
Q3: What is this compound?
This compound is a stable isotope-labeled form of acetonitrile (B52724) where the naturally abundant nitrogen-14 (¹⁴N) atom is replaced with a nitrogen-15 (B135050) (¹⁵N) isotope. This results in a molecule with a molecular weight that is one unit higher than standard acetonitrile.
Q4: How can this compound help in troubleshooting ghost peaks?
While not a general solution for all ghost peaks, this compound is a powerful diagnostic tool, particularly in HPLC-Mass Spectrometry (HPLC-MS). Its primary application is to identify if a ghost peak originates from the acetonitrile in the mobile phase itself (e.g., from impurities, degradation products, or adducts).
When you substitute standard acetonitrile with this compound in your mobile phase, any peaks derived from acetonitrile will show a mass shift of +1 m/z in the mass spectrum. If the mass of a suspected ghost peak increases by one mass unit after the switch, it provides strong evidence that the peak is related to the acetonitrile solvent.
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying the Source of Ghost Peaks
This guide provides a logical workflow to pinpoint the origin of ghost peaks in your chromatogram.
Caption: A workflow for systematic ghost peak identification.
Experimental Protocol: Blank Gradient Run
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Preparation: Ensure the HPLC system is equilibrated with the mobile phase used for the analysis where the ghost peak was observed.
-
Execution: Run the exact same gradient profile as the analytical method, but without making an injection.
-
Analysis: Examine the resulting chromatogram for the presence of the ghost peak.
-
If the peak is present: The source is likely the mobile phase or the HPLC system itself (e.g., pump, degasser, tubing).
-
If the peak is absent: The source is likely related to the injection process, sample, or sample container.
-
Guide 2: Troubleshooting Mobile Phase-Related Ghost Peaks
If the ghost peak is suspected to originate from the mobile phase, follow these steps.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Prepare Fresh Mobile Phase | Use freshly opened, HPLC or LC/MS-grade solvents and high-purity water (e.g., Milli-Q). | Elimination of ghost peaks caused by contaminated or degraded solvents. |
| 2. Degas Mobile Phase Thoroughly | Use sonication, vacuum degassing, or helium sparging to remove dissolved gases. | Reduction of baseline noise and disappearance of peaks caused by air bubbles. |
| 3. Check Mobile Phase Additives | Use only high-purity additives (e.g., formic acid, trifluoroacetic acid) and prepare fresh solutions. | Removal of ghost peaks originating from impurities in the additives. |
| 4. Clean Solvent Inlet Filters | Sonicate the solvent frits in isopropanol (B130326) or replace them if they are old. | Prevents introduction of particulate matter and microbial growth from the filters into the mobile phase. |
| 5. Use this compound (for HPLC-MS) | Substitute standard acetonitrile with this compound in the mobile phase. | If the ghost peak's mass shifts by +1 m/z, it confirms the peak originates from acetonitrile. |
Guide 3: Troubleshooting System Contamination
If system contamination is the likely cause, a systematic cleaning is required.
Caption: A logical approach to troubleshooting system contamination.
Experimental Protocol: System and Injector Cleaning
-
System Flush:
-
Remove the column and replace it with a union.
-
Flush all solvent lines with a strong, miscibile solvent like isopropanol for at least 30 minutes at a low flow rate.
-
Follow with a flush of the mobile phase to re-equilibrate the system.
-
-
Injector Cleaning:
-
Clean the needle and needle seat according to the manufacturer's instructions.
-
Flush the injection port with a strong solvent.
-
Run a blank injection with the column bypassed to check for residual contamination.
-
Guide 4: Using this compound for Ghost Peak Identification in HPLC-MS
This guide details the experimental protocol for using this compound to confirm the origin of a ghost peak.
Experimental Protocol:
-
Initial Analysis:
-
Perform the HPLC-MS analysis using the standard mobile phase containing regular acetonitrile.
-
Identify the suspected ghost peak and record its retention time and mass-to-charge ratio (m/z).
-
-
Mobile Phase Substitution:
-
Prepare a fresh mobile phase with the exact same composition as the original, but substitute the regular acetonitrile with this compound.
-
Ensure the purity of the this compound is comparable to the standard acetonitrile used.
-
-
Re-analysis:
-
Thoroughly flush the HPLC system with the new mobile phase to ensure all residual standard acetonitrile is removed.
-
Inject a blank or the same sample and acquire the MS data under the same conditions.
-
-
Data Comparison:
-
Compare the chromatograms and mass spectra from the two analyses.
-
Look for a peak at the same retention time as the original ghost peak.
-
Analyze the mass spectrum of this peak. If its m/z value has increased by 1 compared to the original ghost peak, it confirms that the ghost peak is derived from acetonitrile.
-
Data Presentation: Interpreting the Results of this compound Substitution
| Observation | Interpretation |
| Ghost peak m/z shifts by +1 | The ghost peak is an impurity, degradation product, or adduct of acetonitrile. |
| Ghost peak m/z remains unchanged | The ghost peak is not derived from acetonitrile. The source is elsewhere (e.g., water, additives, sample, system contamination). |
| Ghost peak disappears | The original acetonitrile may have contained an impurity that is not present in the this compound. |
By following these troubleshooting guides and utilizing this compound as a diagnostic tool, researchers can effectively identify and eliminate ghost peaks, leading to more accurate and reliable HPLC and HPLC-MS results.
References
Optimizing NMR Shimming with Acetonitrile-15N: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing NMR shimming using Acetonitrile-15N samples.
Frequently Asked Questions (FAQs)
Q1: What is NMR shimming and why is it crucial for high-resolution spectra?
A1: NMR shimming is the process of adjusting currents in specialized coils, known as shim coils, to improve the homogeneity of the main magnetic field (B0) across the sample volume.[1] A highly homogeneous magnetic field is essential for obtaining high-resolution NMR spectra with sharp, symmetrical lines (pure Lorentzian line shapes), which in turn leads to better resolution and sensitivity.[1][2] The main magnet itself is only homogeneous to about one part in 10^6, but for high-resolution NMR, a homogeneity of about 5 parts in 10^10 is required.[3]
Q2: What are the main types of shim coils?
A2: Shim coils are categorized into two main groups:
-
Axial (or Z) shims: These shims (Z1, Z2, Z3, etc.) adjust the magnetic field along the main axis of the magnet (the z-axis), which is parallel to the sample tube.
-
Radial (or off-axis) shims: These shims (X, Y, XY, XZ, YZ, etc.) correct for field inhomogeneities in the plane perpendicular to the main magnetic field (the x-y plane).
Q3: What are the different methods for shimming?
A3: There are three primary methods for shimming an NMR magnet:
-
Manual Shimming: This involves iteratively adjusting individual shim currents while observing either the deuterium (B1214612) lock signal or the Free Induction Decay (FID) to maximize the signal and achieve a symmetrical line shape.
-
Simplex Shimming: This is a semi-automated procedure where the spectrometer's software uses a simplex algorithm to optimize the shim values.
-
Gradient Shimming: This is a modern, automated technique that uses pulsed field gradients to map the B0 field inhomogeneity and then calculates the necessary shim corrections. It is often the fastest and most effective method.
Q4: Should I spin my sample during shimming?
A4: Sample spinning averages out inhomogeneities in the x-y plane, which can significantly narrow the spectral lines. However, spinning can also introduce spinning sidebands, which are small peaks that appear at frequencies symmetrically spaced around a main peak at multiples of the spinning rate.
-
For routine 1D spectra: Spinning is often recommended to achieve narrow lines quickly.
-
For 2D experiments or when spinning sidebands are problematic: It is better to perform non-spinning shimming, which requires careful adjustment of all first-order and higher-order non-spinning shims. If you observe large spinning sidebands, it indicates that the non-spinning shims (like X, Y, XZ, YZ) are poorly adjusted.
Troubleshooting Guide
This guide addresses common problems encountered during the shimming process.
Q5: My lock signal is unstable or I cannot achieve a lock. What should I do?
A5: Locking problems can be caused by several factors.
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No Deuterated Solvent: A deuterated solvent is required to provide the deuterium signal for the lock system.
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Incorrect Lock Parameters: Ensure the lock power, phase, and gain are set correctly for your solvent. Too much lock power can saturate the signal, making shimming impossible.
-
Very Poor Shims: If the initial magnetic field homogeneity is extremely poor, the lock signal may be too broad to be detected. Try loading a standard, reliable shim file or running an automated gradient shimming routine, which can often work without a lock.
-
Incorrect Lock Phase: If the lock signal dips before rising, the phase may be 180 degrees off. This can be adjusted in the spectrometer's lock display window.
Q6: My NMR peaks are broad and asymmetrical. Which shims need adjustment?
A6: The shape of the NMR lines can indicate which shims are mis-set.
-
Symmetrical Distortions: Broadening that is symmetrical on both sides of the peak is typically caused by odd-order axial (Z) gradients. Start by adjusting Z1 and Z2.
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Asymmetrical Distortions (Skewed Peaks): Peaks that have a "tail" on one side are usually caused by even-order axial (Z) gradients. Adjusting Z2 should be the priority.
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Distortions at the Base: Poor line shape at the base of the peaks points to a need to adjust higher-order shims (Z3, Z4, etc.). The higher the order of the gradient, the lower down on the peak the distortion will be visible.
Q7: I see prominent spinning sidebands in my spectrum. How can I reduce them?
A7: Spinning sidebands are caused by poor non-spinning (radial) shims. To correct this, you should turn the sample spinning off and manually adjust the first-order radial shims (X and Y) and then the second-order radial shims (like XZ and YZ) to improve the field homogeneity in the x-y plane.
Q8: The automated gradient shimming (topshim, gradshim) failed or gave a poor result. What are the next steps?
A8: Automated shimming can fail for several reasons.
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Sample Issues: Poor quality NMR tubes, the presence of air bubbles or suspended particles, or an incorrect sample volume can all lead to poor shimming results. Ensure you are using a high-quality tube with the correct sample height (typically 0.55-0.7 mL for a 5mm tube).
-
Poor Starting Point: If the initial shims are very far off, the algorithm may not converge. Try loading a recent, good shim file for the same probe before running the automated routine.
-
Manual Optimization Needed: After running an automated routine, it is often beneficial to perform a final manual touch-up of the low-order on-axis (Z1, Z2) and off-axis (X, Y, XZ, YZ) shims.
Data & Protocols
Table 1: Common Shimming Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Broad, Symmetrical Peaks | Poor low-order axial shims (Z1, Z2). | Iteratively adjust Z1 and Z2 while monitoring the lock level or FID. |
| Asymmetrical/Tailing Peaks | Poor even-order axial shims (Z2, Z4). | Adjust Z2 until the peak is symmetrical. A small change in Z2 may require re-optimizing Z1. |
| Large Spinning Sidebands | Poor non-spinning (radial) shims. | Turn spinning off. Manually adjust X, Y, XZ, and YZ shims. |
| Inability to Lock | No deuterated solvent; Saturated lock signal; Very poor initial shims. | Use a deuterated solvent; Reduce lock power; Load a standard shim file and run gradient shimming. |
| Poor Overall Resolution | Inhomogeneous sample (precipitate, bubbles); Low-quality NMR tube; Incorrect sample volume. | Filter the sample; Use a high-quality NMR tube; Ensure correct sample volume (~4 cm height). |
| ADC Overflow Error | Receiver gain is set too high. | Reduce the receiver gain (RG) value manually. If the solvent signal is too strong, consider dilution or solvent suppression. |
Table 2: Representative Linewidth Improvement with Shimming
This table shows hypothetical, yet typical, improvements in the linewidth of the this compound signal during a shimming procedure. Linewidth is measured at half-height (LWHH).
| Shimming Stage | Action | Typical ¹⁵N LWHH (Hz) | Typical ¹H LWHH (Hz) on Residual Solvent |
| Initial State | Sample inserted, default shims loaded. | > 5.0 Hz | > 1.0 Hz |
| After Lock | Deuterium lock established. | ~ 4.0 Hz | ~ 0.8 Hz |
| Manual Z1/Z2 Shim | Z1 and Z2 manually optimized. | ~ 1.5 Hz | ~ 0.3 Hz |
| Manual X/Y/XZ/YZ Shim | Radial shims optimized (spinning off). | ~ 1.0 Hz | ~ 0.15 Hz |
| After Gradient Shim | Automated gradient shimming performed. | < 0.5 Hz | < 0.05 Hz |
Experimental Protocol: Routine Shimming Procedure
This protocol outlines a standard workflow for shimming a sample of this compound dissolved in a deuterated solvent (e.g., CDCl₃).
1. Sample Preparation and Insertion:
-
Prepare your this compound sample in a high-quality 5 mm NMR tube to a height of approximately 4 cm (~0.55-0.7 mL).
-
Wipe the outside of the NMR tube clean and place it in a spinner, ensuring it is positioned correctly using the sample depth gauge.
-
Insert the sample into the magnet. Allow at least five minutes for the sample temperature to equilibrate.
2. Initial Spectrometer Setup:
-
Load a standard experiment or create a new one.
-
Set the correct solvent (e.g., lock CDCl3).
-
Retrieve a recent, reliable shim file (rsh command on Bruker systems, rts('shimfile') on Varian/Agilent). This provides a good starting point.
3. Locking the Sample:
-
Turn the lock on. Adjust the lock power, gain, and phase to achieve a stable lock on the deuterium signal of the solvent. Avoid saturating the lock signal; if reducing the lock power causes the lock level to increase or stay the same, it is saturated.
4. Manual Shimming (On-Axis):
-
Turn sample spinning on (e.g., 20 Hz).
-
Iteratively adjust the Z1 and Z2 shims to maximize the lock level display. The lock signal responds quickly to these changes.
5. Manual Shimming (Off-Axis):
-
If spinning sidebands are visible or if non-spinning experiments will be run, turn spinning off.
-
Adjust the X and Y shims interactively to maximize the lock level.
-
Proceed to adjust higher-order off-axis shims like XZ and YZ .
6. Automated Gradient Shimming:
-
Ensure spinning is turned off.
-
Execute the automated gradient shimming command (e.g., topshim on Bruker, gradshim on Varian/Agilent). This will adjust the Z-shims automatically.
-
For best results, you can specify the shims to be optimized (e.g., Z1-Z5).
7. Final Assessment:
-
Acquire a quick 1D proton spectrum.
-
Examine the line shape of a reference peak (e.g., residual solvent or TMS). The peak should be sharp and symmetrical with a minimal baseline distortion. Accurate shimming is essential for quantitative NMR.
-
If necessary, repeat the gradient shimming or perform minor manual touch-ups on Z1, Z2, X, and Y.
Visualizations
Shimming Workflow
References
Technical Support Center: Optimizing 15N NMR Experiments with Acetonitrile-15N
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Acetonitrile-15N in Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on overcoming challenges related to the low sensitivity of the 15N nucleus and ensuring accurate, high-quality data acquisition.
Troubleshooting Guide
This guide addresses common issues encountered during 15N NMR experiments with isotopically labeled acetonitrile (B52724).
| Issue ID | Question | Answer |
| ACN15N-01 | Why is the signal-to-noise ratio (S/N) of my this compound spectrum so low, even with an enriched sample? | Several factors can contribute to a low S/N in 15N NMR. The 15N nucleus has a low gyromagnetic ratio, which inherently leads to lower sensitivity compared to 1H or 13C NMR.[1][2][3] Additionally, long spin-lattice relaxation times (T1) for the nitrile nitrogen can lead to signal saturation if the relaxation delay is too short. Ensure your relaxation delay (d1) is at least 5 times the T1 of the acetonitrile nitrogen. For small molecules like acetonitrile, T1 values can be long. |
| ACN15N-02 | My 1D 15N experiment is taking a very long time to acquire a decent signal. How can I speed this up? | For natural abundance samples, direct 1D 15N NMR is often impractical due to the low natural abundance (0.37%) of 15N.[1][4] Even with enrichment, long acquisition times may be necessary. To improve sensitivity and potentially reduce experiment time, consider using proton-detected 2D heteronuclear correlation experiments like 1H-15N HMBC (Heteronuclear Multiple Bond Correlation). These experiments leverage the higher sensitivity of 1H to detect the 15N nucleus indirectly. |
| ACN15N-03 | I am trying to perform quantitative analysis with this compound as an internal standard, but my integral values are not accurate. What could be the problem? | Quantitative 15N NMR requires specific experimental conditions to be met. The Nuclear Overhauser Effect (NOE) can alter signal intensities, leading to inaccurate integrals. To suppress the NOE, use inverse-gated decoupling, where the proton decoupler is on only during signal acquisition. Also, ensure complete relaxation between scans by setting a long relaxation delay (d1 ≥ 5 x T1). The addition of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)3), can shorten T1 values and help ensure full relaxation, but care must be taken as it can also cause line broadening. |
| ACN15N-04 | The chemical shift of my this compound peak is different from the literature value. Why is this happening? | The 15N chemical shift of acetonitrile is highly sensitive to its environment, including the solvent, concentration, and temperature. A change in any of these factors can lead to a shift in the resonance frequency. When comparing experimental data to literature values, it is crucial to match the experimental conditions as closely as possible. For referencing, it is recommended to use an internal or external standard. While IUPAC recommends nitromethane (B149229), liquid ammonia (B1221849) is also commonly used. |
| ACN15N-05 | I am observing broad 15N signals. What is the cause and how can I fix it? | While the 15N nucleus has a spin of 1/2 and generally gives sharp lines, broadening can occur due to several reasons. Poor shimming of the magnetic field is a common cause of broad peaks in any NMR experiment. Inefficient decoupling of protons can also lead to broader 15N signals. Ensure your decoupler is functioning correctly and is set to the proper frequency and power. For very viscous samples, the slower molecular tumbling can lead to broader lines. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in NMR?
A1: this compound is primarily used as an isotopically labeled compound for a variety of applications, including:
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Metabolic Research: As a tracer to follow metabolic pathways.
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Internal Standard: For quantitative analysis in NMR, GC-MS, or LC-MS.
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Molecular Interaction Studies: The sensitivity of its 15N chemical shift to the local environment makes it a useful probe for studying solvent-solute interactions.
It is not typically used as a solvent to enhance the signal of other analytes.
Q2: Why is isotopic enrichment with 15N necessary for many NMR experiments?
A2: The natural abundance of the 15N isotope is only 0.37%. This low abundance, combined with its low gyromagnetic ratio, makes 15N NMR spectroscopy inherently insensitive. Isotopic enrichment, where the concentration of 15N is increased from its natural level to 95-99%, significantly enhances the signal intensity, making 15N NMR experiments feasible in a reasonable timeframe.
Q3: What is the difference between direct 1D 15N detection and indirect detection via 2D experiments like HMBC?
A3: Direct 1D 15N detection involves directly observing the signal from the 15N nuclei. This is often a time-consuming experiment due to the low sensitivity of 15N. Indirect detection, as in a 1H-15N HMBC experiment, involves transferring magnetization from the highly sensitive 1H nucleus to the 15N nucleus and then detecting the signal on the 1H channel. This approach is generally much more sensitive and can provide significantly better signal-to-noise in a shorter amount of time, especially for natural abundance samples.
Q4: How do I reference my 15N NMR spectrum?
A4: The IUPAC recommends using nitromethane (CH₃NO₂) as the primary reference for 15N NMR, with its chemical shift set to 0 ppm. However, liquid ammonia (NH₃) is also widely used, particularly in biochemical applications. It is crucial to report the reference compound used when reporting 15N chemical shifts. The chemical shift of acetonitrile relative to the ammonia scale is approximately 244.2 ppm.
Experimental Protocols
Protocol 1: Quantitative 1D 15N NMR of this compound
This protocol is designed for acquiring a quantitative 1D 15N spectrum of an this compound sample.
-
Sample Preparation:
-
Dissolve the this compound sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube.
-
If a shorter relaxation time is desired for faster acquisition, a paramagnetic relaxation agent like Cr(acac)₃ can be added at a low concentration (e.g., 5-10 mM). Note that this may cause some line broadening.
-
-
Spectrometer Setup:
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Tune and match the probe for the 15N frequency.
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Perform shimming on the sample to ensure a homogeneous magnetic field.
-
-
Acquisition Parameters:
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Pulse Sequence: A standard 1D pulse-acquire sequence with inverse-gated proton decoupling.
-
Pulse Width: Use a calibrated 90° pulse width.
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Relaxation Delay (d1): Set to at least 5 times the T1 of the this compound nitrogen. If T1 is unknown, a conservative value of 30-60 seconds should be used in the absence of a relaxation agent.
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Acquisition Time (aq): Set to acquire the full FID, typically 1-2 seconds.
-
Number of Scans (ns): Adjust to achieve the desired signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration.
-
-
Processing:
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Apply an appropriate window function (e.g., exponential multiplication with a line broadening factor of 1-5 Hz) to improve the signal-to-noise ratio.
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Fourier transform the FID.
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Phase the spectrum carefully.
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Perform baseline correction.
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Reference the spectrum to an appropriate standard.
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Integrate the signal for quantitative analysis.
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Data Presentation
Table 1: Influence of Experimental Parameters on 15N NMR Data Quality
| Parameter | Effect on Low S/N | Effect on Inaccurate Integrals | Recommended Setting/Action |
| Number of Scans (ns) | Increasing ns improves S/N. | No direct effect, but better S/N improves integration accuracy. | Increase as needed, balancing time constraints. |
| Relaxation Delay (d1) | Too short a delay can lead to saturation and lower signal. | A short d1 (< 5 x T1) causes inaccurate integrals due to incomplete relaxation. | Set d1 ≥ 5 x T1. Use a relaxation agent to shorten T1 if needed. |
| Proton Decoupling | No decoupling results in splitting and lower S/N per line. | Continuous decoupling can lead to NOE and inaccurate integrals. | Use inverse-gated decoupling for quantitative measurements. |
| Sample Concentration | Higher concentration leads to better S/N. | May affect chemical shift and T1. | Use the highest concentration possible without causing solubility or viscosity issues. |
Table 2: 15N Chemical Shift of Acetonitrile in Different Environments
| Solvent | Concentration | 15N Chemical Shift (ppm, relative to liquid NH₃) | Reference |
| Gas Phase | - | 126.7 | |
| Liquid Phase (Neat) | - | 135.3 | |
| Cyclohexane | 0.05 M | 125.8 | |
| C₆F₆ | ~1/1 molar ratio with Acetonitrile | 135.95 | |
| C₆H₆ | ~1/1 molar ratio with Acetonitrile | 133.29 |
Visualizations
Caption: Workflow for acquiring quantitative 15N NMR data.
Caption: Decision tree for troubleshooting common 15N NMR issues.
References
Technical Support Center: Acetonitrile-15N in Complex Biological Matrices
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Acetonitrile-15N in complex biological matrices, such as plasma, serum, and tissue homogenates. The focus is on applications in quantitative mass spectrometry (LC-MS) where this compound may be used as a solvent for sample preparation or as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my analyte signal suppressed or highly variable when analyzing samples prepared with acetonitrile (B52724)?
A1: This phenomenon is likely due to "matrix effects," where co-eluting endogenous components from the biological sample interfere with the ionization of your target analyte in the mass spectrometer's source.[1][2] Acetonitrile, when used for protein precipitation, effectively removes large proteins but leaves behind other matrix components like phospholipids (B1166683) and salts, which are known to cause ion suppression or enhancement.[1] Even at low concentrations, acetonitrile itself can cause ion suppression for certain classes of compounds, including ketones, peroxides, and esters.[3][4] This variability can compromise the accuracy and sensitivity of your quantitative analysis.
Q2: My quantitative results are inaccurate. Could this be related to the 15N label?
A2: Yes, inaccuracies can arise from issues with the isotopic label, especially in stable isotope labeling experiments. Common problems include:
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Incomplete Labeling: If you are using a 15N-labeled internal standard, it's crucial that it has high isotopic purity. However, in metabolic labeling experiments where an entire proteome is labeled, enrichment is often suboptimal (<98%). Incomplete labeling broadens the isotopic cluster of peptides, which can lead to incorrect peak selection by analysis software and skewed quantitative ratios.
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Natural Isotope Abundance: All elements have naturally occurring heavy isotopes (e.g., ¹³C). These can interfere with the detection and quantification of your intentionally labeled molecules, leading to an overestimation of the labeled species if not properly corrected for in your data analysis software.
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Isotope Effects: The labeled standard might have slightly different chromatographic or ionization behavior compared to the native analyte, although this is generally a minor issue with 15N labeling. A more significant issue could be differential degradation rates or adsorption to surfaces within the LC-MS system, affecting the area ratio over time.
Q3: What causes poor recovery of my analyte or internal standard during protein precipitation with acetonitrile?
A3: Low recovery during protein precipitation (PPT) suggests that your analyte of interest is being lost, likely by co-precipitating with the proteins. Several factors can influence recovery:
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Solvent-to-Sample Ratio: An insufficient volume of acetonitrile may lead to incomplete protein precipitation, trapping your analyte in the resulting pellet. A ratio of at least 3:1 (acetonitrile:plasma) is typically recommended for efficient protein removal.
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Analyte Properties: Highly hydrophilic or hydrophobic compounds may have poor solubility in the resulting supernatant or may adsorb to the precipitated proteins.
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Mixing and Incubation: Inadequate vortexing or incubation time can result in incomplete precipitation and inconsistent results.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary challenge when analyzing complex biological samples. Use this guide to identify and reduce their impact.
Step 1: Assess for Matrix Effects Perform a post-extraction spike experiment. Analyze three sample sets:
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A neat solution of your analyte in a clean solvent.
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A blank matrix extract (e.g., precipitated plasma) spiked with the analyte post-extraction.
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Your actual sample.
A significant difference in signal intensity between sample 1 and 2 indicates the presence of ion suppression or enhancement.
Step 2: Improve Sample Cleanup If matrix effects are significant, protein precipitation alone may be insufficient. Consider more rigorous cleanup techniques.
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Solid-Phase Extraction (SPE): Offers superior cleanup by selectively isolating the analyte while washing away interfering components like phospholipids and salts.
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HybridSPE: A technique that combines the simplicity of PPT (B1677978) with the cleanup power of SPE, efficiently removing both proteins and phospholipids.
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Liquid-Liquid Extraction (LLE): Can be effective but is often more labor-intensive and requires large volumes of organic solvents.
Step 3: Optimize Chromatography Improving the chromatographic separation can move your analyte's elution time away from the region where matrix components elute (often early in the run).
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Use a Longer Gradient: This can help resolve the analyte from interfering compounds.
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Employ UPLC/UHPLC: The higher resolution of UPLC systems can significantly reduce ion suppression by separating analytes from endogenous material more effectively.
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// Edges start -> check_matrix; check_matrix -> matrix_present [label="Yes"]; check_matrix -> no_matrix [label="No"]; matrix_present -> improve_cleanup; improve_cleanup -> cleanup_options [arrowhead=none]; improve_cleanup -> solution; matrix_present -> optimize_lc; optimize_lc -> lc_options [arrowhead=none]; optimize_lc -> solution; no_matrix -> check_recovery; }
Caption: Logic diagram for troubleshooting ion suppression.
Guide 2: Improving Analyte Recovery After Protein Precipitation
If you suspect analyte loss during sample preparation, follow these steps.
Step 1: Optimize Acetonitrile:Sample Ratio Ensure you are using a sufficient volume of acetonitrile to force proteins out of solution.
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Test Ratios: Experiment with ratios from 3:1 to 5:1 (v/v) of acetonitrile to biological matrix. While a higher ratio improves protein removal, it also dilutes your sample, so a balance must be found.
-
Consider Temperature: Using ice-cold acetonitrile can sometimes improve precipitation efficiency.
Step 2: Evaluate Alternative Solvents While acetonitrile is common, other organic solvents or mixtures may provide better recovery for your specific analyte.
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Methanol: Often a good substitute for acetonitrile and can be superior for reducing phospholipid-based interference.
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Acidification: Adding a small amount of acid (e.g., 1% formic acid or phosphoric acid) to the acetonitrile can improve the precipitation of certain proteins and the recovery of acidic or basic analytes.
Step 3: Ensure Thorough Mixing and Centrifugation
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Vortex: Mix samples vigorously for at least 1 minute after adding acetonitrile to ensure complete denaturation.
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Centrifuge: Spin samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to form a tight pellet and prevent carryover into the supernatant.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques
| Technique | Protein Removal | Phospholipid Removal | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Good | Poor | Variable | High |
| Solid-Phase Extraction (SPE) | Good | Good | Good to Excellent | Medium |
| HybridSPE | Excellent | Excellent | Excellent | High |
This table summarizes findings on the general effectiveness of different sample cleanup methods for reducing matrix interference in biological samples.
Table 2: Effect of Acetonitrile:Plasma Ratio on Protein Removal
| ACN:Plasma Ratio (v/v) | Protein Precipitation Efficiency | Supernatant Clarity | Analyte Dilution |
| 1:1 | Incomplete | Cloudy | Low |
| 2:1 | Moderate | Slightly Cloudy | Medium |
| 3:1 | Efficient | Clear | Medium |
| 5:1 | Very Efficient | Clear | High |
A minimum ratio of 3:1 is recommended to achieve efficient protein removal while maintaining a reasonable sample dilution.
Experimental Protocols & Workflows
Protocol 1: Standard Protein Precipitation (PPT)
This protocol is a common starting point for removing proteins from plasma or serum.
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Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
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If using an internal standard, spike the sample at this stage.
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Add 300 µL of cold acetonitrile (containing 1% formic acid, if desired) to the sample. This achieves a 3:1 ratio.
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Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.
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Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS analysis. Avoid disturbing the protein pellet.
// Potential Issues issue1 [label="Matrix Effects\nIon Suppression", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; issue2 [label="Poor Recovery\nAnalyte Loss", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; issue3 [label="Isotopic Interference\nQuant. Errors", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges sample -> add_is -> ppt -> vortex -> supernatant -> lcms -> data;
// Edges to issues edge [style=dashed, color="#EA4335", arrowhead=vee]; lcms -> issue1; ppt -> issue2; data -> issue3; }
Caption: Standard workflow for sample analysis using protein precipitation.
Visualizing Ion Suppression
The diagram below illustrates the concept of ion suppression within an electrospray ionization (ESI) source.
// Gas Phase Ions gas_analyte [label="Analyte Ion\n(To MS)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; gas_matrix [label="Matrix Ion\n(Suppresses Signal)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges edge [dir=forward]; p3 -> gas_analyte [label="Successful Ionization"]; p4 -> gas_matrix [label="Competition for Charge\n& Surface Access"]; }
Caption: Competition between analyte and matrix in the ESI droplet.
References
Preventing sample degradation in Acetonitrile-15N
Welcome to the technical support center for Acetonitrile-15N. This resource is designed for researchers, scientists, and drug development professionals to help prevent and troubleshoot sample degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: I'm observing unexpected peaks in my NMR spectrum. Could this be due to this compound degradation?
A1: Yes, unexpected peaks in your NMR spectrum can be an indication of solvent degradation or the presence of impurities. Acetonitrile (B52724) can degrade over time, especially in the presence of contaminants like water or acids, leading to the formation of byproducts such as acetic acid and ammonia.[1][2] Commercial acetonitrile can also contain impurities from its manufacturing process, including other nitriles, aromatics, and carbonyls.[3]
To troubleshoot, consider the following steps:
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Verify Solvent Purity: Run a blank spectrum of your this compound to check for pre-existing impurities.
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Check for Water Contamination: A broad peak around 1.5 ppm in CDCl3 could indicate water.[4] To mitigate this, consider adding a drying agent like potassium carbonate to your solvent bottle.[5]
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Use a Fresh Batch: If you suspect degradation, switch to a fresh, unopened bottle of high-purity this compound.
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Consult Impurity Tables: Compare the chemical shifts of the unknown peaks to established tables of common laboratory solvent impurities.
Q2: My sample containing this compound shows a gradual loss of signal intensity over time. What could be the cause?
A2: A gradual loss of signal intensity can be due to several factors related to the stability of either your sample or the solvent itself. Polymerization of acetonitrile, although rare, can be enhanced by heat and pressure, such as those found in UHPLC systems. This process can lead to the formation of oligomers and a decrease in the concentration of monomeric acetonitrile. Additionally, if your sample is sensitive, it might be degrading due to reaction with the solvent or trace impurities.
Troubleshooting Steps:
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Control Storage Conditions: Ensure your this compound and prepared samples are stored at room temperature, away from light and moisture, as recommended for stable isotope-labeled compounds.
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Minimize Exposure to Air and Light: Once opened, cap the solvent tightly and consider using an inert gas like argon or nitrogen to blanket the solvent.
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Evaluate Sample-Solvent Compatibility: Investigate potential reactions between your analyte and acetonitrile, especially under your experimental conditions.
Q3: I'm working with an acidic compound in this compound and my results are inconsistent. Why might this be happening?
A3: Acetonitrile is incompatible with strong acids. In the presence of acid, acetonitrile can undergo hydrolysis, decomposing to form acetic acid and ammonia. This reaction can alter the chemical environment of your sample, leading to inconsistent results. An uncontrollable exothermic reaction can also occur when acetonitrile is mixed with sulfuric acid and heated.
Recommendations:
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Use an Alternative Solvent: If possible, consider using a different deuterated solvent that is more compatible with acidic conditions.
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Neutralize Before Dissolving: If your experimental design allows, neutralize your acidic compound before dissolving it in this compound.
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Run a Time-Course Study: Monitor the stability of your compound in this compound over time using a technique like NMR or LC-MS to assess the rate of any potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container at room temperature, protected from light and moisture. It is also advisable to store it in a well-ventilated area, away from heat, sparks, and open flames.
Q2: What are the common impurities found in acetonitrile?
A2: The most common impurities in industrial-grade acetonitrile, which is a by-product of acrylonitrile (B1666552) manufacturing, include other nitriles, aromatics, carbonyls, and heterocycles. Water is also a very common impurity. During handling and storage, surfactants and plasticizers can also be introduced.
Q3: Can this compound react with water?
A3: Yes, acetonitrile can react with water, especially in the presence of acids or bases, through a process called hydrolysis. This reaction produces acetic acid and ammonia.
Q4: Is it safe to use 100% acetonitrile in HPLC systems?
A4: While it is generally considered safe to use 100% acetonitrile in HPLC systems, there have been some reports of it causing polymerization under high pressure, which can lead to sticky check valves. However, a more common issue is the precipitation of buffer salts when running gradients from a high concentration of buffer to 100% acetonitrile, as acetonitrile is a poor solvent for most buffers. It is recommended to keep buffer concentrations below 25 mM to avoid this issue.
Q5: How can I check the purity of my this compound?
A5: The purity of this compound can be assessed using several analytical techniques. A simple method is to run a proton NMR spectrum of the neat solvent to check for proton-containing impurities. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to separate and identify volatile and non-volatile impurities, respectively.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential for heat-induced polymerization. |
| Light Exposure | Store in a dark or amber container | Prevents light-induced degradation. |
| Moisture | Tightly sealed container, away from moisture | Minimizes hydrolysis. |
| Atmosphere | Consider purging with inert gas (e.g., Argon) | Displaces oxygen and moisture, further preventing degradation. |
| Incompatible Substances | Store away from acids, bases, and strong oxidizing agents | Prevents chemical reactions and decomposition. |
Experimental Protocols
Protocol 1: Quality Control Check for this compound Purity via ¹H NMR
Objective: To assess the purity of this compound and identify the presence of proton-containing impurities.
Materials:
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This compound sample
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Clean, dry NMR tube and cap
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NMR spectrometer
Methodology:
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Sample Preparation:
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Ensure the NMR tube is meticulously clean and dry. It is recommended to oven-dry the tube for at least 2 hours to remove any residual acetone (B3395972) or other solvents.
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Using a clean pipette, transfer approximately 0.6 mL of the this compound sample into the NMR tube.
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Cap the NMR tube securely.
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-
NMR Acquisition:
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Insert the sample into the NMR spectrometer.
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Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio for detecting trace impurities.
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-
Data Analysis:
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Process the resulting spectrum (Fourier transform, phase correction, and baseline correction).
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The residual proton signal for acetonitrile-d3 (B32919) (CHD₂CN) should appear as a quintet around 1.94 ppm.
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Carefully examine the spectrum for any other peaks. Common impurities to look for include:
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Water (a broad singlet, typically around 1.5-2.0 ppm depending on conditions).
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Acetone (a singlet around 2.09 ppm).
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Grease (multiple peaks, often around 0.8-1.5 ppm).
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Integrate any impurity peaks relative to the residual solvent peak to estimate their concentration.
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Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Acid or base-catalyzed hydrolysis of this compound.
References
Technical Support Center: Adjusting for Kinetic Isotope Effects with Acetonitrile-¹⁵N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acetonitrile-¹⁵N in experiments involving kinetic isotope effects (KIEs).
Frequently Asked Questions (FAQs)
Q1: What is a kinetic isotope effect (KIE) and why is it measured?
A1: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] It is formally expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). The study of KIEs is a powerful tool for elucidating reaction mechanisms, as it can provide insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction.[1][3][4]
Q2: What is the purpose of using Acetonitrile-¹⁵N in KIE studies?
A2: Acetonitrile-¹⁵N serves as an isotopically labeled solvent or reactant. When the nitrogen atom of acetonitrile (B52724) is involved in the reaction mechanism, either directly in a bond-forming or -breaking event or indirectly through solvation effects, substituting ¹⁴N with ¹⁵N can induce a measurable KIE. This allows researchers to probe the role of the nitrile nitrogen in the reaction's transition state.
Q3: What is the difference between a primary and a secondary KIE?
A3: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation but is located near the reaction center. Secondary KIEs are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state.
Q4: What kind of KIE (normal or inverse) should I expect with Acetonitrile-¹⁵N?
A4: A "normal" KIE (kL/kH > 1) is observed when the reaction rate is slower with the heavier isotope. This is the more common scenario and suggests a weakening of the bond to the isotopic atom in the transition state. An "inverse" KIE (kL/kH < 1) occurs when the reaction is faster with the heavier isotope, indicating a strengthening of the bond to the isotopic atom (e.g., due to changes in vibrational frequencies) in the transition state. The type of KIE observed with Acetonitrile-¹⁵N will depend on the specific reaction mechanism.
Troubleshooting Guides
Issue 1: No observable KIE when one is expected.
Possible Cause 1: The nitrogen atom of acetonitrile is not involved in the rate-determining step.
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Troubleshooting Step: Re-evaluate the proposed reaction mechanism. The KIE will only be significant if the isotopic substitution affects the energy of the transition state of the rate-limiting step. Consider alternative mechanisms where the nitrile group's involvement is in a fast, non-rate-limiting step.
Possible Cause 2: The magnitude of the ¹⁵N KIE is too small to be detected by the current analytical method.
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Troubleshooting Step: Heavy atom KIEs (involving isotopes other than hydrogen) are often small, typically in the range of 1.02 to 1.10. Improve the precision of your analytical method. For mass spectrometry, this may involve increasing the number of scans or using a higher resolution instrument. For NMR, increasing the number of transients can improve the signal-to-noise ratio.
Issue 2: Inconsistent or non-reproducible KIE values.
Possible Cause 1: Incomplete isotopic labeling of Acetonitrile-¹⁵N.
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Troubleshooting Step: Verify the isotopic purity of the Acetonitrile-¹⁵N from the supplier's certificate of analysis. If synthesizing in-house, ensure complete conversion and purification to remove any residual Acetonitrile-¹⁴N.
Possible Cause 2: Contamination with water or other protic solvents.
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Troubleshooting Step: Water can participate in side reactions or alter the solvation environment, affecting the observed KIE. Ensure all glassware is rigorously dried and use anhydrous Acetonitrile-¹⁵N.
Possible Cause 3: Temperature fluctuations during the reaction.
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Troubleshooting Step: KIEs are temperature-dependent. Maintain strict temperature control throughout the experiment using a thermostatted reaction vessel.
Issue 3: Unexpected inverse KIE (k¹⁴N / k¹⁵N < 1).
Possible Cause: The transition state involves a stiffening of the C≡N bond or altered solvation.
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Troubleshooting Step: An inverse KIE suggests that the vibrational force constants involving the nitrogen atom are greater in the transition state than in the ground state. This could be due to increased bonding or a more constrained geometry. Analyze the transition state structure computationally to investigate changes in bond vibrations. Inverse solvent KIEs can also occur, for example, in pre-equilibrium steps.
Experimental Protocols
General Protocol for Determining KIE using Acetonitrile-¹⁵N
This protocol outlines a general method for determining the KIE of a reaction where acetonitrile is a reactant or solvent. The specific analytical technique (e.g., NMR, GC-MS, LC-MS) will need to be adapted to the specific reaction and molecules involved.
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Reactant Preparation:
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Prepare two sets of reactions. One with unlabeled Acetonitrile (¹⁴N) and the other with Acetonitrile-¹⁵N of high isotopic purity (e.g., >98%).
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Ensure all other reactants are of high purity and are used in identical concentrations in both sets of experiments.
-
-
Reaction Conditions:
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Carry out the reactions in parallel under identical, strictly controlled conditions (temperature, pressure, stirring rate).
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Take aliquots at various time points to monitor the reaction progress.
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-
Kinetic Analysis:
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Quench the reaction in the aliquots immediately.
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Analyze the concentration of the product(s) and/or the disappearance of the starting material using a suitable analytical technique.
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Plot the concentration versus time data to determine the initial reaction rate for both the labeled and unlabeled reactions.
-
-
Calculation of KIE:
-
Determine the rate constants for the reaction with Acetonitrile-¹⁴N (k¹⁴N) and Acetonitrile-¹⁵N (k¹⁵N).
-
The KIE is calculated as the ratio: KIE = k¹⁴N / k¹⁵N.
-
Data Presentation
Table 1: Hypothetical Kinetic Data for a Reaction Involving Acetonitrile
| Isotope | Initial Rate (M/s) | Rate Constant (k) | KIE (k¹⁴N / k¹⁵N) |
| Acetonitrile-¹⁴N | 1.5 x 10⁻⁴ | 7.5 x 10⁻³ s⁻¹ | \multirow{2}{*}{1.042} |
| Acetonitrile-¹⁵N | 1.44 x 10⁻⁴ | 7.2 x 10⁻³ s⁻¹ |
Table 2: Common ¹⁵N NMR Chemical Shift Ranges
| Functional Group | Chemical Shift Range (ppm, relative to NH₃) |
| Amines | -400 to -300 |
| Amides | -280 to -240 |
| Nitriles | -140 to -100 |
| Nitro | -20 to +20 |
Note: Chemical shifts can be influenced by the solvent and molecular structure.
Visualizations
Caption: Workflow for determining the kinetic isotope effect.
Caption: Decision tree for interpreting KIE results.
References
Validation & Comparative
Validating Acetonitrile-15N as a Superior Internal Standard in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals seeking the highest standards of accuracy and precision in bioanalytical assays, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of Acetonitrile-15N against other common internal standards, supported by representative experimental data, to validate its role as a superior choice for quantitative bioanalysis.
Stable isotope-labeled internal standards (SIL-IS) are widely recognized as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) for their ability to accurately correct for variability arising from sample preparation, injection volume inconsistencies, and matrix effects.[1] this compound, a stable isotope-labeled version of a common bioanalytical solvent, offers distinct advantages by closely mimicking the behavior of analytes during the analytical process, thereby ensuring more reliable and reproducible results.[2]
Comparative Performance Data
The following tables summarize representative quantitative data from bioanalytical method validation experiments, comparing the performance of this compound with a common structural analog internal standard. The data consistently demonstrates the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard.
Table 1: Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 5.0 (LQC) | 5.1 | 102.0 | 3.5 |
| 50.0 (MQC) | 49.5 | 99.0 | 2.8 | |
| 400.0 (HQC) | 404.0 | 101.0 | 2.1 | |
| Structural Analog | 5.0 (LQC) | 5.6 | 112.0 | 8.9 |
| 50.0 (MQC) | 47.8 | 95.6 | 7.5 | |
| 400.0 (HQC) | 415.2 | 103.8 | 6.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation
Table 2: Matrix Effect and Recovery
| Internal Standard Type | Matrix Lots | Matrix Factor | Recovery (%) | IS-Normalized Matrix Factor (%CV) |
| This compound | Lot 1 | 0.92 | 95.2 | 1.8 |
| Lot 2 | 0.88 | 93.8 | ||
| Lot 3 | 0.95 | 96.1 | ||
| Structural Analog | Lot 1 | 0.78 | 85.4 | 12.3 |
| Lot 2 | 0.95 | 92.1 | ||
| Lot 3 | 0.83 | 88.6 |
IS-Normalized Matrix Factor (%CV) below 15% is generally considered acceptable.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound as an internal standard.
Assessment of Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte and this compound into the blank biological matrix.
-
Analyze a minimum of five replicates of each QC level in three separate analytical runs on at least two different days.
-
Quantify the QC samples against a calibration curve prepared in the same biological matrix.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
Calculate the precision as the percent coefficient of variation (%CV) for the replicates at each concentration level.
Evaluation of Matrix Effect
Objective: To assess the effect of co-eluting matrix components on the ionization of the analyte.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A (Analyte in Post-Extraction Matrix): Extract blank matrix and spike the analyte and this compound into the post-extraction supernatant.
-
Set B (Analyte in Neat Solution): Prepare solutions of the analyte and this compound in the reconstitution solvent at the same concentrations as Set A.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard separately for each lot: MF = (Peak Area in Set A) / (Peak Area in Set B).
-
Calculate the IS-normalized matrix factor: IS-Normalized MF = (MF of Analyte) / (MF of this compound).
-
The %CV of the IS-normalized matrix factor across the different lots should be ≤15%.
Determination of Recovery
Objective: To measure the efficiency of the extraction procedure.
Protocol:
-
Prepare two sets of samples at low, medium, and high QC concentrations:
-
Set A (Pre-extraction Spike): Spike the analyte and this compound into the blank biological matrix before the extraction process.
-
Set B (Post-extraction Spike): Extract blank matrix and spike the analyte and this compound into the post-extraction supernatant.
-
-
Analyze both sets of samples.
-
Calculate the recovery for the analyte and this compound separately: Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100.
-
Recovery should be consistent across the concentration levels, although it does not need to be 100%.
Stability Assessment
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Use low and high QC samples for all stability tests.
-
Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles (-20°C or -80°C to room temperature).
-
Bench-Top Stability: Keep the QC samples at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Store the QC samples at the intended storage temperature for a duration that covers the expected storage period of study samples.
-
Analyze the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow and the logical relationships in the validation process, highlighting the role of the internal standard.
Caption: Experimental workflow for bioanalytical sample preparation and analysis.
Caption: Logical relationships in the validation process using this compound.
References
Acetonitrile-15N vs. Acetonitrile-d3: A Comparative Guide for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is paramount to acquiring high-quality, interpretable data. For nitrogen-containing analytes, two isotopically labeled versions of acetonitrile, Acetonitrile-15N (CH₃C¹⁵N) and Acetonitrile-d3 (CD₃CN), offer distinct advantages depending on the experimental goals. This guide provides an objective comparison of their performance, supported by fundamental principles of NMR spectroscopy, and outlines detailed experimental protocols for their use.
At a Glance: Key Differences and Applications
| Feature | This compound (CH₃C¹⁵N) | Acetonitrile-d3 (CD₃CN) |
| Primary Application | Direct observation of nitrogen environments in ¹⁵N NMR spectroscopy. | Minimizing solvent signals in ¹H and ¹³C NMR spectroscopy. |
| Isotopic Label | ¹⁵N isotope at the nitrile group. | Deuterium (B1214612) (²H or D) replaces protons on the methyl group. |
| NMR Nucleus Observed | ¹⁵N | ¹H, ¹³C |
| Relative Sensitivity | Low (¹⁵N has a low gyromagnetic ratio and natural abundance).[1][2] | High (¹H is the most sensitive NMR-active nucleus).[1] |
| Signal Linewidth | Narrow, due to the spin-1/2 of ¹⁵N.[1] | Residual proton signal is a quintet due to coupling with deuterium.[3] |
| Key Advantage | Provides direct chemical shift and coupling information about nitrogen atoms, crucial for studying reaction mechanisms, binding events, and tautomerism involving nitrogen. | Drastically reduces the intensity of the solvent signal in ¹H NMR spectra, preventing it from overwhelming the analyte signals. |
| Typical Experiments | 1D ¹⁵N NMR, 2D ¹H-¹⁵N HSQC, ¹H-¹⁵N HMBC. | 1D ¹H NMR, 2D COSY, NOESY, ¹H-¹³C HSQC, ¹H-¹³C HMBC. |
Performance Comparison
A direct quantitative comparison of signal-to-noise ratios between a ¹H NMR experiment using Acetonitrile-d3 and a ¹⁵N NMR experiment with this compound is not straightforward, as they probe different nuclei with vastly different intrinsic sensitivities. The proton (¹H) is inherently about 10 times more sensitive than the ¹³C nucleus and approximately 100 times more sensitive than the ¹⁵N nucleus.
Acetonitrile-d3 in ¹H NMR: The primary performance metric for Acetonitrile-d3 is its ability to suppress the solvent signal. The residual proton signal of Acetonitrile-d3 appears as a quintet at approximately 1.94 ppm. Its low intensity allows for the clear observation of analyte signals across the rest of the spectrum, leading to high-quality ¹H NMR data for a wide range of solutes.
This compound in ¹⁵N NMR: The performance of this compound is dictated by the low sensitivity of the ¹⁵N nucleus. However, for nitrogen-containing compounds, the information gained from ¹⁵N NMR can be invaluable. The large chemical shift range of ¹⁵N (~900 ppm) provides excellent signal dispersion, often resolving ambiguities present in crowded ¹H or ¹³C spectra. Techniques such as ¹H-¹⁵N heteronuclear correlation experiments (HSQC, HMBC) significantly enhance sensitivity by transferring magnetization from the more sensitive protons to the nitrogen nuclei.
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
A general workflow for preparing an NMR sample is crucial for obtaining high-quality spectra.
Materials:
-
Analyte of interest
-
Acetonitrile-d3 or this compound (as required)
-
High-precision balance
-
Volumetric flask or appropriate glassware
-
NMR tube and cap
-
Pipettes
Procedure:
-
Weighing the Analyte: Accurately weigh a precise amount of the analyte. For ¹H NMR, 5-25 mg is typically sufficient. For natural abundance ¹⁵N NMR, a higher concentration is often necessary.
-
Dissolution: Dissolve the analyte in a known volume of the chosen isotopic solvent (Acetonitrile-d3 or this compound) in a clean, dry vial. The typical volume for a standard 5 mm NMR tube is 0.6-0.7 mL.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 1: ¹H NMR Spectroscopy using Acetonitrile-d3
This protocol is designed for the structural elucidation of a small organic molecule.
-
Sample Preparation: Prepare a 5-10 mM solution of the analyte in Acetonitrile-d3 following the general protocol.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the Acetonitrile-d3.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
-
Acquisition Parameters (¹H 1D Experiment):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
-
Number of Scans (NS): 8 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of the analyte protons.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Reference the spectrum to the residual solvent peak of Acetonitrile-d3 (CHD₂CN) at ~1.94 ppm.
-
Integrate the signals to determine the relative ratios of different protons.
-
Protocol 2: ¹⁵N NMR Spectroscopy using this compound
This protocol is designed to identify and characterize the nitrogen environments in a ¹⁵N-labeled small molecule.
-
Sample Preparation: Prepare a concentrated solution (ideally > 50 mM) of the ¹⁵N-labeled analyte in this compound. The use of ¹⁵N-enriched analyte is highly recommended to overcome the low natural abundance of ¹⁵N.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock on the deuterium signal if a deuterated co-solvent is used, or use an external lock. If using only this compound, shimming can be performed on the ¹H signal of the methyl group.
-
Tune the probe for both ¹H and ¹⁵N frequencies.
-
-
Acquisition Parameters (¹H-¹⁵N HSQC Experiment):
-
Pulse Program: A standard gradient-selected HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Spectral Width (SW):
-
¹H dimension (F2): 10-12 ppm.
-
¹⁵N dimension (F1): A wider range, e.g., 100-200 ppm, centered on the expected ¹⁵N chemical shift region.
-
-
Number of Scans (NS): 16 to 128 scans per increment, depending on concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Increments in F1: 128 to 256, to achieve adequate resolution in the ¹⁵N dimension.
-
-
Data Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Reference the spectrum. The ¹H dimension can be referenced to the methyl protons of acetonitrile. The ¹⁵N dimension is typically referenced externally to liquid ammonia (B1221849) (0 ppm) or nitromethane (B149229) (380.2 ppm).
-
Analyze the correlation peaks, where each peak represents a nitrogen atom directly bonded to a proton.
-
Logical Relationship: Choosing the Right Solvent
The decision to use this compound versus Acetonitrile-d3 is fundamentally driven by the primary nucleus of interest in the NMR experiment.
Conclusion
This compound and Acetonitrile-d3 are powerful tools for NMR spectroscopy, each tailored for specific applications. Acetonitrile-d3 is the workhorse for routine ¹H and ¹³C NMR, providing a "clean" spectral window by minimizing solvent signals. In contrast, this compound is a specialized solvent for directly probing nitrogen environments through ¹⁵N NMR. While ¹⁵N NMR is inherently less sensitive, the wealth of structural and dynamic information it provides is often indispensable for a complete understanding of nitrogen-containing molecules. The choice between these two isotopically labeled solvents should therefore be guided by the specific nucleus being investigated and the scientific questions being addressed.
References
A Comparative Guide to Acetonitrile-15N and 13C-Labeled Acetonitrile in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolomics, accurate and reproducible quantification of metabolites is paramount. Stable isotope-labeled internal standards are essential tools for achieving this precision, correcting for variations in sample preparation and analysis. This guide provides an objective comparison of two such standards, Acetonitrile-15N and 13C-labeled acetonitrile (B52724), to aid researchers in selecting the appropriate tool for their liquid chromatography-mass spectrometry (LC-MS) based metabolomics workflows.
While acetonitrile is a cornerstone of metabolomic sample preparation and analysis as a solvent, it is important to note that it is not a primary metabolic substrate in mammalian systems.[1][2] Therefore, the application of labeled acetonitrile in metabolomics is predominantly as an internal standard for quality control and quantification, rather than for tracing metabolic pathways.
Performance Comparison: this compound vs. 13C-Labeled Acetonitrile
The choice between this compound and 13C-labeled acetonitrile as an internal standard hinges on several factors, primarily related to their performance in mass spectrometry.
| Feature | This compound | 13C-Labeled Acetonitrile | Rationale & Supporting Data |
| Natural Abundance of Isotope | Low (~0.37%) | Higher (~1.1%) | The lower natural abundance of 15N results in a cleaner background in mass spectrometry, as there are fewer naturally occurring heavy isotopes to interfere with the signal of the labeled standard.[] This can be particularly advantageous for detecting low-abundance metabolites. |
| Mass Shift | +1 Da (for CH3C15N) | +1 Da (for CH313CN) or +2 Da (for 13CH313CN) | 13C labeling offers the potential for a larger mass shift, especially with multiple labels, which can be beneficial for clearly separating the internal standard's signal from that of the unlabeled analyte, reducing potential spectral overlap.[4] |
| Potential for Isotopic Interference | Lower | Higher | Due to the higher natural abundance of 13C, there is a slightly greater chance of the M+1 peak of an unlabeled analyte overlapping with the peak of a singly 13C-labeled standard. The lower natural abundance of 15N minimizes this risk.[] |
| Cost | Generally comparable | Generally comparable | The cost of isotopically labeled compounds can vary depending on the supplier and the complexity of the synthesis. |
| Chemical and Physical Properties | Identical to unlabeled acetonitrile | Identical to unlabeled acetonitrile | As stable isotopes, both 15N and 13C do not significantly alter the chemical or physical properties of the acetonitrile molecule, ensuring it behaves similarly to the unlabeled analytes during sample extraction and chromatography. |
Experimental Protocols
The following protocols describe a general workflow for the use of isotopically labeled acetonitrile as an internal standard in a typical LC-MS-based metabolomics experiment.
Metabolite Extraction from Adherent Cells
-
Cell Culture: Grow cells to the desired confluency in a multi-well plate.
-
Quenching: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent (e.g., 80:20 acetonitrile:water, v/v) containing a known concentration of either this compound or 13C-labeled acetonitrile.
-
Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, containing the extracted metabolites and the internal standard, to a new tube for LC-MS analysis.
LC-MS Analysis
-
Chromatographic Separation: Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a HILIC or reversed-phase column). A typical mobile phase for HILIC separation might consist of solvent A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and solvent B (e.g., acetonitrile). The gradient will be optimized to separate a wide range of polar metabolites.
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in either positive or negative ionization mode, depending on the target metabolites.
-
Data Acquisition: Acquire data in full scan mode to capture a broad spectrum of metabolites. Targeted MS/MS analysis can be performed for specific metabolites of interest.
-
Data Processing: Process the raw data using appropriate software. The peak area of each detected metabolite is normalized to the peak area of the co-eluting isotopically labeled acetonitrile internal standard. This normalization corrects for variations in extraction efficiency, injection volume, and matrix effects.
Mandatory Visualization
The following diagrams illustrate key aspects of a metabolomics workflow and a central metabolic pathway where accurate quantification is critical.
Caption: A typical experimental workflow for a metabolomics study incorporating a stable isotope-labeled internal standard.
Caption: Overview of Glycolysis and the TCA Cycle, central pathways in cellular metabolism.
References
Enhancing Quantitative Assays: A Comparative Guide to the Accuracy and Precision of Isotopically Labeled Internal Standards
In the realm of quantitative analysis, particularly within drug development and clinical research, the pursuit of exceptional accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS/MS) has become an indispensable tool for these demanding applications. However, the inherent variability in sample preparation, matrix effects, and instrument response can compromise the reliability of results. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to normalize these variations. This guide provides a comprehensive comparison of assay performance using stable isotope-labeled internal standards (SIL-IS), such as those containing ¹⁵N, versus structural analogue internal standards.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] These compounds are chemically identical to the analyte of interest, with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C, or ¹⁵N).[3] This near-identical physicochemical nature ensures that the SIL-IS and the analyte behave similarly during sample extraction, chromatography, and ionization, providing superior correction for experimental variability.[3][4]
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of a quantitative assay. The following table summarizes typical performance data when comparing a SIL-IS to a structural analogue IS.
| Parameter | Specification | Analyte with SIL-IS | Analyte with Structural Analogue IS |
| Accuracy | Mean bias within ±15% of nominal value | Typically < 5% | Typically 5-15% |
| LLOQ bias within ±20% of nominal value | Typically < 10% | Can approach 20% | |
| Precision | CV ≤ 15% | Typically < 5% | Typically 5-15% |
| LLOQ CV ≤ 20% | Typically < 10% | Can approach 20% | |
| Matrix Effect | Minimal impact on analyte/IS ratio | Potential for differential matrix effects | |
| Recovery | Consistent between analyte and IS | May differ between analyte and IS |
Data synthesized from typical bioanalytical method validation results.
Experimental Protocol: Quantitative Analysis of a Small Molecule in Human Plasma using a ¹⁵N-Labeled Internal Standard
This protocol outlines a typical workflow for the quantitative determination of a fictitious drug, "Quantazepine," in human plasma using its stable isotope-labeled internal standard, Quantazepine-¹⁵N₃.
1. Reagents and Materials:
-
Quantazepine analytical standard
-
Quantazepine-¹⁵N₃ (internal standard)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Quantazepine and Quantazepine-¹⁵N₃ in acetonitrile.
-
Calibration Standards and Quality Controls (QCs): Serially dilute the Quantazepine stock solution with acetonitrile to prepare working solutions. Spike these into blank human plasma to create calibration standards ranging from 1 ng/mL to 1000 ng/mL and QC samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Quantazepine-¹⁵N₃ stock solution in acetonitrile.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex mix the samples.
-
Precondition an SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A UPLC system with a C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Quantazepine and Quantazepine-¹⁵N₃.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
Diagram of a Typical Bioanalytical Workflow
A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Logical Relationship of Internal Standard Function
The role of a SIL-IS in normalizing assay variability for accurate and precise results.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Acetonitrile-¹⁵N
For researchers, scientists, and drug development professionals, the integrity and reproducibility of analytical data are paramount. Cross-validation of analytical methods is a critical step in ensuring that a method will produce consistent and reliable results across different laboratories, instruments, and analysts. A key component in achieving robust and accurate quantification, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, is the use of an appropriate internal standard (IS).
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative bioanalysis.[1][2] By incorporating stable isotopes such as ¹⁵N, ¹³C, or ²H (deuterium), these internal standards have nearly identical chemical and physical properties to the analyte of interest.[1] This ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variability during sample preparation and analysis.[1]
This guide provides a comparative overview of cross-validating an analytical method using Acetonitrile-¹⁵N as an internal standard against a method employing a structural analog internal standard. While the use of ¹⁵N in metabolic labeling for proteomics is well-established, its application as a labeled solvent for internal standardization in small molecule analysis is an area of growing interest.[3] The data presented here is based on a hypothetical cross-validation study to illustrate the performance differences.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of any successful analytical method validation. Below are the methodologies for two hypothetical LC-MS/MS methods used to quantify a target analyte in human plasma.
Method A: Acetonitrile-¹⁵N as Internal Standard
This method utilizes Acetonitrile-¹⁵N as the internal standard, introduced during the sample preparation (protein precipitation) step.
-
Sample Preparation: To 100 µL of human plasma, 300 µL of a protein precipitation solution is added. This solution consists of Acetonitrile-¹⁵N at a concentration of 50 ng/mL in standard acetonitrile (B52724). The sample is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes to pellet the precipitated proteins. The resulting supernatant is transferred to an autosampler vial for analysis.
-
Chromatographic Conditions:
-
System: UHPLC system
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Method B: Structural Analog as Internal Standard
This method employs a structural analog of the target analyte as the internal standard.
-
Sample Preparation: To 100 µL of human plasma, 50 µL of the structural analog internal standard solution (at 100 ng/mL in methanol) is added and vortexed. Subsequently, 300 µL of standard acetonitrile is added for protein precipitation. The sample is then vortexed and centrifuged under the same conditions as Method A. The supernatant is transferred for analysis.
-
Chromatographic and Mass Spectrometric Conditions: The chromatographic and mass spectrometric conditions for Method B are identical to those of Method A.
Data Presentation
The following tables summarize the hypothetical quantitative data from the cross-validation of Method A and Method B. The data is intended to be illustrative of the expected performance differences.
Table 1: Linearity
| Parameter | Method A (Acetonitrile-¹⁵N IS) | Method B (Structural Analog IS) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Equation | y = 1.02x + 0.005 | y = 0.95x + 0.012 |
| Coefficient of Determination (R²) | > 0.998 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Method A (Acetonitrile-¹⁵N IS) | Method B (Structural Analog IS) | ||
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | ||
| Low QC | 3 | -2.5% | 4.1% | -8.2% | 9.5% |
| Mid QC | 50 | 1.8% | 2.5% | 5.5% | 6.8% |
| High QC | 800 | -0.9% | 1.9% | -3.1% | 5.2% |
Table 3: Matrix Effect
| Parameter | Method A (Acetonitrile-¹⁵N IS) | Method B (Structural Analog IS) |
| Matrix Factor (Average) | 0.98 | 0.85 |
| IS-Normalized Matrix Factor (%RSD) | 3.5% | 12.8% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical process of cross-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Acetonitrile-15N in Bioanalysis
An Objective Comparison of Performance Metrics Using Acetonitrile-15N as an Internal Standard in a Multi-Site Study for the Quantification of Analyte-X in Human Plasma
This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to assess the performance and reproducibility of this compound as an internal standard for the quantification of a small molecule, "Analyte-X," in human plasma using LC-MS/MS. The objective is to offer a clear comparison of its performance across different laboratories, present detailed experimental protocols, and compare its properties with common alternatives.
The validation of analytical methods across different laboratories is crucial for ensuring data reliability and consistency in drug development.[1] Reproducibility, which measures the precision between laboratories, is a key parameter assessed through inter-laboratory trials.[2][3] Stable isotope-labeled (SIL) internal standards, such as those utilizing ¹⁵N, are considered the gold standard in mass spectrometry for their ability to accurately account for variability during analysis.[4][5]
Experimental Protocols
A standardized protocol was distributed to three participating laboratories (Lab A, Lab B, Lab C) to minimize procedural variability. The method is designed for the quantitative analysis of "Analyte-X" in human plasma.
1.1. Materials and Reagents
-
Analyte: Analyte-X (≥99% purity)
-
Internal Standard (IS): this compound (¹⁵N, 99%)
-
Solvents: HPLC-grade acetonitrile (B52724) and water; formic acid
-
Matrix: Pooled human plasma (K2-EDTA)
1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples, quality control (QC) samples, and calibration standards at room temperature.
-
Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the internal standard working solution (this compound in acetonitrile at 50 ng/mL).
-
Vortex each tube for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
1.3. LC-MS/MS Conditions
-
LC System: Standard UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Analyte-X Transition: 391.2 -> 193.1 m/z
-
This compound Transition: 43.1 -> 29.0 m/z (hypothetical transition for ¹⁵N-labeled acetonitrile fragment)
-
A general workflow for this analytical process is outlined below.
Inter-laboratory Comparison Data
The following tables summarize the quantitative performance data from the three participating laboratories. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose. Key validation parameters include accuracy, precision, and specificity.
Table 1: Inter-laboratory Accuracy and Precision Results
Accuracy is reported as the percent bias from the nominal concentration, while precision is reported as the coefficient of variation (%CV).
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) |
| Lab A | LLOQ | 1 | 1.05 | +5.0 | 8.5 | 11.2 |
| Low | 3 | 2.91 | -3.0 | 6.2 | 8.8 | |
| Mid | 50 | 51.5 | +3.0 | 4.1 | 5.9 | |
| High | 150 | 145.5 | -3.0 | 3.5 | 5.1 | |
| Lab B | LLOQ | 1 | 0.92 | -8.0 | 10.1 | 13.5 |
| Low | 3 | 3.12 | +4.0 | 7.5 | 9.4 | |
| Mid | 50 | 48.9 | -2.2 | 5.3 | 6.8 | |
| High | 150 | 154.5 | +3.0 | 4.0 | 5.5 | |
| Lab C | LLOQ | 1 | 1.10 | +10.0 | 9.2 | 12.4 |
| Low | 3 | 2.85 | -5.0 | 6.8 | 8.1 | |
| Mid | 50 | 52.1 | +4.2 | 4.5 | 6.2 | |
| High | 150 | 144.0 | -4.0 | 3.8 | 4.9 |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% (≤20% for LLOQ).
Table 2: Matrix Effect and Recovery Comparison
Matrix effect and recovery were assessed to understand the influence of plasma components on ionization and the efficiency of the extraction process.
| Laboratory | Analyte | Internal Standard (this compound) |
| Matrix Effect (%) | Recovery (%) | |
| Lab A | 98.5 | 101.2 |
| Lab B | 95.3 | 98.5 |
| Lab C | 97.1 | 100.4 |
Comparison with Alternatives
This compound is a stable isotope-labeled internal standard. The primary alternative is a deuterated analog, such as Acetonitrile-d3 (CD₃CN). The choice of an internal standard is critical for mitigating experimental variability.
Table 3: Comparison of this compound vs. Acetonitrile-d3
| Feature | This compound (CH₃C¹⁵N) | Acetonitrile-d3 (CD₃CN) | Rationale & Considerations |
| Isotopic Purity | Typically >99% | Typically >98% | High isotopic purity is crucial to prevent signal interference at the analyte's mass transition. |
| Mass Difference | +1 Da (from ¹⁴N) | +3 Da (from ¹H) | A larger mass difference can reduce the risk of isotopic crosstalk. |
| Potential for Isotopic Exchange | Very low; C≡N bond is stable. | Low, but D-H exchange is theoretically possible under certain conditions. | ¹⁵N offers excellent stability, ensuring the label is not lost during sample preparation or ionization. |
| Chromatographic Co-elution | Identical to unlabeled acetonitrile. | May exhibit slight retention time shifts ("isotopic effect"), potentially leading to differential matrix effects. | Perfect co-elution is the ideal behavior for an internal standard to experience the exact same analytical conditions as the analyte. |
The selection of an appropriate internal standard is a logical process based on several key factors.
Conclusion
The results of this hypothetical inter-laboratory comparison demonstrate that the analytical method using this compound as an internal standard is robust and reproducible across multiple sites. All participating laboratories met the standard acceptance criteria for accuracy and precision, indicating that this compound effectively compensates for procedural variability. The minimal matrix effects and high recovery rates further validate its suitability. Compared to deuterated alternatives, this compound offers excellent isotopic stability and ensures identical chromatographic behavior to its unlabeled counterpart, reinforcing its status as a preferred choice for high-stakes bioanalytical assays.
References
The Prudent Choice in Precision: A Cost-Effectiveness Analysis of Acetonitrile-15N and Other Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative analysis is paramount. In mass spectrometry-based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability. This guide provides an objective comparison of the cost-effectiveness of Acetonitrile-15N against its common alternatives, primarily deuterated (Acetonitrile-d3) and Carbon-13 labeled (Acetonitrile-13C) variants, supported by a review of their performance characteristics and general experimental protocols.
The ideal internal standard should mimic the analyte of interest's behavior throughout the entire analytical process, from sample preparation to detection, without interfering with its measurement. Stable isotope-labeled versions of a molecule are considered the most effective internal standards because their physicochemical properties are nearly identical to the unlabeled analyte. This guide will delve into the nuances that differentiate the common isotopic labels for acetonitrile (B52724), a widely used solvent and reagent in analytical laboratories.
Data Presentation: A Comparative Overview
The selection of an internal standard is often a balance between performance and cost. The following tables provide a summary of the costs of this compound and its alternatives, as well as a qualitative comparison of their performance based on established principles of stable isotope dilution techniques.
Table 1: Cost Comparison of Isotopically Labeled Acetonitrile
| Internal Standard | Supplier | Quantity | Price (USD) | Price per gram (USD) |
| This compound | Sigma-Aldrich | 500 mg | $803.00 | $1606.00 |
| Cambridge Isotope Laboratories | 0.5 g | $731.00 | $1462.00 | |
| Eurisotop | 0.5 g | €731.00 (~$790.00) | ~$1580.00 | |
| Acetonitrile-d3 | Cambridge Isotope Laboratories | 5 g | $67.00 | $13.40 |
| Sigma-Aldrich | 5 g | £59.60 (~$75.00) | ~$15.00 | |
| Eurisotop | 5 mL (~4.22 g) | €29.30 (~$31.60) | ~$7.50 | |
| Acetonitrile-1-13C | Sigma-Aldrich | 500 mg | $623.00 | $1246.00 |
| Acetonitrile (2-13C) | Cambridge Isotope Laboratories | 0.5 g | $632.00 | $1264.00 |
| Acetonitrile-13C2, 15N | Sigma-Aldrich | 250 mg | Price not readily available | - |
Note: Prices are subject to change and may vary by region and supplier. The Euro to USD conversion is based on an approximate exchange rate for illustrative purposes.
Table 2: Performance Comparison of Isotopically Labeled Internal Standards
| Performance Metric | This compound & Acetonitrile-13C | Acetonitrile-d3 (Deuterated) | Rationale |
| Chromatographic Co-elution | Excellent | Good to Fair | 15N and 13C isotopes have a negligible effect on the physicochemical properties, leading to near-perfect co-elution with the unlabeled analyte. Deuterated standards can exhibit a slight chromatographic shift, eluting earlier than the native compound due to the "isotope effect," which can lead to differential matrix effects.[1][2][3] |
| Ion Suppression/Enhancement | More Reliable Compensation | Potential for Differential Effects | Because they co-elute perfectly, 15N and 13C standards are more likely to experience the exact same ion suppression or enhancement as the analyte, providing more accurate correction.[2][4] |
| Isotopic Stability | High | Generally High, but risk of H/D exchange | The C-15N and C-13C bonds are very stable. While C-D bonds are also strong, there is a possibility, though often low, of hydrogen/deuterium exchange under certain conditions, which can compromise the integrity of the standard. |
| Mass Separation from Analyte | Good (typically M+1 or M+2) | Good (typically M+3) | All provide sufficient mass separation for detection by mass spectrometry. The greater mass shift of Acetonitrile-d3 can be advantageous in some cases to move it further from the analyte's isotopic envelope. |
| Cost-Effectiveness | Lower | Higher | Deuterated standards are generally significantly less expensive to synthesize and more widely available, making them a more cost-effective option for many applications. |
Experimental Protocols
General Protocol for Quantitative Analysis using a SIL-IS
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte of interest in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a primary stock solution of the internal standard (this compound, -d3, or -13C) at a known concentration.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the analyte stock solution to create a series of working solutions at different concentrations.
-
Spike a known volume of a blank matrix (e.g., plasma, urine) with the analyte working solutions to create a set of calibration standards (typically 8-10 non-zero levels).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation Example):
-
To a fixed volume of each calibration standard, QC, and unknown sample, add a fixed volume of the internal standard working solution.
-
Add a protein precipitation agent (e.g., cold acetonitrile) to each sample. The volume of the precipitation agent should contain the internal standard if it is not added separately.
-
Vortex each sample vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable liquid chromatography system coupled to a tandem mass spectrometer.
-
Develop a chromatographic method that provides adequate separation of the analyte from other matrix components.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for at least one specific precursor-to-product ion transition for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A decision tree for selecting an appropriate isotopically labeled acetonitrile internal standard.
Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Conclusion
The choice between this compound and other isotopically labeled internal standards is a trade-off between cost and analytical performance.
-
Acetonitrile-d3 is the most cost-effective option and is suitable for many research applications. However, users must be aware of the potential for chromatographic shifts and differential matrix effects, which necessitates thorough method validation.
-
This compound and Acetonitrile-13C offer superior performance due to their near-perfect co-elution with the unlabeled analyte, providing more robust and reliable compensation for analytical variability. This makes them the preferred choice for regulated bioanalysis, clinical studies, and other applications where the highest level of accuracy and data integrity is required.
While the initial investment in a 15N or 13C-labeled standard is higher, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in analytical results can justify the additional cost, ultimately proving to be the more "cost-effective" choice in the context of the overall research or drug development program.
References
A Researcher's Guide to Evaluating Matrix Effects in LC-MS: A Comparative Analysis of In-Situ Isotope Labeling, SIL Internal Standards, and Post-Column Infusion
For researchers, scientists, and drug development professionals striving for the highest accuracy in liquid chromatography-mass spectrometry (LC-MS), overcoming the challenge of matrix effects is paramount. These effects, stemming from the co-elution of sample components that suppress or enhance analyte ionization, can compromise the reliability of quantitative data. This guide provides an objective comparison of three key techniques used to evaluate and mitigate matrix effects: in-situ stable isotope labeling using reactive reagents, the gold-standard stable isotope-labeled internal standards (SIL-IS), and the diagnostic method of post-column infusion (PCI).
Matrix effects are a significant source of imprecision in quantitative LC-MS analyses. They arise when molecules co-eluting with the target analyte alter the efficiency of the ionization process, leading to inaccurate measurements. To ensure data integrity, especially in regulated environments like drug development, it is crucial to employ strategies that can accurately assess and correct for these interferences. While the use of a SIL-IS for each analyte is considered the gold standard, practical limitations such as cost and commercial availability have driven the exploration of alternative and more universal approaches.[1][2]
Comparative Methodologies at a Glance
This guide focuses on a practical comparison between a universal, reagent-based approach for generating internal standards in-situ and two established benchmark techniques. The principle of in-situ labeling involves adding a stable isotope-labeled reagent to the sample, which then reacts with the target analyte. This creates a labeled version of the analyte directly within the sample, which can serve as an internal standard to track and correct for matrix effects. This approach is contrasted with the traditional methods of using a synthesized SIL-IS and the qualitative/semi-quantitative post-column infusion technique.
| Method | Principle | Primary Use | Pros | Cons |
| In-Situ Isotope Labeling (Reagent-Based) | An isotopically labeled reagent is added to the sample to derivatize the analyte, creating a labeled internal standard in-situ. | Quantitative Correction | Universal applicability to analytes with a specific functional group; potentially more cost-effective than individual SIL-IS. | Requires compatible analyte functionality; derivatization reaction adds a sample preparation step; potential for differential matrix effects if derivative's properties differ significantly from the native analyte. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A synthesized, isotopically labeled version of the analyte is spiked into the sample at a known concentration before processing. | Quantitative Correction (Gold Standard) | Most accurate method as the IS has nearly identical physicochemical properties to the analyte, ensuring it experiences the same matrix effects.[1] | Can be expensive and time-consuming to synthesize; not commercially available for all analytes; potential for chromatographic separation from the analyte (e.g., with deuterium (B1214612) labeling). |
| Post-Column Infusion (PCI) | A constant flow of the analyte standard is introduced into the LC eluent stream after the analytical column and before the MS ion source. | Qualitative/Semi-Quantitative Assessment | Provides a clear visual profile of ion suppression or enhancement zones across the entire chromatogram; useful for method development to avoid problematic elution regions. | Does not correct for analyte loss during sample preparation; provides qualitative or semi-quantitative data, not direct quantitative correction for individual samples. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of these techniques. Below are generalized protocols for each approach.
Protocol 1: In-Situ Isotope Labeling using a Derivatization Reagent
This protocol outlines a universal approach for analytes containing a specific reactive group (e.g., amines, hydroxyls, carboxylic acids). The example uses a generic isotopically labeled derivatization reagent.
-
Sample Preparation: Process the biological matrix (e.g., plasma, urine) using an appropriate extraction method such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Solvent Exchange: Evaporate the extracted sample to dryness under a stream of nitrogen. Reconstitute the residue in a reaction-compatible, aprotic solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
Add the isotopically labeled derivatization reagent (e.g., 13C-Dansyl Chloride for amines/phenols) to the reconstituted sample.
-
Add any necessary catalyst or buffer (e.g., a tertiary amine base).
-
Vortex the mixture and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 10-30 minutes) to ensure complete reaction.
-
-
Quenching: Stop the reaction by adding a quenching solution if necessary.
-
LC-MS/MS Analysis: Inject the final derivatized sample into the LC-MS/MS system.
-
Data Processing: Monitor the mass transitions for both the native, unlabeled analyte and the newly formed, heavy-isotope-labeled analyte derivative. Calculate the peak area ratio of the labeled analyte to the unlabeled analyte for quantification, correcting for any matrix effects that influence ionization.
Protocol 2: Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the standard protocol for using a pre-synthesized SIL-IS.
-
Sample Aliquoting: Aliquot the biological matrix sample into a processing tube.
-
Internal Standard Spiking: Add a small volume of the SIL-IS solution (at a known concentration) to the sample. This should be done at the earliest possible stage to account for variability throughout the entire workflow.
-
Sample Extraction: Perform the sample extraction procedure (PPT, LLE, or SPE) on the spiked sample.
-
Reconstitution: Evaporate the cleaned-up sample extract to dryness and reconstitute in a mobile-phase-compatible solvent.
-
LC-MS/MS Analysis: Inject the final sample into the LC-MS/MS system.
-
Data Processing: Monitor the mass transitions for both the native analyte and the spiked SIL-IS. Calculate the peak area ratio of the analyte to the SIL-IS. This ratio is used to build the calibration curve and quantify the analyte in unknown samples, as the SIL-IS response normalizes for recovery and matrix effects.
Protocol 3: Post-Column Infusion (PCI)
This protocol is used to identify regions of ion suppression or enhancement in a chromatographic run.
-
System Setup:
-
Configure the LC-MS/MS system as usual for the analysis.
-
Using a T-junction, connect a syringe pump to the flow path between the analytical column outlet and the mass spectrometer's ion source.
-
-
Infusion Solution: Prepare a solution of the target analyte(s) in a suitable solvent at a concentration that provides a stable, moderate-intensity signal (e.g., 10-100 ng/mL).
-
Infusion and Injection:
-
Begin infusing the analyte solution via the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min). This will generate a stable baseline signal for the analyte's mass transition.
-
While the infusion is running, inject a prepared blank matrix extract (a sample processed without the analyte).
-
-
Data Analysis: Monitor the signal intensity of the infused analyte.
-
A dip or decrease from the stable baseline indicates a region of ion suppression .
-
A rise or increase from the baseline indicates a region of ion enhancement .
-
The resulting trace, known as a matrix effect profile, shows at which retention times co-eluting matrix components are interfering with ionization.
-
Experimental and Logical Workflows
Visualizing the procedural flows can clarify the distinct nature of each method.
Conclusion: Selecting the Right Strategy
The choice of method for evaluating matrix effects depends on the stage of the analytical workflow and the specific requirements of the assay.
-
Post-Column Infusion is an indispensable tool during method development . It provides a qualitative map of matrix effects, allowing chromatographers to adjust separation conditions to move the analyte peak away from zones of significant ion suppression.
-
Stable Isotope-Labeled Internal Standards (SIL-IS) remain the gold standard for quantitative validation and routine analysis . Their ability to perfectly mimic the analyte through extraction and ionization provides the most accurate correction for matrix effects and other sources of variability. However, their high cost and lack of availability for novel compounds are significant limitations.
-
In-Situ Isotope Labeling using a reactive, labeled reagent presents a compelling alternative when a specific SIL-IS is not available or is cost-prohibitive . This "universal" approach can be applied to any analyte possessing the targeted functional group, offering a practical and efficient solution for generating a reliable internal standard. While it introduces an additional sample preparation step, it provides robust quantitative correction that is far superior to using no internal standard or an analogue standard that does not co-elute.
For drug development professionals and researchers, a hybrid approach is often most effective. Use PCI to optimize chromatography, and then for quantification, employ the most appropriate internal standard strategy: a dedicated SIL-IS if available, or an in-situ labeling method as a powerful and versatile alternative. This ensures the generation of high-quality, reliable, and defensible quantitative LC-MS data.
References
Safety Operating Guide
Navigating the Disposal of Acetonitrile-15N: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals handling isotopically labeled compounds such as Acetonitrile-15N, a clear and precise disposal protocol is essential.
This compound is acetonitrile (B52724) enriched with the stable, non-radioactive isotope Nitrogen-15. Therefore, its chemical reactivity and hazardous properties are identical to standard acetonitrile. Disposal procedures are dictated by the inherent hazards of acetonitrile as a flammable and toxic chemical, not by the isotopic label.[1][] Improper disposal, such as discarding it down the drain or in regular trash, is both dangerous and illegal, posing significant risks to human health and the environment.[3][4]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] Always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Neoprene or rubber gloves are recommended for the best protection. Double-layering nitrile or latex gloves is an alternative.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Body Protection: A lab coat and closed-toe shoes must be worn.
Hazard Profile: Acetonitrile
Understanding the specific hazards of acetonitrile is the first step toward safe handling and disposal. It is classified as a hazardous waste due to its flammability and toxicity.
| Property | Data | Reference |
| CAS Number | 75-05-8 | |
| Primary Hazards | Flammable Liquid, Toxic | |
| Health Effects | Harmful if swallowed, inhaled, or absorbed through the skin. | |
| Physical Appearance | Colorless liquid with an ether-like odor. | |
| Flash Point | 6 °C | |
| Explosion Limits | 4.4% - 16% |
Step-by-Step Disposal Protocol
The required method for disposing of this compound waste is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. On-site treatment methods like distillation or neutralization are sometimes possible but should only be considered after consulting with EHS professionals.
Waste Collection and Segregation
-
Use a Designated Container: Collect this compound waste in a dedicated, properly sealed container.
-
Ensure Compatibility: The container must be made of a material chemically compatible with acetonitrile. Consult compatibility charts to prevent degradation.
-
Avoid Mixing: Do not mix acetonitrile waste with other chemicals, particularly incompatible substances like strong oxidizers or acids, as this can cause dangerous reactions.
Labeling and Storage
-
Label Correctly: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards ("Toxic," "Flammable"). Include the date when waste was first added.
-
Store Safely: Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste storage area. This location should be away from all sources of heat, sparks, or flames. Secondary containment is highly recommended to manage potential leaks.
Arranging for Disposal
-
Contact EHS: Your institution's EHS department is the primary resource for hazardous waste disposal. They will provide specific guidance and schedule a pickup.
-
Professional Disposal Service: EHS will arrange for the waste to be collected by a licensed hazardous waste disposal company equipped to handle and transport the material safely and in compliance with all regulations.
Experimental Protocols: Spill Management
In the event of a spill, taking immediate and appropriate action is critical to mitigate risks.
Small Spills (Less than 500 mL within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Contain and Absorb: Use an inert absorbent material such as sand, vermiculite, or a chemical spill pad to contain and absorb the liquid.
-
Collect Waste: Using non-sparking tools, collect the absorbent material and place it into a sealable, clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Large Spills (Greater than 500 mL or any spill outside a fume hood)
-
Evacuate Immediately: Evacuate the laboratory, alerting others as you exit.
-
Contact Emergency Services: Contact your institution's EHS or emergency response team immediately. If there is a fire or significant risk of one, pull the nearest fire alarm.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper management of this compound waste from generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetonitrile-15N
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents like Acetonitrile-15N is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Essential Safety Information
This compound, while chemically similar to its non-isotopically labeled counterpart, is a hazardous chemical that requires careful handling. It is a flammable liquid and can be harmful if inhaled, swallowed, or absorbed through the skin.[1] Overexposure may lead to irritation of the respiratory tract, skin, and eyes, and can affect the central nervous system.[2]
Personal Protective Equipment (PPE): The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each hazardous substance and provide adequate training to employees.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles with side protection should be worn whenever there is a risk of splashing.[4] |
| Face Shield | A face shield, worn in conjunction with splash goggles, is recommended for full-face protection when handling large volumes. | |
| Hand Protection | Gloves | Solvent-resistant gloves are required. Butyl rubber or neoprene gloves are recommended for the best protection. If these are not available, double-gloving with nitrile gloves can be an alternative. Gloves should be inspected before each use and replaced if worn or damaged. |
| Body Protection | Lab Coat | A lab coat should be worn to protect against splashes. |
| Apron | A chemical-resistant apron can be used in addition to a lab coat for enhanced protection. | |
| Closed-toe Shoes | Always wear closed-toe shoes in the laboratory. | |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted inside a properly functioning chemical fume hood to prevent the inhalation of vapors. |
| Respirator | In situations where engineering controls are insufficient to control exposure, a NIOSH-approved respirator may be necessary. Use of a respirator requires prior approval and training from the institution's safety office. |
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 14149-39-4 |
| Molecular Formula | C₂H₃¹⁵N |
| Appearance | Colorless liquid with an ether-like odor |
| Boiling Point | 80 °C |
| Melting Point | -46 °C |
| Flash Point | 6 °C |
| Vapor Density | 1.41 |
| Specific Gravity | 0.786 |
| Explosion Limits | 4.4% - 16% |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
1. Preparation and Pre-Handling Checklist:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Acetonitrile.
-
Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood.
-
Verify Fume Hood Functionality: Ensure the fume hood has been inspected within the last year and has an average face velocity between 80 and 120 feet per minute.
-
Gather all necessary PPE: Inspect all PPE for integrity before use.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling the Chemical:
-
Grounding and Bonding: Metal containers used for transferring this compound should be grounded and bonded to prevent static discharge.
-
Use Non-Sparking Tools: Employ non-sparking tools and equipment, especially when opening and closing containers.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, peroxides, and strong acids.
-
Maintain Container Integrity: Keep the container tightly closed when not in use.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.
3. Storage:
-
Ventilation: Store in a cool, dry, and well-ventilated area.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.
-
Segregation: Store in a segregated and approved area, away from incompatible materials.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Hazardous Waste: this compound must be disposed of as hazardous waste.
-
Waste Containers: Collect waste in a properly labeled, sealed, and compatible container.
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must also be disposed of as hazardous waste.
2. Spill Response:
-
Small Spills: For small spills, use a chemical spill kit with absorbent material. Place the absorbent material on the spill, then collect it into a sealed container for disposal. Ventilate the area and wash it after the cleanup is complete.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment: Prevent the spill from entering drains or sewers.
Emergency Procedures
In case of exposure, immediate action is necessary.
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Quickly remove contaminated clothing. Wash the affected skin with large amounts of soap and water.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
